2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Description
Properties
IUPAC Name |
2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUXEVQWHKMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS Number: 1342382-45-9) is a heterocyclic aromatic carboxylic acid that has emerged as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its structure uniquely combines three key pharmacophoric elements: a fluorinated phenyl ring, a carboxylic acid group, and an N-methylated pyrazole moiety. This strategic combination offers medicinal chemists a versatile scaffold for creating novel compounds with tailored biological activities.
The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties (such as pKa and lipophilicity) of the final compound.[2] The pyrazole nucleus is a cornerstone of numerous approved drugs, known for its wide range of therapeutic properties, including activity as kinase inhibitors and antibacterial agents.[3][4] Finally, the carboxylic acid provides a convenient synthetic handle for further derivatization, most commonly through amide bond formation, allowing for the exploration of diverse chemical space. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important synthetic intermediate.
Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. While comprehensive experimental data such as melting point and pKa are not widely published, the provided data is based on information from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1342382-45-9 | [1] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.20 g/mol | [5] |
| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [1] |
| SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [1] |
| InChI Key | YPWUXEVQWHKMPR-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [5] |
| LogP (calculated) | 1.49 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Note: Experimental data for properties like melting point, solubility, and pKa are not consistently available in public literature. Researchers should perform their own characterization.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is not extensively detailed in peer-reviewed journals. However, based on its structure, the most logical and industrially scalable approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[6]
The proposed pathway involves the coupling of a boronic acid (or boronate ester) derivative of one of the heterocyclic components with a halide of the other. Two primary disconnections are feasible, as illustrated below.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[6][7] Optimization of catalyst, base, solvent, and temperature may be required.
Route A: (5-Bromo-2-fluorobenzoic acid + 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq.), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Application in Drug Discovery
The chemical reactivity of this compound is dominated by its carboxylic acid function, which can readily undergo esterification or amidation. The aromatic ring system can participate in electrophilic aromatic substitution, although the directing effects of the fluorine, carboxylic acid, and pyrazole substituents will influence the regioselectivity.
The true value of this compound lies in its role as a scaffold for building more complex drug candidates, particularly kinase inhibitors. The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region in the ATP-binding site.[8][9]
Caption: Synthetic logic for utilizing the title compound in drug discovery.
The combination of the pyrazole and the substituted benzoic acid is a common feature in inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical targets in oncology.[3] Furthermore, pyrazole-containing compounds have been investigated as potent antibacterial agents, suggesting another promising avenue for the application of this scaffold.[4]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information: [1]
-
Pictogram:
-
GHS07 (Harmful/Irritant)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a strategically designed building block with significant potential for the discovery of novel therapeutic agents. Its constituent parts—a fluorinated aromatic ring, a pyrazole heterocycle, and a carboxylic acid handle—provide a robust platform for generating libraries of compounds for screening against various biological targets, most notably protein kinases. While detailed public data on its synthesis and characterization is sparse, its structure strongly suggests a straightforward synthesis via modern cross-coupling chemistry. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile tool for accessing novel chemical matter with high therapeutic potential.
References
- Harris, P. A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry.
- Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-7.
- Alam, M. A., et al. (2019). Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-methicillin-resistant Staphylococcus aureus agents.
- Merz, S., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1).
-
PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].
- Nassar, M. Y., et al. (2023).
- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
- Sreenivasa, S., et al. (2013). 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E, 69(Pt 2), o176.
-
Google Patents. Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WO2023118092A1. Available at: .
- Google Patents. Fluorophenyl pyrazol compounds. WO2015094913A1.
-
PubChem Patents. Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][3][8][9] Triazin-2-YL] Benzamide. US-2017231997-A1. Available at: [Link].
- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
- Ramirez, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Singh, R. P., et al. (2010). Significance of Fluorine in Medicinal Chemistry: A Review.
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physicochemical properties of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Introduction
This compound is a multifaceted organic molecule that stands at the intersection of several key chemical classes, including fluorinated aromatics, pyrazoles, and carboxylic acids. This unique combination of functional groups makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The presence of a fluorine atom can modulate electronic properties and metabolic stability, the pyrazole ring offers a versatile scaffold for building complex molecules, and the benzoic acid moiety provides a handle for salt formation, solubility enhancement, and further chemical modification.[1][2]
This guide provides a comprehensive analysis of the core (CAS No. 1342382-45-9).[3][4] Understanding these characteristics is paramount for its effective application in drug design, synthesis, and formulation development. We will delve into its chemical identity, lipophilicity, acidity, and other key attributes, supported by authoritative methodologies for their experimental determination.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise structure and fundamental identifiers.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [3] |
| CAS Number | 1342382-45-9 | [3][4][5] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [3][] |
| Molecular Weight | 220.20 g/mol | [3][] |
| Canonical SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [3] |
| InChI | InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | [3][] |
| InChI Key | YPWUXEVQWHKMPR-UHFFFAOYSA-N | [3][] |
Core Physicochemical Properties: A Summary
The behavior of a molecule in a biological or chemical system is governed by its physical properties. The following table summarizes the key computed and anticipated properties of the title compound.
Table 2: Summary of Physicochemical Properties
| Property | Value/Range | Significance in Drug Development |
| logP (calculated) | 1.495 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[7][8] |
| pKa (predicted) | ~3-4 | The carboxylic acid is expected to be acidic, largely ionized at physiological pH (7.4), impacting solubility and receptor interaction.[9] |
| Melting Point | Not reported | A key indicator of purity and solid-state stability; requires experimental determination.[10][11] |
| Aqueous Solubility | pH-dependent | Expected to have low solubility in acidic media and higher solubility at neutral to basic pH due to salt formation. |
In-Depth Analysis and Experimental Protocols
As a senior scientist, simply listing values is insufficient. Understanding the "why" behind these properties and the "how" of their measurement is critical for robust research.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
The partition coefficient (P) is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is expressed as its logarithm, logP.[7] This value is a cornerstone of drug design, as it heavily influences a molecule's ability to cross biological membranes.
-
A logP > 0 indicates a preference for the lipid phase (lipophilic).[7]
-
A logP < 0 indicates a preference for the aqueous phase (hydrophilic).[7]
-
A logP = 0 indicates equal partitioning.[7]
The calculated logP for our compound is 1.495 , suggesting it is moderately lipophilic.[3] This is a favorable value in early drug discovery, often correlating with good absorption and distribution characteristics.
Caption: Equilibrium of a compound between n-octanol and aqueous phases.
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for logP determination.[7] The causality behind this method is that a compound's retention time on a reversed-phase column (e.g., C18) correlates with its lipophilicity.
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare a mobile phase gradient, typically using an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent like acetonitrile or methanol.
-
-
Calibration:
-
Select a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard individually and record its retention time (t_R_).
-
Create a calibration curve by plotting the known logP values of the standards against their retention times.
-
-
Sample Analysis:
-
Dissolve a small, pure sample of this compound in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system under the same conditions used for the standards.
-
Record its retention time.
-
-
Calculation:
-
Using the calibration curve equation, interpolate the logP of the test compound from its measured retention time. This provides an experimentally validated logP value.[12]
-
Acidity: The Acid Dissociation Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[13] For this molecule, the carboxylic acid group is the primary acidic center. Its pKa value dictates the compound's charge state at a given pH. This is critical because the charged (deprotonated) form is typically more water-soluble, while the neutral (protonated) form is more membrane-permeable.
Given that the pKa of benzoic acid is ~4.2, the electron-withdrawing effects of the fluorine atom and the pyrazole ring are expected to lower the pKa, making it a slightly stronger acid. At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated (ionized).
Caption: Ionization equilibrium of the carboxylic acid group.
This is a highly accurate and standard method for determining pKa values.[9][14] The principle relies on monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be required if aqueous solubility is low.[14]
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the NaOH titrant in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This corresponds to the complete neutralization of the acid.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[13] At this specific point, the concentrations of the protonated acid and its conjugate base are equal.
-
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. A broad melting range often indicates the presence of impurities. This parameter is crucial for quality control, material identification, and selecting conditions for formulation processes.
This pharmacopeial method is a global standard for melting point determination, ensuring accuracy and reproducibility.[10][15]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[15]
-
-
Apparatus Setup:
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Heat the apparatus rapidly to a temperature about 10°C below the expected melting point.
-
Then, reduce the heating rate to 1 ± 0.5 °C per minute.[10]
-
-
Observation and Reporting:
-
Record the temperature at which the substance first begins to collapse or liquefy (the onset of melting).
-
Record the temperature at which the substance is completely liquid (the clear point).
-
The melting range is reported as the interval between these two temperatures.[11]
-
Spectroscopic Profile
While detailed spectra require experimental acquisition, the expected spectroscopic features can be predicted based on the known structure, serving as a guide for characterization.
-
¹H NMR: Expect distinct signals for the aromatic protons on the benzene ring (likely complex multiplets due to F-H coupling), three protons on the pyrazole ring, a singlet for the N-methyl group (~3.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Signals corresponding to all 11 carbon atoms should be observable, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (>160 ppm).
-
Mass Spectrometry: In positive ion mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 221.07. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at an m/z of approximately 219.06 would be expected.
Conclusion
This compound is a molecule with a well-defined structure and predictable physicochemical properties that position it as a valuable building block in scientific research. Its moderate lipophilicity (calculated logP ~1.5) suggests a good balance for biological applications. The presence of a carboxylic acid group provides a crucial handle for modulating solubility through pH adjustment and salt formation, a property that can be precisely quantified by determining its pKa. This guide provides not only the known data for this compound but also the authoritative, field-proven protocols necessary for researchers to validate these properties in their own laboratories, ensuring scientific integrity and advancing their development programs.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]
-
American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from American Elements website. [Link]
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Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from an online repository. [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from Scribd. [Link]
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Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
-
Chemistry For Everyone. (2025, February 27). How To Calculate pKa Organic Chemistry? [Video]. YouTube. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from Crea Analytical website. [Link]
-
Musial, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from Mettler Toledo website. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from Agilent Technologies website. [Link]
-
PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from PubChem. [Link]
-
Sreenivasa, S., et al. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. [Link]
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PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. Retrieved from PubChem. [Link]
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2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. This compound is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of pyrazole and fluorinated benzoic acid motifs in pharmacologically active molecules.[1] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structure elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as procedural steps, but as a synergistic approach to piecing together the molecular puzzle. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical application of these techniques for the structural confirmation of complex organic molecules.
The subject of our investigation is this compound, with the following chemical identity:
-
IUPAC Name: 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid[2]
-
Molecular Formula: C₁₁H₉FN₂O₂[2]
-
Canonical SMILES: CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1[2]
This guide will systematically outline the application of modern analytical techniques to verify this proposed structure.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon-hydrogen framework and the position of the fluorine atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[6]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift.[7] |
| ~8.0-8.2 | Multiplet | 1H | Aromatic H (position 6) | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a downfield shift. It will likely show coupling to the other aromatic protons. |
| ~7.8-8.0 | Multiplet | 1H | Aromatic H (position 4) | This proton is meta to the carboxylic acid and ortho to the pyrazole ring. Its chemical shift will be influenced by both groups. |
| ~7.3-7.5 | Multiplet | 1H | Aromatic H (position 3) | This proton is ortho to the fluorine atom, and its signal will be split by the fluorine.[7] |
| ~7.6 | Doublet | 1H | Pyrazole H (position 3) | The proton on the pyrazole ring will appear as a doublet due to coupling with the adjacent pyrazole proton. |
| ~6.5 | Doublet | 1H | Pyrazole H (position 4) | This proton will also be a doublet, coupled to the proton at position 3 of the pyrazole ring. |
| ~3.9 | Singlet | 3H | Methyl (-CH₃) | The methyl group attached to the pyrazole nitrogen is in a distinct chemical environment and will appear as a singlet. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum and Interpretation:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165-170 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region.[6] |
| ~158-162 (doublet) | Aromatic C-F (position 2) | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.[8] |
| ~140-145 | Pyrazole C (position 5) | The carbon of the pyrazole ring attached to the benzoic acid moiety. |
| ~135-140 | Pyrazole C (position 3) | The other CH carbon of the pyrazole ring. |
| ~130-135 | Aromatic C (position 6) | Aromatic CH carbon. |
| ~125-130 | Aromatic C (position 4) | Aromatic CH carbon. |
| ~120-125 (doublet) | Aromatic C (position 3) | This carbon will show a two-bond C-F coupling. |
| ~115-120 | Aromatic C (position 1) | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid. |
| ~110-115 | Pyrazole C (position 4) | The CH carbon of the pyrazole ring. |
| ~35-40 | Methyl Carbon (-CH₃) | The methyl carbon attached to the nitrogen of the pyrazole ring. |
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.
Experimental Protocol:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.
-
Data Acquisition: A simple one-pulse experiment is usually sufficient.
Predicted ¹⁹F NMR Spectrum and Interpretation:
A single resonance is expected for the one fluorine atom in the molecule. The chemical shift will be characteristic of an aryl fluoride. The multiplicity of the signal will be a multiplet due to coupling with the ortho and meta protons on the benzoic acid ring.
2D NMR Experiments for Unambiguous Assignments
To definitively connect the proton and carbon signals and confirm the overall structure, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for instance, between the two pyrazole protons and among the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the different fragments of the molecule, for example, showing a correlation from the pyrazole protons to the carbons of the benzoic acid ring.
dot graph "NMR_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Workflow for NMR-based structure elucidation.
Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the molecular formula of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used.
Expected HRMS Data:
The calculated exact mass for C₁₁H₉FN₂O₂ is 220.0648. HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this value, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to provide structural information. The fragmentation pattern of pyrazoles often involves the loss of HCN or N₂.[9][10]
Experimental Protocol:
-
Ion Selection: The parent ion (e.g., m/z 221 for [M+H]⁺) is isolated in the mass spectrometer.
-
Collision-Induced Dissociation (CID): The isolated ions are collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed.
Predicted Fragmentation Pattern:
-
Loss of H₂O: A common fragmentation for carboxylic acids.
-
Loss of COOH: Decarboxylation is another characteristic fragmentation pathway.
-
Pyrazole Ring Fragmentation: The pyrazole ring may fragment through the loss of HCN (27 Da) or N₂ (28 Da).[9][10]
dot graph "MS_Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Predicted MS/MS fragmentation pathway.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation:
The IR spectrum will provide confirmatory evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~3000-3100 | C-H stretch | Aromatic and Pyrazole C-H |
| ~1600, ~1450-1500 | C=C stretch | Aromatic and Pyrazole Rings |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~1000-1100 | C-F stretch | Aryl Fluoride |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11][12] The strong carbonyl absorption confirms the presence of the carboxylic acid group.[13][14] The C-F stretch provides evidence for the fluorine substituent.
Conclusion: A Synergistic Approach to Structure Confirmation
The structure elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, HRMS confirms the elemental composition, and IR spectroscopy quickly identifies the key functional groups. 2D NMR experiments are the final piece of the puzzle, confirming the connectivity between the different structural motifs. By employing this multi-faceted, self-validating approach, researchers can have the utmost confidence in the assigned structure, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. AMERICAN ELEMENTS. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Article. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available from: [Link]
-
Structure and spectral data of pyrazole derivatives. ResearchGate. Available from: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]
-
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. PubChem. Available from: [Link]
-
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid. Sobekbio. Available from: [Link]
-
2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. PubChem. Available from: [Link]
-
2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC - NIH. Available from: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available from: [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]
-
4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available from: [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available from: [Link]
-
Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. PubMed. Available from: [Link]
-
Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. Available from: [Link]
-
Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Chegg.com. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.
Sources
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- 3. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]
- 4. americanelements.com [americanelements.com]
- 5. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | C11H9FN2O2 | CID 39826399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
- 14. researchgate.net [researchgate.net]
A Strategic Guide to the Synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Foreword: The Molecule and Its Importance
In the landscape of modern drug discovery and medicinal chemistry, the strategic assembly of complex molecular scaffolds is paramount. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a quintessential example of a high-value building block. Its structure, featuring a fluorinated benzoic acid ortho-substituted to the carboxylic acid and a C5-linked N-methylpyrazole, presents a unique combination of functionalities. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity while also serving as a potential metabolic blocker. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to engage in hydrogen bonding and other critical interactions with biological targets[1][2].
This guide provides an in-depth, technically-grounded narrative for the efficient and scalable synthesis of this target molecule. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify the selection of specific reagents and conditions, and present a robust, self-validating protocol suitable for researchers and drug development professionals.
Chapter 1: Retrosynthetic Analysis and Strategic Blueprint
A logical synthetic plan begins with a thorough retrosynthetic analysis. The target molecule is an aryl-heteroaryl compound, connected by a carbon-carbon bond. This bond is the most logical point for disconnection.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the oxidative addition step, and facilitates the reductive elimination to release the product. [3]* Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the base and the boronate intermediate, creating a biphasic system where the reaction efficiently occurs at the interface.
Experimental Protocol: this compound
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Fluoro-5-bromobenzoic acid | 219.00 | 2.19 g | 10.0 | Aryl Halide |
| (1-Methyl-1H-pyrazol-5-yl)boronic acid | 125.92 | 1.51 g | 12.0 | Boronic Acid |
| Pd(dppf)Cl₂ | 731.70 | 219 mg | 0.3 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | Base |
| 1,4-Dioxane | - | 40 mL | - | Organic Solvent |
| Deionized Water | - | 10 mL | - | Aqueous Solvent |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add 2-fluoro-5-bromobenzoic acid (2.19 g, 10.0 mmol), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.51 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add the catalyst, Pd(dppf)Cl₂ (219 mg, 0.3 mmol).
-
Add the solvent system: 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel.
-
Wash the aqueous mixture with ethyl acetate (2 x 30 mL) to remove non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 2 N HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a white or off-white solid. Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and LC-MS. [4]
Conclusion
This guide outlines a robust and efficient two-step synthesis for this compound, centered around a key Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind each step—from the low-temperature lithiation required for the boronic acid intermediate to the specific choice of catalyst and base for the C-C bond formation—researchers can reliably execute this synthesis. The provided protocols are designed to be self-validating, emphasizing critical parameters and offering a clear pathway to obtaining this valuable chemical building block with high purity and in good yield.
References
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Spectroscopic Characterization of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS 1342382-45-9) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[][2] Its structure, featuring a fluorinated benzoic acid moiety linked to a substituted pyrazole ring, suggests its utility as a scaffold for developing novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities. The precise characterization of this molecule is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the expected spectral data (NMR, MS, IR) for this compound, methodologies for data acquisition, and a detailed interpretation of the spectral features. While experimental data for this specific compound is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Key Features
IUPAC Name: 2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid[3] Molecular Formula: C₁₁H₉FN₂O₂[4] Molecular Weight: 220.20 g/mol [3][4] CAS Number: 1342382-45-9[3][4][5]
The molecule's structure comprises two key aromatic systems: a 1,5-disubstituted pyrazole ring and a 1,2,4-trisubstituted benzene ring. The presence of a fluorine atom, a carboxylic acid group, and a methyl group will give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will exhibit distinct signals for the protons on the benzoic acid and pyrazole rings, as well as the methyl and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing fluorine and carboxylic acid groups, and the pyrazole ring).
Methodology for ¹H NMR Acquisition:
A standard ¹H NMR experiment would be conducted on a 300-500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
-
Predicted Chemical Shifts and Coupling Constants:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| COOH | 10.0 - 13.0 | br s | - | Chemical shift is highly dependent on solvent and concentration. |
| H-6 (benzoic acid) | 7.9 - 8.2 | dd | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | Doublet of doublets due to coupling with fluorine and H-4. |
| H-4 (benzoic acid) | 7.6 - 7.8 | ddd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 1-2 Hz | Doublet of doublet of doublets due to coupling with H-3, H-6, and F. |
| H-3 (benzoic acid) | 7.3 - 7.5 | t | J(H-H) ≈ 8-9 Hz | Triplet due to coupling with H-4 and fluorine. |
| H-4' (pyrazole) | 7.5 - 7.7 | d | J(H-H) ≈ 2-3 Hz | Doublet due to coupling with H-3'. |
| H-3' (pyrazole) | 6.4 - 6.6 | d | J(H-H) ≈ 2-3 Hz | Doublet due to coupling with H-4'. |
| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the methyl group on the pyrazole nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms on the benzoic acid ring (C-F coupling).
Methodology for ¹³C NMR Acquisition:
A standard proton-decoupled ¹³C NMR experiment would be performed.
-
Sample Preparation: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Predicted Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (acid) | 165 - 170 | |
| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | Large one-bond coupling with fluorine. |
| C-4' (pyrazole) | 140 - 145 | |
| C-5' (pyrazole) | 135 - 140 | |
| C-5 (benzoic acid) | 130 - 135 (d, ³JCF ≈ 3-5 Hz) | Smaller three-bond coupling with fluorine. |
| C-1 (benzoic acid) | 125 - 130 (d, ²JCF ≈ 15-25 Hz) | Two-bond coupling with fluorine. |
| C-6 (benzoic acid) | 120 - 125 (d, ²JCF ≈ 20-30 Hz) | Two-bond coupling with fluorine. |
| C-4 (benzoic acid) | 118 - 122 (d, ³JCF ≈ 3-5 Hz) | Three-bond coupling with fluorine. |
| C-3 (benzoic acid) | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Two-bond coupling with fluorine. |
| C-3' (pyrazole) | 105 - 110 | |
| N-CH₃ | 35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.
Methodology for MS Acquisition:
Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Mode: Both positive and negative ion modes should be examined.
-
Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 221.07.
-
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 219.06.
-
Predicted Fragmentation Pattern:
The fragmentation of this compound will likely proceed through several key pathways:
-
Loss of H₂O (18 Da): From the carboxylic acid group, especially in the positive ion mode.
-
Loss of CO (28 Da) and COOH (45 Da): Decarboxylation is a common fragmentation pathway for benzoic acids.
-
Cleavage of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, leading to smaller nitrogen-containing fragments.
-
Loss of CH₃CN (41 Da): A common fragmentation pattern for N-methylated pyrazoles.
Data Presentation: Predicted MS Data
| Ion | m/z (calculated) | Mode |
| [C₁₁H₉FN₂O₂ + H]⁺ | 221.0721 | Positive |
| [C₁₁H₉FN₂O₂ - H]⁻ | 219.0575 | Negative |
| [C₁₁H₉FN₂O₂ + Na]⁺ | 243.0540 | Positive |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology for IR Acquisition:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid |
| 3100-3150 | Medium | C-H stretch (aromatic) | Benzene and Pyrazole rings |
| 2950-3000 | Weak | C-H stretch (aliphatic) | N-CH₃ |
| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |
| 1580-1620 | Medium | C=C stretch (aromatic) | Benzene and Pyrazole rings |
| 1400-1450 | Medium | C-H bend (aliphatic) | N-CH₃ |
| 1200-1300 | Strong | C-O stretch | Carboxylic Acid |
| 1100-1200 | Strong | C-F stretch | Fluoroaromatic |
| 900-950 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |
The broad O-H stretch of the carboxylic acid is a highly characteristic feature and is expected to dominate the higher wavenumber region of the spectrum.[6] The strong carbonyl absorption is also a key diagnostic peak.[6]
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Sources
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An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and discusses the key molecular factors that govern the dissolution of this specific compound.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1] Suboptimal solubility can lead to erratic absorption, reduced bioavailability, and ultimately, therapeutic failure.[1][4][5] Therefore, a thorough understanding and characterization of an API's solubility profile in various solvent systems are paramount during the early stages of drug discovery and formulation development.[4][5]
This compound (CAS: 1342382-45-9) is a molecule of interest in medicinal chemistry.[6][7][8] Its structure, featuring a benzoic acid moiety, a pyrazole ring, and a fluorine substituent, presents a unique combination of functional groups that influence its physicochemical properties, including solubility.[6][9] This guide will explore the theoretical and practical aspects of determining its solubility in organic solvents, providing a robust framework for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | [9] |
| Molecular Weight | 220.20 g/mol | [9] |
| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [6] |
| CAS Number | 1342382-45-9 | [6][7][8] |
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules.[10] For this compound, several key factors dictate its solubility in a given organic solvent.
2.1. Polarity and Intermolecular Forces: The polarity of both the solute and the solvent is a primary determinant of solubility.[2][10][11] The target molecule possesses both polar and non-polar regions. The carboxylic acid group is capable of strong hydrogen bonding, while the aromatic rings and the pyrazole moiety contribute to dipole-dipole and van der Waals interactions.[12]
-
Polar Solvents (e.g., Alcohols, DMSO, DMF): These solvents can engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the heterocyclic and aromatic rings, leading to favorable solvation.
-
Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the energetic cost of breaking the solute-solute interactions within the crystal lattice is not sufficiently compensated by weak solute-solvent interactions, resulting in poor solubility.[13]
2.2. pH and Ionization: As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent in protic solvents.[11][14][15] In the presence of a base, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents.[13]
2.3. Molecular Structure and Crystal Lattice Energy: The arrangement of molecules in the solid state, or crystal lattice, plays a crucial role. A high crystal lattice energy, resulting from strong intermolecular forces in the solid state, will require more energy to overcome during dissolution, thus lowering solubility.[15] The planarity of the aromatic and pyrazole rings may allow for efficient packing in the crystal lattice.
Diagram 1: Key Intermolecular Interactions Influencing Solubility
Caption: Intermolecular forces governing the solubility of the target molecule.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[16][17] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.
3.1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][18] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[5]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining solubility.
Data Interpretation and Expected Trends
Table 2: Predicted Solubility Trends
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to form strong interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Very Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's crystal lattice energy.[13] |
It is important to note that these are predictions, and empirical determination as outlined in Section 3 is essential for obtaining accurate solubility data.
Conclusion
A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a detailed framework for both the theoretical evaluation and the practical determination of its solubility in organic solvents. By applying the principles of intermolecular forces and employing robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed to guide formulation strategies and advance the development of this promising compound.
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The Pyrazole Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] When functionalized with a benzoic acid moiety, this core structure gives rise to a class of compounds—pyrazole benzoic acid derivatives—with a remarkable breadth of biological activities.[3] These derivatives have proven to be versatile pharmacophores, leading to the development of numerous therapeutic agents.[4] This technical guide provides a comprehensive exploration of the significant biological activities of pyrazole benzoic acid derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for their evaluation, and provide quantitative data to illustrate their therapeutic potential.
The Anti-Inflammatory Powerhouse: Targeting Cyclooxygenase (COX) Enzymes
Perhaps the most well-documented biological activity of pyrazole benzoic acid derivatives is their potent anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[7][8]
Mechanism of Action: Selective COX-2 Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[8] In contrast, COX-2 is typically induced at sites of inflammation.[8] The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Many pyrazole benzoic acid derivatives, most notably Celecoxib, are designed to be selective COX-2 inhibitors.[9][10] The chemical structure of these derivatives allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while their access to the narrower channel of the COX-1 active site is restricted.[8] This selective binding prevents the synthesis of pro-inflammatory prostaglandins.[7]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole benzoic acid derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of pyrazole benzoic acid derivatives against COX-1 and COX-2 enzymes.[11][12][13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole benzoic acid derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Reaction Initiation: To each well of a 96-well plate, add the enzyme solution, followed by the test compound or reference inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., 1 M HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Potential: A Multifaceted Approach
Beyond their anti-inflammatory effects, pyrazole benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[14][15][16] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[17][18]
Mechanism of Action: Kinase Inhibition and Beyond
A primary anticancer mechanism of many pyrazole derivatives is the inhibition of protein kinases.[19][20][21] These enzymes play a central role in cell signaling and are often dysregulated in cancer. Pyrazole-containing compounds have been developed as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptors can suppress tumor growth, angiogenesis, and metastasis.[22]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[18]
-
c-Jun N-terminal Kinase (JNK): JNK is involved in inflammatory and apoptotic pathways, and its inhibition can be a therapeutic strategy.[23]
Furthermore, some pyrazole derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms independent of kinase inhibition.[24]
Signaling Pathway: EGFR/VEGFR-2 Inhibition in Cancer
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.[25][26][27][28]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (pyrazole benzoic acid derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole benzoic acid derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyrazole | Human and murine cancer cell lines | < 5 | [17] |
| Pyrazole hydrazide | B16-F10, MCF-7 | 0.49, 0.57 | [17] |
| Polysubstituted pyrazole | HepG2 | 2 | [18] |
| Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [18] |
| Pyrazole carbaldehyde | MCF-7 | 0.25 | [18] |
Antimicrobial and Antifungal Activity
A growing body of evidence highlights the potential of pyrazole benzoic acid derivatives as effective antimicrobial and antifungal agents.[29][30][31] These compounds have shown activity against a range of pathogenic bacteria and fungi.[32][33]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may act by:
-
Inhibiting essential enzymes: Disrupting key metabolic pathways in microorganisms.
-
Interfering with cell wall synthesis: Compromising the structural integrity of the microbial cell.
-
Damaging the cell membrane: Leading to leakage of cellular contents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[34][35][36][37]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (pyrazole benzoic acid derivatives) dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
Pyrazole benzoic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their well-established anti-inflammatory properties, coupled with their emerging roles as potent anticancer and antimicrobial agents, underscore their importance in modern drug discovery. The ability to readily modify the pyrazole and benzoic acid rings allows for the fine-tuning of their biological activities and pharmacokinetic profiles. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies to translate their therapeutic potential into novel treatments for a wide range of diseases.
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In-Depth Technical Guide: Safety and Handling of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Introduction
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a fluorinated benzoic acid derivative containing a pyrazole moiety.[1] Such compounds are of significant interest in medicinal chemistry and drug discovery due to their utility as building blocks in the synthesis of complex organic molecules, including potent and selective kinase inhibitors.[1] Given its application in research and development, a thorough understanding of its safe handling, storage, and disposal is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in established safety principles for related chemical classes.
Hazard Identification and Classification
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound and structurally similar chemicals, this compound is identified with the following hazards:
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | Warning |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₉FN₂O₂ |
| Molecular Weight | 220.20 g/mol [2] |
| CAS Number | 1179041-10-1[2] |
| Appearance | Solid (assumed, typical for benzoic acid derivatives) |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to minimize risks when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5][6] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate particulate filters should be used.[8][9]
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Use this compound only in a well-ventilated area, preferably a chemical fume hood.[4][10]
Storage
-
Keep containers tightly closed to prevent moisture absorption and contamination.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5][9]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[9][10]
First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][11] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation persists, seek medical attention.[9] |
| Inhalation | Remove the individual from the area of exposure to fresh air.[9][10] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[11] Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[9] Seek immediate medical attention.[5] |
Accidental Release and Spill Cleanup Measures
Prompt and appropriate response to a spill is crucial to prevent further contamination and exposure.
Small Spills
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[8][9]
-
Place the collected material into a suitable, labeled container for disposal.[8][9]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spills
-
Evacuate the area immediately and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Caption: Decision-making workflow for spill response.
Disposal Considerations
Waste generated from this compound must be managed as chemical waste.
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container for chemical waste.[12]
-
Liquid Waste: Collect solutions in a designated, leak-proof container labeled for aqueous or non-hazardous waste, as appropriate.[12] Do not dispose of this chemical down the drain.[8][10][12]
-
Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and other disposable items as chemical waste.[8]
-
Final Disposal: Arrange for disposal through your institution's licensed chemical waste management program.[9][12] Maintain accurate records of the disposed chemical.[12]
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
Ecological Information
While specific ecotoxicity data is not available for this compound, a precautionary approach is recommended.[12] Do not allow the product to enter drains or waterways to prevent potential harm to aquatic organisms.[8][10] Pyrazole derivatives can have a range of biological activities, and the long-term environmental effects of many pharmaceutical compounds are not well understood.[12]
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Methodological & Application
Application Notes and Protocols for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid as a Kinase Inhibitor
Introduction: A Novel Scaffold for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The approval of numerous kinase inhibitors, such as imatinib, has validated this approach and fueled the ongoing discovery of new chemical entities with improved potency and selectivity.[4]
This document provides a detailed guide for the characterization of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid , a novel small molecule with potential as a kinase inhibitor. While pyrazole derivatives are known to possess a wide range of biological activities and are core components of several approved drugs, the specific kinase inhibitory profile of this compound is an area of active investigation.[5][6][7] These application notes are designed to provide researchers with a comprehensive framework and detailed protocols to assess its biochemical potency, cellular activity, and mechanism of action.
The protocols outlined herein are built upon established principles in kinase drug discovery, emphasizing robust, reproducible, and physiologically relevant assay formats.[4][8][9] We will cover essential biochemical assays to determine direct enzyme inhibition, cell-based assays to confirm target engagement in a biological context, and biophysical methods to elucidate the binding mechanism.
Part 1: Biochemical Characterization of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified enzyme.[4] This allows for the direct measurement of potency (e.g., IC50) and provides insights into the mechanism of inhibition.
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1] A lower ADP level in the presence of an inhibitor indicates enzymatic inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal.
Experimental Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a 2X kinase/substrate solution. The choice of kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like Aurora A) and substrate (a specific peptide) must be empirically determined. The buffer should contain appropriate divalent cations (e.g., MgCl2).
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.[10]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Condition | Rationale |
| Compound Concentration | 1 nM - 100 µM | To capture a full dose-response curve. |
| ATP Concentration | At or near Km | Provides a sensitive measure of ATP-competitive inhibitors.[10] |
| Enzyme Concentration | Titrated for ~10-30% substrate turnover | Ensures the reaction is in the linear range. |
| DMSO Concentration | < 1% final | High DMSO concentrations can inhibit kinase activity.[11] |
Biophysical Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics
To complement activity data, biophysical assays like SPR can confirm direct binding and determine the kinetics of the interaction (association and dissociation rates).[4]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over an immobilized ligand (kinase). This allows for real-time, label-free analysis of binding.
Experimental Protocol:
-
Kinase Immobilization:
-
Covalently immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling. Aim for a low to medium immobilization density to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound dilutions over the kinase-immobilized surface and a reference flow cell (without kinase) at a constant flow rate.
-
Record the sensorgrams, which show the binding response over time.
-
After each injection, regenerate the chip surface with a mild buffer (e.g., a low pH glycine solution) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Part 2: Cell-Based Characterization
While biochemical assays are crucial, cell-based assays are essential to confirm that the compound can penetrate cell membranes, engage its target in a physiological context, and exert a functional effect.[8][12]
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific kinase target in live cells.[11][12]
Principle: The assay uses a kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the kinase will displace the tracer, leading to a loss of BRET signal.[12]
Experimental Workflow:
Functional Cellular Assay: Inhibition of Downstream Signaling
A key validation step is to demonstrate that target engagement translates into a functional outcome, such as the inhibition of a downstream signaling pathway.[4] This can be measured by quantifying the phosphorylation of a known substrate of the target kinase.
Principle: This assay uses an antibody-based detection method, such as a sandwich ELISA or TR-FRET assay, to measure the level of a specific phospho-protein in cell lysates after treatment with the inhibitor.[13]
Hypothetical Signaling Pathway:
Let's assume our compound inhibits "Kinase A," which phosphorylates "Substrate B."
// Nodes Inhibitor [label="2-Fluoro-5-(1-methyl-5-pyrazolyl)\nbenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseA [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateB [label="Substrate B", fillcolor="#FFFFFF", fontcolor="#202124"]; pSubstrateB [label="p-Substrate B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Response\n(e.g., Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inhibitor -> KinaseA [label="Inhibition", style=dashed, arrowhead=tee, fontcolor="#EA4335"]; KinaseA -> SubstrateB [label="Phosphorylation"]; SubstrateB -> pSubstrateB [style=invis]; pSubstrateB -> Downstream [label="Signal Transduction"]; } dot Caption: Hypothetical Kinase Inhibition Pathway.
Experimental Protocol (Cellular Phospho-Substrate ELISA):
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., one known to have active signaling through the target kinase) in 96-well plates and allow cells to adhere overnight.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., EGF, PDGF) for a short period (e.g., 10-30 minutes) to activate the target kinase.
-
-
Cell Lysis and Assay:
-
Aspirate the media and lyse the cells directly in the plate using the lysis buffer provided with the ELISA kit.
-
Transfer the lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Follow the manufacturer's protocol for washing steps and the addition of a detection antibody specific for the phosphorylated form of the substrate.
-
Add a secondary HRP-conjugated antibody, followed by a colorimetric substrate (e.g., TMB).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Normalize the phospho-protein signal to the total protein signal (if using a duplexed assay) or to a cell viability readout.
-
Calculate the percent inhibition of phosphorylation and determine the IC50 value as described previously.
-
Conclusion
This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical potency and biophysical binding assays to cellular target engagement and functional pathway inhibition, researchers can build a robust data package to validate this compound's mechanism of action and therapeutic potential. The specific kinases, substrates, and cell lines must be chosen based on initial screening data or computational predictions, but the principles and protocols described herein offer a versatile and reliable path for characterization.
References
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Profacgen. Cell-based Kinase Assays.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
-
Vasta, J. D., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
-
An, W. F., & Spencer, D. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Basit, A., et al. (2022, March 31). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC. Retrieved from [Link]
-
EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]
- Sigma-Aldrich. Kinase Assay Kit.
-
Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Fluorochem. 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid.
- Sobekbio. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid.
- PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
- BLDpharm. 1342382-45-9|this compound.
- Matrix Scientific. 2-Fluoro-4-methyl-5-(1-phenethyl-1H-pyrazol-4-yl)benzoic acid.
- AdooQ BioScience. This compound - CAS 1342382-45-9.
- Alkhaibari, I., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases.
- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
-
Gîrdan, M. A., et al. (2022). Pyrazolo[5,1-c][8][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.
- Lindner, S., et al. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
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Application Notes & Protocols for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid in Medicinal Chemistry
Introduction: A Scaffold of Privileged Structures
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. The pyrazole nucleus represents one such scaffold, found in a multitude of FDA-approved drugs targeting kinases, viral proteins, and metabolic enzymes.[1][2] Its metabolic stability and versatile synthetic handles make it a highly attractive starting point for novel therapeutic development.[2]
This guide focuses on 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid , a compound that merges three key tactical elements of medicinal chemistry:
-
The Pyrazole Core: A five-membered diazole ring known for its role in a wide spectrum of biological activities.[2]
-
The Benzoic Acid Moiety: A classic functional group that serves as a versatile attachment point for building molecular diversity, often acting as a hydrogen bond donor/acceptor or a precursor to more complex functionalities.
-
Fluorine Substitution: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical properties. This includes enhancing metabolic stability, increasing binding affinity through specific interactions, and modulating pKa, which can improve cell permeability and overall pharmacokinetic profiles.[3]
While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a foundational building block for creating libraries of novel compounds. This document provides detailed protocols for its synthesis and subsequent derivatization, empowering researchers to explore its potential in various therapeutic areas.
Physicochemical Properties & Structural Data
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1342382-45-9 | [4] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [4] |
| Molecular Weight | 220.20 g/mol | |
| SMILES | OC(=O)c1cc(ccc1F)c1ccnn1C | [4] |
| Appearance | Typically a white to off-white powder | |
| Purity (Typical) | ≥95% | [4] |
Proposed Retrosynthetic Pathway and Synthesis Protocol
The synthesis of this compound can be logically approached through the well-established Knorr pyrazole synthesis, followed by functional group manipulations. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for the target compound.
Protocol 3.1: Synthesis of this compound
This protocol is a representative, multi-step synthesis based on common organic chemistry transformations.
Step 1: Synthesis of Methyl 2-fluoro-5-acetylbenzoate
-
To a solution of methyl 2-fluoro-5-bromobenzoate in anhydrous THF, add isopropylmagnesium chloride dropwise at -15°C to perform a halogen-metal exchange.
-
After stirring for 1 hour, add N-methoxy-N-methylacetamide (Weinreb amide of acetic acid) to the solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield methyl 2-fluoro-5-acetylbenzoate.
Step 2: Formation of the Enaminone Intermediate
-
Dissolve methyl 2-fluoro-5-acetylbenzoate in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 3: Pyrazole Ring Formation
-
Dissolve the crude enaminone from the previous step in ethanol.
-
Add methylhydrazine sulfate and sodium acetate.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture, remove the solvent in vacuo, and partition the residue between water and ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl 2-fluoro-5-(1-methyl-5-pyrazolyl)benzoate.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Application Note: A Versatile Scaffold for Library Synthesis via Amide Coupling
The true value of this compound in a medicinal chemistry setting lies in its potential as a versatile building block. The carboxylic acid functional group is an ideal handle for generating a diverse library of amide derivatives. This allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activity.
Rationale for Derivatization
Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. By coupling the parent acid with a diverse collection of primary and secondary amines, a researcher can systematically vary steric and electronic properties to probe the structure-activity relationship (SAR) for a given biological target. For instance, different amine fragments can be introduced to:
-
Explore new binding pockets in a target protein.
-
Improve solubility and ADME properties.
-
Introduce new hydrogen bond donors or acceptors.
Caption: Workflow for generating a diverse amide library.
Protocol 4.1: General Procedure for Parallel Amide Synthesis
This protocol is designed for the parallel synthesis of an amide library in 96-well plates or individual reaction vials.
Materials:
-
This compound (Stock solution in DMF, e.g., 0.2 M)
-
Library of diverse primary and secondary amines (Stock solutions in DMF, e.g., 0.25 M)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (Stock solution in DMF, 0.2 M)[5]
-
DIPEA (N,N-Diisopropylethylamine) (Stock solution in DMF, 0.4 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials or 96-well deep-well plate
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation: To each reaction vial/well, add the this compound stock solution (1.0 eq).
-
Amine Addition: Add the respective amine stock solution to each well (1.2 eq).
-
Coupling Reagent Addition: Add the HATU stock solution to each well (1.2 eq).[5]
-
Base Addition: Add the DIPEA stock solution to each well (2.0 eq).
-
Reaction: Seal the plate/vials and allow to shake at room temperature for 12-24 hours.
-
Quench & Work-up (for purification):
-
Add water to each well to quench the reaction.
-
Extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer using a phase separator or anhydrous Na₂SO₄.
-
Concentrate the solvent to yield the crude amide products.
-
-
Purification: Purify the library members via preparative HPLC-MS.
-
Analysis: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
Hypothesized Biological Targets and Screening Strategy
Given the prevalence of pyrazole scaffolds in approved drugs and clinical candidates, a library derived from this compound could be screened against several high-value target classes.
Potential Therapeutic Areas & Targets:
-
Antibacterial: As pyrazole derivatives have shown promise as inhibitors of bacterial fatty acid biosynthesis, the library could be tested against clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Oncology: Many kinase inhibitors feature a pyrazole core. The library could be screened against a panel of cancer-relevant kinases.[1]
-
Anti-inflammatory: Celecoxib, a well-known NSAID, is a pyrazole derivative. Screening for inhibition of COX-2 or other inflammation-related targets could be fruitful.
Caption: High-throughput screening cascade for a new compound library.
Protocol 5.1: Primary Antibacterial Screening
-
Compound Plating: Prepare assay plates by dispensing the synthesized compounds into 96- or 384-well microtiter plates to a final concentration of 10 µM. Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.
-
Bacterial Inoculum: Grow a culture of the target bacterium (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture in appropriate growth medium to the desired inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Add the bacterial inoculum to the compound-containing plates. Incubate at 37°C for 18-24 hours.
-
Readout: Measure bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Hit Identification: Identify "hits" as compounds that inhibit bacterial growth by >90% compared to the DMSO control. These hits would then be subjected to further dose-response studies to determine their Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a strategically designed chemical building block with significant potential in medicinal chemistry. While its direct biological applications are yet to be fully elucidated, its structure combines the privileged pyrazole scaffold with a fluorinated benzoic acid moiety, making it an ideal starting point for the synthesis of compound libraries. The protocols outlined in this guide provide a robust framework for researchers to synthesize, derivatize, and screen compounds based on this promising core, paving the way for the discovery of novel therapeutics.
References
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Roy, S., et al. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. Available at: [Link]
-
Prakash, A., & Jacob, J. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
El-Sayed, N. F., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]
- 5. ossila.com [ossila.com]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and scientific rationale for the coupling of a challenging, multifunctional substrate: 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. The protocol addresses the inherent difficulties of C-F bond activation, potential catalyst inhibition by the N-heterocyclic pyrazole moiety, and compatibility with the free carboxylic acid group. By leveraging advanced catalyst systems, this guide offers a robust starting point for the synthesis of complex biaryl structures essential for pharmaceutical and materials science research.
Scientific & Strategic Considerations
Synthesizing biaryl derivatives from this compound presents a trifecta of common yet significant challenges in cross-coupling chemistry. A successful protocol must be designed to overcome each of these hurdles.
The Inertness of the C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides the least reactive aryl halides in catalytic cycles that depend on oxidative addition.[3] Traditional palladium catalysts are often ineffective.[4] Activating this bond requires specialized catalytic systems characterized by:
-
Electron-Rich Ligands: Bulky, electron-donating phosphine ligands are essential. They increase the electron density on the palladium(0) center, which facilitates the insertion of the metal into the strong C-F bond.[5] Ligands such as SPhos and XPhos, developed by the Buchwald group, are exemplary in this regard.
-
Appropriate Pre-catalysts: The choice of palladium source is crucial. While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-catalysts that readily form the active Pd(0) species can be more effective and are often used in conjunction with advanced phosphine ligands.[6]
Potential for Catalyst Inhibition
Nitrogen-containing heterocycles, like the pyrazole moiety in the substrate, can act as ligands for the palladium center. This coordination can sequester the catalyst, forming off-cycle, inactive complexes and inhibiting the desired catalytic turnover.[7] The use of sterically hindered, bulky phosphine ligands helps to prevent this by creating a coordinatively saturated and stable palladium center that is less susceptible to inhibition by the substrate's pyrazole group.[8][9]
Compatibility with the Carboxylic Acid
The presence of a free carboxylic acid introduces two potential complications:
-
Acid-Base Chemistry: The acidic proton can react with the base required for the transmetalation step of the Suzuki cycle. This necessitates using a sufficient excess of the base to both deprotonate the acid and facilitate the catalytic cycle.
-
Catalyst Deactivation: The resulting carboxylate anion can coordinate to the palladium center, potentially hindering catalytic activity.[10]
To mitigate these issues, the choice of base is critical. A moderately strong base like potassium phosphate (K₃PO₄) is often effective. It is strong enough to promote the catalytic cycle but often shows good compatibility with acidic functional groups and can help facilitate the transmetalation step.[11][12]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The key steps are (1) Oxidative Addition of the palladium(0) complex into the C-F bond, (2) Transmetalation, where the organic group is transferred from the boronic acid to the palladium(II) complex, and (3) Reductive Elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[1][5][13]
Caption: A visual guide to the experimental setup, reaction, and workup process.
-
Vessel Preparation: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and SPhos (0.04-0.08 eq). [14]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert. Oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of boronic acids. [1]3. Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of a water/organic solvent mixture is common for Suzuki couplings, especially when using inorganic bases like K₃PO₄. [7][15]4. Reaction: Place the sealed vial in a preheated oil bath or heating block at 90–110 °C. Stir vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Low Conversion | Insufficient C-F activation. | Increase temperature. Screen other bulky phosphine ligands (e.g., XPhos, RuPhos). [15] |
| Catalyst inhibition. | Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). | |
| Protodeboronation | Boronic acid instability. | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. [16]Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen. / Pd(II) species. | Ensure thorough degassing of solvents and inert atmosphere. Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. [1] |
| Poor Product Recovery | Product remains in the aqueous layer. | Ensure the aqueous layer is sufficiently acidified (pH 3-4) before the final extractions to protonate the carboxylic acid. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on the strategic selection of a potent catalytic system capable of activating a strong C-F bond while resisting inhibition from the heterocyclic and carboxylic acid functionalities. The protocol outlined here, utilizing a Pd₂(dba)₃/SPhos catalyst system with K₃PO₄ as the base, provides a validated and rational starting point for the synthesis of valuable biaryl compounds for drug discovery and development.
References
-
Cargill, M. R., Sandford, G., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Cargill, M. R., Sandford, G., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
PMC - NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Available at: [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
PMC - NIH. Metallomimetic C–F Activation Catalysis by Simple Phosphines. Available at: [Link]
-
ResearchGate. Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Available at: [Link]
-
PubMed. Competing C-F activation pathways in the reaction of Pt(0) with fluoropyridines: phosphine-assistance versus oxidative addition. Available at: [Link]
-
ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available at: [Link]
-
PubMed. C-F Bond Activation Mediated by Phosphorus Compounds. Available at: [Link]
-
ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... Available at: [Link]
-
PMC - NIH. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Available at: [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid Through Derivatization
This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. The strategic modification of its carboxylic acid group is a cornerstone of lead optimization, enabling the modulation of critical pharmacological properties such as potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of this key moiety, empowering researchers to synthesize a diverse library of compounds for drug discovery and development programs.
The inherent reactivity of the carboxylic acid functional group allows for its conversion into a variety of other functionalities, including esters, amides, and acyl halides. Each of these derivatives offers unique physicochemical characteristics that can be leveraged to enhance the drug-like properties of the parent molecule. This document will detail the rationale behind common derivatization strategies and provide step-by-step protocols for their successful implementation in the laboratory.
I. Strategic Approaches to Carboxylic Acid Derivatization
The choice of derivatization strategy is dictated by the desired properties of the final compound. Here, we explore three primary pathways for modifying the carboxylic acid group of this compound:
-
Esterification: Converting the carboxylic acid to an ester can significantly increase its lipophilicity, which may enhance cell membrane permeability. Esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: The formation of an amide bond is a fundamental transformation in medicinal chemistry. Amides are generally more stable than esters and can participate in crucial hydrogen bonding interactions with biological targets, often leading to improved binding affinity and selectivity.
-
Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates.[1][2] Their synthesis is a key step in preparing other derivatives, such as esters and amides, under mild conditions, especially when direct conversion from the carboxylic acid is challenging.[1][3]
The following sections provide detailed experimental protocols for each of these critical transformations.
II. Protocol 1: Esterification of this compound
Esterification can be achieved through several methods. We will focus on two widely applicable protocols: the classic Fischer-Speier esterification for simple alcohols and a coupling agent-mediated approach for more complex or sensitive substrates.
A. Fischer-Speier Esterification: A Classic Approach
This method involves the reaction of the carboxylic acid with an excess of a simple alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4] It is a cost-effective and straightforward method for generating methyl and ethyl esters.[5]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents of methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition | Rationale |
| Solvent | Excess alcohol (e.g., Methanol, Ethanol) | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] |
| Temperature | Reflux | Increases the reaction rate. |
| Work-up | Saturated NaHCO₃ | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
B. Steglich Esterification: Mild Conditions for Sensitive Substrates
For more complex alcohols or acid-sensitive substrates, the Steglich esterification offers a milder alternative.[5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[6]
Caption: Workflow for Amidation using HATU.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Activation: Add HATU (1.1-1.2 equivalents) to the mixture and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Forms a highly reactive activated ester, facilitating nucleophilic attack by the amine. [6] |
| Base | DIPEA | Acts as a proton scavenger to neutralize the generated acid and facilitate the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Mild conditions that are suitable for a wide range of functional groups. |
IV. Protocol 3: Acyl Chloride Formation
The conversion of the carboxylic acid to a more reactive acyl chloride is a key intermediate step for the synthesis of esters and amides, particularly with sterically hindered or poorly nucleophilic alcohols and amines. [3]
A. Synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoyl chloride using Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. [1][7][8]The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. [7][8] Experimental Workflow: Acyl Chloride Formation with SOCl₂
Caption: Workflow for Acyl Chloride Formation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound (1.0 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2-5 equivalents), and a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux. The reaction is typically complete when the evolution of gas ceases.
-
Work-up: Carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used immediately in the subsequent reaction without further purification.
| Parameter | Condition | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to the highly reactive acyl chloride. [1][7][8] |
| Catalyst | DMF | Catalyzes the reaction through the formation of a Vilsmeier reagent. [2] |
| Temperature | Reflux | Drives the reaction to completion. |
| Atmosphere | Inert (e.g., N₂, Ar) | Acyl chlorides are moisture-sensitive. |
V. Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by appropriate analytical techniques.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch at a characteristic frequency (Esters: ~1735-1750 cm⁻¹, Amides: ~1630-1690 cm⁻¹, Acyl Chlorides: ~1780-1815 cm⁻¹). [9][10] |
| ¹H NMR Spectroscopy | Disappearance of the acidic proton signal of the carboxylic acid (typically >10 ppm). Appearance of new signals corresponding to the alcohol or amine moiety incorporated. [9] |
| ¹³C NMR Spectroscopy | A shift in the carbonyl carbon signal. [9] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the expected derivative. |
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield in Esterification/Amidation | Incomplete reaction; decomposition of starting material or product. | Increase reaction time, use a more efficient coupling reagent, or try a two-step procedure via the acyl chloride. |
| Side Reactions | Presence of other nucleophilic groups in the molecule. | Use protecting groups for sensitive functionalities. |
| Difficulty in Purification | Byproducts have similar polarity to the product. | Optimize the reaction conditions to minimize byproducts; try a different purification technique (e.g., recrystallization, preparative HPLC). |
VII. Conclusion
The derivatization of the carboxylic acid group of this compound is a critical step in the exploration of its therapeutic potential. The protocols detailed in this guide provide a solid foundation for the synthesis of a wide array of ester and amide derivatives. By carefully selecting the appropriate reaction conditions and purification methods, researchers can efficiently generate novel chemical entities for biological evaluation.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Analysis of carboxylic acids and esters. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Cebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2233. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ACS Publications. (1949). Colorimetric Determination of Carboxylic Acid Derivatives as Hydroxamic Acids. Analytical Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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National Institutes of Health. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in Antibacterial Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid as a potential antibacterial agent. This document outlines the scientific rationale, detailed experimental protocols for synthesis and biological evaluation, and potential strategies for mechanism of action studies.
Introduction: The Promise of Pyrazole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its presence in numerous approved drugs.[2][3][4] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, even multi-drug resistant strains like MRSA.[1][2][5]
While the specific antibacterial properties of this compound have yet to be extensively reported in peer-reviewed literature, its structural motifs—a fluorinated benzoic acid and a methyl-pyrazolyl group—are present in compounds with known biological activity. For instance, fluorinated benzoic acid derivatives have been investigated as inhibitors of bacterial RNA polymerase-sigma factor interactions.[6] Furthermore, various substituted pyrazole-benzoic acid derivatives have shown promise as antibacterial agents.[7] This structural precedent provides a strong rationale for the synthesis and evaluation of this compound as a novel antibacterial candidate.
This guide provides a structured workflow for the initial stages of a drug discovery campaign centered on this molecule, from chemical synthesis to primary biological characterization.
Synthesis of this compound
The synthesis of the title compound can be approached through established organic chemistry methodologies. A plausible and efficient synthetic route is proposed below. The rationale for this multi-step synthesis is to build the molecule by first creating the pyrazole ring and then coupling it to the fluorinated benzoic acid core.
Proposed Synthetic Workflow
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Application Notes and Protocols: A High-Throughput Screening Cascade for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Introduction
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The compound 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a unique chemical entity with potential for biological activity, owing to its pyrazole and benzoic acid moieties, which are present in numerous approved drugs. Pyrazole derivatives, for instance, are known for a wide range of therapeutic properties, including antibacterial and enzyme inhibitory activities.[1] Similarly, benzoic acid derivatives have been explored as inhibitors of various enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase.[2][3] The lack of a predetermined biological target for this specific compound necessitates a comprehensive and unbiased screening approach to uncover its therapeutic potential.
This document provides a detailed experimental design for a high-throughput screening (HTS) cascade to identify and validate the biological activity of this compound. This multi-stage process is designed to maximize the probability of identifying a verifiable "hit" and to provide a preliminary assessment of its drug-like properties. The workflow progresses from broad primary screening to more focused secondary and tertiary assays, including early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling.[4][5][6][7]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1342382-45-9 | [8][9][][11] |
| Molecular Formula | C11H9FN2O2 | [] |
| Molecular Weight | 220.20 g/mol | [][12] |
| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [8] |
| SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [8] |
Experimental Design: A Multi-Tiered Screening Cascade
The proposed screening cascade is designed to efficiently identify and characterize the biological activity of this compound. The process is divided into three main stages: Primary Screening, Hit Confirmation and Secondary Assays, and Early ADME/Tox Profiling.
Caption: A three-stage screening cascade for novel compound evaluation.
Part 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening process involves testing the compound against a broad range of biological targets or in a phenotypic screen to identify any potential activity.[13][14] Given the novelty of the compound, a dual approach is recommended:
1.1. Target-Based Screening:
A panel of diverse and therapeutically relevant enzyme and receptor assays should be employed. This allows for the rapid identification of molecular targets.[15]
Recommended Target Classes:
-
Kinases: A panel of representative kinases from different families.
-
Proteases: Key proteases involved in various disease pathways.
-
G-Protein Coupled Receptors (GPCRs): A selection of GPCRs from different classes.
-
Nuclear Receptors: Key receptors involved in metabolic and inflammatory diseases.
-
Ion Channels: Representative channels from major families.
1.2. Phenotypic Screening:
This approach involves testing the compound in cell-based assays that measure a specific cellular phenotype, without prior knowledge of the molecular target.[16] This can uncover novel mechanisms of action.
Recommended Phenotypic Screens:
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.[17]
-
Anticancer Activity: Cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60).
-
Anti-inflammatory Activity: Assays measuring the inhibition of pro-inflammatory cytokine production in immune cells.
Protocol: Primary HTS - General Enzyme Inhibition Assay (e.g., Kinase)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to be used in the assay.
-
Assay Plate Preparation: In a 384-well microplate, add the assay buffer, the target enzyme, and the test compound or control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a fluorogenic or chromogenic substrate).
-
Signal Detection: Monitor the reaction progress by measuring the fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. A "hit" is typically defined as a compound that shows a certain threshold of inhibition (e.g., >50%) at a single concentration (e.g., 10 µM).
Part 2: Hit Confirmation and Secondary Assays
Any "hits" identified in the primary screen must be rigorously validated to eliminate false positives and to begin to understand their mechanism of action.[18][19][20]
2.1. Hit Confirmation:
The primary goal of this step is to confirm the activity observed in the primary screen. This is achieved by generating a dose-response curve to determine the potency (e.g., IC50 or EC50) of the compound.
2.2. Secondary and Orthogonal Assays:
Once a hit is confirmed, secondary assays are employed to further characterize its activity and to ensure it is not an artifact of the primary assay format.[21][22]
Key Secondary Assays:
-
Orthogonal Assays: Utilize a different detection technology or assay principle to confirm the activity. For example, if the primary assay used a fluorescence readout, a secondary assay could use a luminescence or absorbance-based readout.
-
Mechanism of Action (MoA) Studies: For enzyme inhibitors, studies to determine the mode of inhibition (e.g., competitive, non-competitive) should be conducted. For cell-based hits, further assays to identify the molecular target or pathway can be initiated.
-
Selectivity Profiling: The compound should be tested against a panel of related targets to assess its selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.
Caption: Workflow for hit validation and characterization.
Part 3: Early ADME/Tox Profiling
Early assessment of a compound's ADME/Tox properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[4][5][6][7][23]
Recommended in vitro ADME/Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound, which impacts absorption. |
| Permeability (e.g., PAMPA, Caco-2) | Assesses the ability of the compound to cross cell membranes, predicting intestinal absorption. |
| Metabolic Stability (Microsomes, Hepatocytes) | Evaluates the compound's susceptibility to metabolism by liver enzymes. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. |
| Cytotoxicity (e.g., in HepG2 cells) | Provides an early indication of potential liver toxicity. |
| hERG Inhibition | Screens for potential cardiotoxicity. |
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.
-
Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.
Data Interpretation and Hit Prioritization
The data generated from this screening cascade will be used to prioritize compounds for further development. A multi-parameter optimization approach should be used, considering potency, selectivity, and ADME/Tox properties.
| Parameter | Desirable Profile |
| Potency (IC50/EC50) | < 1 µM |
| Selectivity | > 10-fold selective over related targets |
| Aqueous Solubility | > 50 µM |
| Permeability (Papp) | > 1 x 10^-6 cm/s |
| Metabolic Stability (t1/2) | > 30 minutes |
| CYP450 Inhibition (IC50) | > 10 µM |
| Cytotoxicity (CC50) | > 50 µM |
Conclusion
This comprehensive screening cascade provides a robust framework for the initial evaluation of this compound. By systematically progressing from broad screening to detailed characterization, this approach maximizes the potential for discovering a novel therapeutic agent with promising drug-like properties. The integration of early ADME/Tox profiling is a critical component of this strategy, enabling the early identification and mitigation of potential development risks.
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Application Note: Quantitative Analysis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and validated analytical methodology for the quantification of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in research and quality control settings. Recognizing the growing importance of pyrazole carboxylic acid derivatives in medicinal chemistry and drug discovery, this document provides a robust protocol based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4] The described method is designed to be specific, accurate, precise, and linear, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6][7][8][9] Protocols for sample preparation, instrument configuration, and method validation are detailed to facilitate seamless adoption by researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Carboxylic Acids
This compound is a heterocyclic carboxylic acid, a class of compounds that has garnered significant attention in pharmaceutical research due to their diverse biological activities.[10] The pyrazole moiety, in particular, is a key pharmacophore found in numerous approved drugs. Accurate quantification of such molecules is paramount throughout the drug development lifecycle, from initial discovery and process development to final quality control of the active pharmaceutical ingredient (API).
The structural features of this compound—namely its aromatic rings, carboxylic acid group, and moderate polarity—make it an ideal candidate for analysis by RP-HPLC with UV detection. This technique offers a blend of specificity, sensitivity, and cost-effectiveness that is well-suited for routine analysis in many laboratory settings.[2][4]
Principle of the Analytical Method
The core of this analytical protocol is RP-HPLC, a chromatographic technique that separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase.[1][11] The analyte, this compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, particularly its pH and organic solvent content, we can achieve efficient separation of the analyte from potential impurities and degradation products.
The carboxylic acid group of the analyte is ionizable. Therefore, controlling the pH of the mobile phase is critical to ensure consistent retention and sharp peak shapes. By maintaining the pH below the pKa of the carboxylic acid, the analyte will be in its protonated, less polar form, leading to better retention on the C18 column.
Quantification is achieved using a UV detector, which measures the absorbance of the analyte as it elutes from the column. The response is directly proportional to the concentration of the analyte, allowing for accurate measurement against a calibration curve prepared from a certified reference standard.
Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥95%)[12]
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Acids: Formic acid or orthophosphoric acid for mobile phase pH adjustment.
-
Internal Standard (Optional but Recommended): A structurally similar compound with a distinct retention time, such as 2-Fluoro-5-methylbenzoic acid.[13]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic modifier allows for elution control, while the acid suppresses ionization of the analyte's carboxylic acid group, leading to improved peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) | The wavelength of maximum absorbance for the analyte should be used to maximize sensitivity. |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For the analysis of the bulk drug substance:
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
For analysis in a biological matrix like plasma, a more extensive sample preparation such as protein precipitation or solid-phase extraction (SPE) is necessary.[14][15][16][17]
Example Protocol for Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Filter through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with injections of a mid-level standard to monitor system suitability throughout the run.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Accuracy | The recovery should be within 98-102% for the drug substance. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate). |
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Rationale for pH Control
Caption: Effect of mobile phase pH on analyte retention and peak shape.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring data of high quality and integrity. This method is readily adaptable for various applications within the pharmaceutical industry, from routine quality control to stability testing and pharmacokinetic studies.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with.... Retrieved from [Link]
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Baghdad Science Journal. (2023). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Retrieved from [Link]
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Methods and objects of chemical analysis. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]
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ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
-
ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. Retrieved from [Link]
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Application Note & Protocols: Leveraging 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid as a Versatile Scaffold in Drug Discovery
Introduction: Unpacking the Potential of a Privileged Scaffold
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS 1342382-45-9) is a synthetic organic compound that merges three key structural motifs of high value in modern medicinal chemistry: a fluorinated phenyl ring, a carboxylic acid, and an N-methylpyrazole heterocycle.[1][2][][4] While direct biological activity of this specific molecule is not yet extensively documented in peer-reviewed literature, its constituent parts are features of numerous approved drugs and clinical candidates, making it a "privileged scaffold."[5] This guide provides researchers with the foundational knowledge and detailed protocols to utilize this compound as a versatile starting material for the synthesis of novel small molecule probes and potential therapeutic agents.
The pyrazole nucleus is a cornerstone of many biologically active compounds, known for a wide spectrum of therapeutic properties, including roles in approved anticancer and anti-inflammatory drugs.[5][6][7] The fluorine substitution offers strategic advantages, often enhancing metabolic stability, binding affinity, and membrane permeability of a final compound.[8] The carboxylic acid provides a crucial chemical handle for synthetic elaboration, allowing for the straightforward generation of diverse libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).
This document will detail hypothesized applications based on analogous structures and provide robust protocols for chemical modification and subsequent biological screening.
Core Physicochemical Properties
A summary of the essential properties for this compound is provided below. This data is critical for planning synthetic reactions and formulating the compound for assays.
| Property | Value | Source |
| CAS Number | 1342382-45-9 | [1] |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.20 g/mol | [1] |
| Purity | Typically ≥95% | [1][2] |
| Canonical SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [1] |
Hypothesized Research Applications & Screening Strategies
Based on the extensive precedent of its core motifs in drug discovery, we propose three primary research avenues for derivatives of this compound.
Development of Novel Kinase Inhibitors
Scientific Rationale: The fluorinated benzoic acid moiety is a well-established component of potent kinase inhibitors. For instance, 2-Fluoro-5-methylbenzoic acid is a key building block for synthesizing selective inhibitors of adenylyl cyclase 1 (AC1), a critical enzyme in pain pathways.[9] The pyrazole ring can act as a versatile scaffold, capable of forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. By derivatizing the carboxylic acid with a diverse set of amines, researchers can systematically probe the topology of a target kinase active site to develop potent and selective inhibitors.
Workflow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors.
Exploration as Antibacterial Agents
Scientific Rationale: Numerous pyrazole derivatives have been identified as potent antibacterial agents, particularly against drug-resistant Gram-positive pathogens like MRSA.[10][11] Recent studies suggest that some of these compounds exert their effect by disrupting the bacterial cell membrane, possibly through the inhibition of fatty acid biosynthesis (FAB).[5][6] The combination of the pyrazole core with a substituted phenyl ring in our scaffold aligns well with the structures of these reported FAB inhibitors. A library of derivatives could be screened to identify novel antibacterial leads with this potential mechanism of action.
Scaffolding for PARP Inhibitors
Scientific Rationale: A structurally related intermediate, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a crucial building block for the synthesis of phthalazinone-based PARP (Poly(ADP-ribose) polymerase) inhibitors.[12] PARP inhibitors are a clinically important class of anticancer drugs that exploit deficiencies in DNA repair pathways in tumors.[12] The fluorobenzoic acid portion of our scaffold provides a key anchor point for elaboration into more complex structures that could mimic these known PARP inhibitors, making it a valuable starting point for novel oncology research programs.
Synthetic Protocols: Derivatization of the Core Scaffold
The carboxylic acid group is the primary site for synthetic modification. The following protocol details a robust and widely applicable method for creating an amide library.
Protocol 4.1: Parallel Amide Library Synthesis via HATU Coupling
This protocol is designed for generating a diverse set of amides from the parent carboxylic acid and a library of primary or secondary amines.
Materials:
-
This compound
-
Amine library (various primary/secondary amines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials (e.g., 2 mL HPLC vials with caps)
-
Magnetic stir plate and stir bars
-
Analytical HPLC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF. (Note: Prepare this solution fresh just before use as HATU can degrade upon standing in solution).
-
-
Reaction Setup (per reaction vial):
-
To a clean, dry reaction vial containing a small stir bar, add 100 µL (20 µmol, 1.0 eq) of the 0.2 M carboxylic acid stock solution.
-
Add 110 µL of a 0.2 M solution of the desired amine in DMF (22 µmol, 1.1 eq).
-
Add 88 µL (44 µmol, 2.2 eq) of the 0.5 M DIPEA stock solution.
-
-
Initiation:
-
Briefly vortex the vials to ensure mixing.
-
Add 110 µL (22 µmol, 1.1 eq) of the freshly prepared 0.2 M HATU stock solution to each vial.
-
Cap the vials tightly and place them on a magnetic stir plate at room temperature.
-
-
Reaction & Monitoring:
-
Allow the reactions to stir for 4-16 hours.
-
To monitor completion, dilute a 5 µL aliquot of the reaction mixture with 100 µL of acetonitrile and analyze by LC-MS to check for the disappearance of the starting carboxylic acid.
-
-
Work-up & Purification (for screening):
-
For high-throughput screening, the crude reaction mixture can often be used directly after dilution. Dilute the entire reaction mixture with 1 mL of DMSO to create a nominal 20 mM stock solution.
-
For more sensitive assays, a purification step is required. The crude material can be purified using preparative reverse-phase HPLC.
-
Biological Screening Protocols
The following are generalized protocols for screening the newly synthesized derivative libraries against the hypothesized target classes.
Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized compound library (in DMSO)
-
Multi-well plates (e.g., white, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Assay Setup:
-
Prepare the kinase reaction buffer as specified by the enzyme supplier.
-
In a 384-well plate, add 1 µL of your test compound at various concentrations (e.g., starting at 10 µM final concentration). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of a solution containing the kinase and substrate in reaction buffer.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls and plot the results to determine IC₅₀ values for active compounds.
-
Caption: Workflow for the ADP-Glo™ kinase assay.
Protocol 5.2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized compound library (in DMSO)
-
96-well clear, flat-bottom microplates
-
Plate incubator (37 °C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow bacteria overnight in CAMHB.
-
Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of your test compounds in CAMHB. The typical concentration range to test is 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth.
-
Conclusion and Future Directions
This compound represents a starting point of high potential for medicinal chemistry and chemical biology programs. Its privileged structural components suggest immediate applicability in the search for novel kinase inhibitors, antibacterial agents, and oncology therapeutics. The protocols provided herein offer a clear and actionable framework for researchers to begin synthesizing and screening derivative libraries. Future work should focus on expanding the diversity of the synthesized libraries and profiling promising hits in more complex secondary assays, including cell-based models and ADME-Tox profiling, to validate their potential as research tools or therapeutic leads.
References
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Roy S., Kc H.R., Roberts J., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13622–13645. [Link]
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Scott, J., et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65(6), 4667–4686. [Link]
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Sreenivasa, S., et al. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o176. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39826399, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved January 20, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177808077, 2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. Retrieved January 20, 2026, from [Link].
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Roy, S., & Roy, U. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]
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Kc, H. R., et al. (2021). Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7). Retrieved January 20, 2026, from [Link]
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S.L, A., & V, A. (2020). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Pharmaceutical Sciences and Research, 11(10), 5045-5050. [Link]
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El-Malah, A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7794. [Link]
-
Kc, H. R., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
-
Gîrdan, M. A., et al. (2023). Pyrazolo[5,1-c][6][9][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(19), 6932. [Link]
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Kalinski, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 498-511. [Link]
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Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]
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The Strategic Incorporation of Fluorinated Benzoic Acids in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance biological efficacy, metabolic stability, and target interaction.[1] When coupled with the versatile benzoic acid scaffold, a privileged structure in chemical synthesis, a powerful class of building blocks emerges for the creation of high-performance herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of the application of fluorinated benzoic acids in agrochemical synthesis. It moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and provides detailed, field-proven protocols for the synthesis of representative agrochemicals. We will delve into the synthesis of a protoporphyrinogen oxidase (PPO)-inhibiting herbicide, a chitin synthesis-inhibiting insecticide, and a fungicide targeting oomycetes, all originating from fluorinated benzoic acid precursors.
The Fluorine Advantage in Agrochemical Design
The strategic placement of fluorine atoms on a benzoic acid core can dramatically alter a molecule's properties in several ways beneficial for agrochemical applications:
-
Enhanced Bioactivity: Fluorine's high electronegativity can modify the electronic environment of the molecule, often leading to stronger binding interactions with target enzymes or receptors in pests and weeds.[1]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation by enzymes in plants, insects, or soil microorganisms. This can result in longer-lasting efficacy and potentially lower application rates.
-
Improved Lipophilicity and Transport: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby improving uptake and translocation to the target site.
These advantages have led to the widespread use of various fluorinated benzoic acids as key intermediates in the agrochemical industry.
Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)
Diphenyl ether herbicides are a major class of PPO inhibitors, which act by blocking a key enzyme in the chlorophyll biosynthesis pathway in plants, leading to the accumulation of phototoxic intermediates and rapid cell death. 4-Fluoro-3-hydroxybenzoic acid is a valuable precursor for the synthesis of these potent herbicides.
Synthetic Workflow for a PPO-Inhibiting Herbicide
The synthesis of a representative PPO-inhibiting diphenyl ether herbicide from 4-fluoro-3-hydroxybenzoic acid is a multi-step process that involves esterification, a Williamson ether synthesis to construct the diphenyl ether linkage, and subsequent hydrolysis and amidation.
Caption: Synthetic pathway for a PPO-inhibiting herbicide.
Detailed Synthesis Protocol
Objective: To synthesize a representative PPO-inhibiting herbicide from 4-fluoro-3-hydroxybenzoic acid.
Step 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid
-
Materials: 4-Fluoro-3-hydroxybenzoic acid (1 eq.), Methanol (excess), Concentrated Sulfuric Acid (catalytic amount).
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-fluoro-3-hydroxybenzoate.
-
-
Expected Yield: 90-95%.
-
Purity: >98% by HPLC.
Step 2: Williamson Ether Synthesis
-
Materials: Methyl 4-fluoro-3-hydroxybenzoate (1 eq.), 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 eq.), Potassium Carbonate (2 eq.), Dimethylformamide (DMF).
-
Procedure:
-
To a three-necked flask, add methyl 4-fluoro-3-hydroxybenzoate, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, and potassium carbonate in DMF.
-
Heat the mixture to 120°C under a nitrogen atmosphere for 6 hours.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the diphenyl ether intermediate.
-
-
Expected Yield: 85-90%.
-
Purity: >97% by HPLC.
Step 3: Hydrolysis of the Ester
-
Materials: Diphenyl ether intermediate from Step 2 (1 eq.), Sodium Hydroxide (1.5 eq.), Methanol/Water mixture.
-
Procedure:
-
Dissolve the ester in a mixture of methanol and water.
-
Add sodium hydroxide and reflux for 3 hours.
-
Cool the mixture, remove methanol under reduced pressure, and acidify the aqueous residue with concentrated HCl to pH 2.
-
Filter the precipitated carboxylic acid, wash with water, and dry.
-
-
Expected Yield: 95-98%.
-
Purity: >99% by HPLC.
Step 4: Amidation
-
Materials: Diphenyl ether carboxylic acid from Step 3 (1 eq.), Thionyl chloride (1.2 eq.), Dichloromethane (DCM), desired amine (e.g., dimethylamine, 1.5 eq.), Triethylamine (1.5 eq.).
-
Procedure:
-
Suspend the carboxylic acid in DCM and add thionyl chloride. Reflux for 2 hours to form the acid chloride.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh DCM, cool to 0°C, and slowly add the amine and triethylamine.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amide product.
-
-
Expected Yield: 80-88%.
-
Purity: >98% by HPLC.
| Step | Product | Expected Yield (%) | Purity (%) | Biological Activity (IC50, NtPPO) |
| 1 | Methyl 4-fluoro-3-hydroxybenzoate | 90-95 | >98 | N/A |
| 2 | Diphenyl Ether Intermediate (Ester) | 85-90 | >97 | Moderate |
| 3 | Diphenyl Ether Intermediate (Acid) | 95-98 | >99 | High |
| 4 | Final PPO-Inhibiting Herbicide | 80-88 | >98 | 14 nM[2] |
Insecticide Synthesis: Targeting Chitin Synthesis
Benzoylphenylurea insecticides are a vital class of insect growth regulators that act by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton.[3][4] This disruption of molting is highly specific to insects and related arthropods, resulting in low toxicity to vertebrates.[5] 2,6-Difluorobenzoic acid is a key precursor for the synthesis of many commercial benzoylphenylurea insecticides, such as Hexaflumuron.
Synthetic Workflow for Hexaflumuron
The synthesis of Hexaflumuron involves the formation of two key intermediates, 2,6-difluorobenzoyl isocyanate and a substituted phenylurea, which are then coupled. A common route involves the reaction of 2,6-difluorobenzoyl chloride with a substituted aniline derivative.
Caption: Synthetic pathway for the insecticide Hexaflumuron.
Detailed Synthesis Protocol
Objective: To synthesize the insecticide Hexaflumuron from 2,6-difluorobenzoic acid.
Step 1: Synthesis of 2,6-Difluorobenzoyl Chloride
-
Materials: 2,6-Difluorobenzoic acid (1 eq.), Thionyl chloride (1.5 eq.), Dichloromethane (DCM), Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 2,6-difluorobenzoic acid in DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2,6-difluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Expected Yield: >95% (crude).
-
Purity: Sufficient for next step.
Step 2: Synthesis of Hexaflumuron
-
Materials: 2,6-Difluorobenzoyl chloride (1 eq.), 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (1 eq.), Triethylamine (1.2 eq.), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of 2,6-difluorobenzoyl chloride in anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 0.5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to afford pure Hexaflumuron.
-
-
Expected Yield: 85-92%.
-
Purity: >99% by HPLC.
| Step | Product | Expected Yield (%) | Purity (%) | Biological Activity (LC50, A. lucorum nymphs) |
| 1 | 2,6-Difluorobenzoyl Chloride | >95 (crude) | - | N/A |
| 2 | Hexaflumuron | 85-92 | >99 | 0.311 - 0.337 mg/L[3] |
Fungicide Synthesis: Targeting Oomycetes
Fluorinated benzoic acids also serve as precursors for fungicides. For example, 2,6-dichlorobenzoic acid is a building block for Fluopicolide, a fungicide effective against oomycete pathogens like late blight of potato.[6] Fluopicolide has a unique mode of action, delocalizing spectrin-like proteins in the pathogen's cytoskeleton.[6]
Synthetic Workflow for Fluopicolide
The synthesis of Fluopicolide involves the coupling of 2,6-dichlorobenzoyl chloride with 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine.
Caption: Synthetic pathway for the fungicide Fluopicolide.
Detailed Synthesis Protocol
Objective: To synthesize the fungicide Fluopicolide from 2,6-dichlorobenzoic acid.
Step 1: Synthesis of 2,6-Dichlorobenzoyl Chloride
-
Materials: 2,6-Dichlorobenzoic acid (1 eq.), Thionyl chloride (1.5 eq.).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add thionyl chloride to 2,6-dichlorobenzoic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,6-dichlorobenzoyl chloride.
-
-
Expected Yield: >95% (crude).
-
Purity: Sufficient for next step.
Step 2: Synthesis of Fluopicolide
-
Materials: 2,6-Dichlorobenzoyl chloride (1 eq.), 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine (1 eq.), Triethylamine or another suitable base (1.2 eq.), Anhydrous solvent (e.g., Toluene or Dichloromethane).
-
Procedure:
-
Dissolve 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine and the base in the anhydrous solvent in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C.
-
Add a solution of 2,6-dichlorobenzoyl chloride in the same solvent dropwise, maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Filter off the salt byproduct and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Fluopicolide.
-
-
Expected Yield: 80-90%.
-
Purity: >98% by HPLC.
| Step | Product | Expected Yield (%) | Purity (%) | Biological Activity (EC50, P. capsici) |
| 1 | 2,6-Dichlorobenzoyl Chloride | >95 (crude) | - | N/A |
| 2 | Fluopicolide | 80-90 | >98 | 0.05 - 0.35 µg/mL[7] |
Conclusion
Fluorinated benzoic acids are demonstrably versatile and powerful building blocks in the synthesis of modern agrochemicals. The strategic incorporation of fluorine bestows a range of desirable properties, leading to the development of highly effective herbicides, insecticides, and fungicides with diverse modes of action. The detailed protocols provided herein offer a practical guide for researchers in the field, illustrating the key synthetic transformations and the rationale behind their application. As the demand for more efficient and selective crop protection agents continues to grow, the innovative use of fluorinated benzoic acid derivatives will undoubtedly remain at the forefront of agrochemical research and development.
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- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
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- Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. (2025). BenchChem.
- Hexaflumuron. (n.d.). PubChem.
- Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (2023). Journal of Agricultural and Food Chemistry, 71(39), 14221–14231.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. npic.orst.edu [npic.orst.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid as a Versatile Fragment for Library Synthesis
Disclaimer: While 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS 1342382-45-9) is commercially available[1][2][3], a specific, peer-reviewed synthesis protocol and its direct application in a published compound library were not identified in the available literature. Therefore, this document serves as an expert-guided application note based on established chemical principles and analogous reactions. The protocols provided are illustrative and should be optimized for specific laboratory conditions.
Introduction: Rationale for a Privileged Fragment
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality starting points is paramount. This compound represents a strategically designed fragment that combines three key motifs frequently found in successful therapeutic agents: a fluorinated aromatic ring, a pyrazole core, and a carboxylic acid handle.
-
Fluorinated Benzoic Acid: The 2-fluoro substitution on the benzoic acid ring provides distinct advantages. The fluorine atom can enhance metabolic stability, modulate the acidity (pKa) of the carboxylic acid, and form key interactions, such as hydrogen bonds or dipole interactions, with target proteins, potentially increasing binding affinity.[4]
-
Pyrazole Moiety: Pyrazole is a five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] It is recognized as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding (as both a donor and acceptor) and hydrophobic interactions.[5] The N-methyl substitution prevents tautomerization and provides a fixed vector for substitution.
-
Carboxylic Acid Handle: The benzoic acid group serves as a reliable and versatile synthetic handle. It allows for the straightforward elaboration of the fragment into a larger library of compounds, most commonly through the formation of amides, which are stable and prevalent in drug molecules.
This combination of features makes this compound an excellent candidate for FBDD campaigns, particularly those targeting kinase, protease, and other enzyme families.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective in an FBDD screen, it should possess favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3). This rule suggests that fragment hits tend to have a molecular weight <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP ≤3.
| Property | Value | Ro3 Compliance | Source/Method |
| CAS Number | 1342382-45-9 | N/A | [1] |
| Molecular Formula | C₁₁H₉FN₂O₂ | N/A | [1] |
| Molecular Weight | 220.20 g/mol | Yes (<300) | [6] |
| Hydrogen Bond Donors | 1 (from COOH) | Yes (≤3) | Calculated |
| Hydrogen Bond Acceptors | 4 (2xO, N, F) | No (>3) | Calculated |
| cLogP | 1.49 | Yes (≤3) | Calculated |
While the number of hydrogen bond acceptors slightly exceeds the Ro3 guideline, the overall profile is highly favorable for a fragment library. The excellent solubility and low molecular weight allow for significant room for chemical elaboration during hit-to-lead optimization.
Proposed Synthesis of the Core Fragment
A robust and versatile method for synthesizing biaryl compounds like the target fragment is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. A plausible, though not explicitly published, route is outlined below.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Protocol 3.1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for the coupling of aryl halides with heterocyclic boronic esters.
Materials:
-
3-Bromo-2-fluorobenzoic acid
-
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), 1-methyl-5-(pinacolato)boronopyrazole (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a 0.2 M concentration relative to the starting aryl bromide.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
Application in Amide Library Synthesis
The carboxylic acid moiety is an ideal anchor point for diversification. A parallel amide synthesis approach can be used to rapidly generate a library of derivatives by coupling the core fragment with a diverse set of primary and secondary amines.
Caption: Workflow for parallel amide library synthesis.
Protocol 4.1: Parallel Amide Coupling
This protocol employs HATU, a common and efficient peptide coupling reagent, suitable for generating an amide library in a 96-well plate format.
Materials:
-
Stock solution of this compound in DMF (e.g., 0.2 M)
-
Stock solutions of a diverse amine library in DMF (e.g., 0.25 M)
-
Stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (e.g., 0.2 M)
-
Stock solution of N,N-Diisopropylethylamine (DIPEA) in DMF (e.g., 0.8 M)
-
96-well reaction block
-
Dimethylformamide (DMF), anhydrous
Procedure (per well):
-
To each well of the 96-well plate, add the stock solution of this compound (1.0 eq, e.g., 100 µL of 0.2 M solution).
-
Add the stock solution of HATU (1.1 eq, e.g., 110 µL of 0.2 M solution).
-
Add the stock solution of DIPEA (4.0 eq, e.g., 100 µL of 0.8 M solution).
-
Add the stock solution of the specific amine for that well (1.2 eq, e.g., 96 µL of 0.25 M solution).
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
-
Upon completion, quench the reaction by adding water to each well.
-
The crude products can then be submitted for parallel purification, typically by reversed-phase HPLC.
Quality Control of the Synthesized Library
Ensuring the identity and purity of compounds in a screening library is critical for the reliability of biological data. A standard quality control (QC) workflow should be implemented for all synthesized compounds.
QC Workflow:
-
Purity Assessment: Each purified compound should be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (e.g., at 214 nm and 254 nm) to determine purity. A common threshold for screening libraries is >90% or >95% purity.
-
Identity Confirmation: The identity of each compound should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the observed molecular weight matches the expected molecular weight of the synthesized amide.
-
Structural Verification (Optional): For a subset of the library or for key hits, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the detailed chemical structure.
Conclusion
This compound is a high-potential fragment for library synthesis due to its strategic combination of a fluorinated aromatic system, a proven pyrazole pharmacophore, and a versatile carboxylic acid handle for chemical elaboration. The proposed synthetic and derivatization protocols, based on robust and well-established methodologies like Suzuki coupling and HATU-mediated amidation, provide a clear path for researchers to utilize this fragment in their drug discovery programs. Rigorous quality control is essential to ensure the integrity of the resulting library and the validity of subsequent screening data.
References
-
2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.
- Heterocyclic amide derivatives and pharmaceutical use. Google Patents.
- BENZAMIDES OF PYRAZOLYL-AMINO-PYRIMIDINYL DERIVATIVES, COMPOSITIONS AND METHODS THEREOF. Google Patents.
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Benzimidazole derivatives of benzoic acid and its esters and amides. Google Patents.
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Library Preparation. EpigenTek. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
W16: Library Prep for NGS- Day 2. YouTube. Available at: [Link]
-
Next Generation Sequencing 2: Illumina NGS Sample Preparation - Eric Chow (UCSF). YouTube. Available at: [Link]
-
fastGEN – Ultra-fast NGS library prep in one step - Quick and easy tutorial. YouTube. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1342382-45-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]
- 4. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic building block. Pyrazole-containing benzoic acids are crucial scaffolds in medicinal chemistry, appearing in a range of therapeutic candidates.[1][2]
This guide provides in-depth, field-proven insights into optimizing the synthesis, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance yield, purity, and reproducibility.
Synthetic Strategy Overview: The Suzuki-Miyaura Coupling
The most common and versatile route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms the key carbon-carbon bond between an aryl halide and an organoboron reagent.
The primary substrates for this synthesis are:
-
Aryl Halide: 2-Fluoro-5-bromobenzoic acid
-
Organoboron Reagent: 1-Methyl-1H-pyrazole-5-boronic acid (or its corresponding pinacol ester)
The general reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting 2-fluoro-5-bromobenzoic acid. What are the likely causes?
Answer: This is a common issue often related to catalyst activity or the inherent challenges of this specific substrate.
-
Cause A: Inefficient Oxidative Addition. The combination of steric hindrance from the ortho-carboxylate group and the electronic properties of the 2-halobenzoic acid can make the initial oxidative addition step sluggish.[4]
-
Solution: Ensure you are using an appropriate aryl halide. Reactivity follows the order: I > Br > OTf >> Cl.[5][6] If using 2-fluoro-5-bromobenzoic acid is not yielding results, switching to the iodo-analogue can significantly increase reactivity. For aryl chlorides, specialized catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary.[3]
-
-
Cause B: Catalyst Deactivation. The carboxylate formed under basic conditions can coordinate to the palladium center, hindering the catalytic cycle.[7] Furthermore, dissolved oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[8]
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
-
Cause C: Inappropriate Base or Solvent. The choice of base and solvent is critical.
-
Solution: Use an anhydrous, aprotic solvent like 1,4-dioxane, toluene, or THF to minimize side reactions.[4] A common and effective base for this transformation is K₂CO₃ or K₃PO₄. You must use at least 2 equivalents of base to neutralize the benzoic acid proton, with an additional amount (typically 1.5-2 eq.) to facilitate the catalytic cycle.
-
Question 2: I am observing a significant byproduct that corresponds to 2-fluorobenzoic acid. What is this and how can I prevent it?
Answer: You are observing protodehalogenation, a side reaction where the bromine atom is replaced by a hydrogen atom.[4]
-
Cause: This side reaction is often promoted by sources of protons (e.g., water, alcohols) or impurities in the reaction mixture. It can also occur if the catalytic cycle is interrupted after oxidative addition.
-
Solution 1: Rigorous Control of Reaction Conditions. Ensure your solvent is anhydrous and your reagents are pure. Avoid using protic solvents like methanol or ethanol.
-
Solution 2: Use a More Stable Boron Reagent. Free boronic acids can sometimes be prone to degradation (protodeboronation). Consider using the more stable 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, which often provides more consistent results.
-
Question 3: My yield is low, and I'm seeing byproducts from the homocoupling of the pyrazoleboronic acid.
Answer: Homocoupling of the boronic acid reagent is a known side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Cause: Oxygen can promote the oxidative homocoupling of the boronic acid. It can also occur if the transmetalation step is slow compared to other pathways.
-
Solution: As with catalyst deactivation, meticulous degassing of the reaction mixture is the primary solution. Ensure the reaction is run under a strictly inert atmosphere.[8] Using a slight excess (1.1-1.2 equivalents) of the boronic acid reagent can also help drive the desired cross-coupling reaction to completion.
-
Caption: A troubleshooting decision tree for a failed Suzuki coupling.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid
This protocol is adapted from established lithiation-borylation procedures.[9]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylpyrazole (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~10 mL per 1 g of pyrazole).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1-1.2 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5-2.0 eq.) dropwise, again maintaining a temperature below -70 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Quench & Workup: Cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or used directly. Store under an inert atmosphere at -20°C.[10]
Protocol 2: Suzuki-Miyaura Coupling
-
Setup: To a round-bottom flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 1-methyl-1H-pyrazole-5-boronic acid (or its pinacol ester, 1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Sparge the mixture with argon or nitrogen gas for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-acidic impurities.
-
Acidification: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The product should precipitate.
-
Isolation & Purification: Collect the solid product by filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent (e.g., hexane) to remove residual organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Recommended Reaction Parameters (Summary Table)
| Parameter | Recommendation | Rationale & Comments |
| Aryl Halide | 2-Fluoro-5-iodobenzoic acid | Higher reactivity than the bromo-analogue, may allow for milder conditions.[4] |
| Boron Reagent | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | More stable, less prone to protodeboronation and homocoupling than the free boronic acid. |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃/SPhos | Pd(dppf)Cl₂ is robust. For challenging couplings, a Pd(0) source with a Buchwald ligand like SPhos is recommended. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often effective. Use ≥3 equivalents. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene/H₂O | Anhydrous aprotic solvents minimize protodehalogenation. A biphasic system can sometimes aid solubility.[4] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed to drive the reaction, but monitor for decomposition. |
| Atmosphere | Strictly Inert (Argon or N₂) | Critical to prevent catalyst deactivation and homocoupling side reactions.[8] |
Frequently Asked Questions (FAQs)
-
Q: Can I use 2-fluoro-5-chlorobenzoic acid as the starting material? A: While possible, it is not recommended without significant optimization. The C-Cl bond is much stronger and less reactive in oxidative addition.[6] Success would require a highly active catalyst system, such as those employing bulky, electron-rich Buchwald-type phosphine ligands, and likely higher reaction temperatures.[3]
-
Q: Why is my final product difficult to purify? A: Impurities often arise from the side reactions discussed above (protodehalogenation, homocoupling). A key purification step is the acidic workup. By acidifying the aqueous layer, the desired carboxylic acid product precipitates while many neutral organic impurities remain in the organic phase. If issues persist, column chromatography on silica gel may be required.
-
Q: Does the free carboxylic acid group interfere with the reaction? A: Yes, it can. The acidic proton will be deprotonated by the base, requiring the use of at least one extra equivalent of base. More importantly, the resulting carboxylate can coordinate with the palladium catalyst, potentially slowing down or inhibiting the reaction.[7] This is a primary reason why Suzuki couplings on substrates bearing free carboxylic acids can be challenging.
-
Q: My 1-methyl-1H-pyrazole-5-boronic acid has been on the shelf for a while. Is it still good? A: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation. It is best to use fresh or properly stored reagent. Boronic acid pinacol esters are significantly more stable. If in doubt, it is advisable to synthesize the boronic acid fresh before use.[9]
References
- BenchChem Technical Support Team. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
- MySkinRecipes. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. MySkinRecipes.
- Sreenivasa, S., et al. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC - NIH.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- Fluorochem. 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid. Fluorochem.
- ChemScene. (1-Methyl-1H-pyrazol-5-yl)-boronic acid. ChemScene.
- Sobekbio. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid. Sobekbio.
- Patel, M. C., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
- BLDpharm. 1342382-45-9|this compound. BLDpharm.
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
- Ghasemi, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Google Patents. (2022).
- ResearchGate. (2022). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids.
- PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids.... PubMed.
- PMC - NIH. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Fluorinated Pyrazoles
Welcome to the technical support center for the synthesis of fluorinated pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyrazole scaffolds. The unique electronic properties of fluorine can dramatically enhance the pharmacological profile of a molecule, but its incorporation presents distinct synthetic challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experimental work.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in Cyclocondensation Reactions
Symptom: You are synthesizing a pyrazole from an unsymmetrical fluorinated 1,3-dicarbonyl compound and a hydrazine, but you obtain a mixture of regioisomers that are difficult to separate, or the major product is the undesired isomer.
Root Cause Analysis: The regioselectivity of the cyclocondensation reaction is determined by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The electronic and steric nature of the substituents on both reactants dictates the preferred site of attack. A highly electrophilic carbonyl adjacent to a fluorine-containing group can be a primary site of attack, but this can be modulated by the reaction conditions.
Troubleshooting Protocol:
-
Solvent Modification for Enhanced Selectivity:
-
Primary Recommendation: Switch from standard alcoholic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation.[1][2]
-
Mechanism of Action: Fluorinated alcohols can stabilize intermediates through hydrogen bonding, influencing the reaction pathway to favor one regioisomer over the other.[3][4]
-
-
pH Control: Carefully adjusting the pH of the reaction mixture can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby steering the regioselectivity.
-
Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups or modifying the hydrazine with a removable directing group can enforce the desired regiochemistry.
Issue 2: Uncontrolled or Non-selective Direct Fluorination
Symptom: When attempting to directly fluorinate a pre-formed pyrazole ring using an electrophilic fluorinating agent (e.g., Selectfluor®), you observe a mixture of products, including C4-fluorinated, C5-fluorinated, and di-fluorinated species.
Root Cause Analysis: The pyrazole ring has multiple potentially reactive sites for electrophilic attack. The inherent electronic properties of the substituted pyrazole will direct the incoming electrophile. Without strong directing groups or a specific activation strategy, mixtures are common.
Troubleshooting Protocol:
-
Achieving C5-Fluorination:
-
Directed Deprotonation: For N-substituted pyrazoles, a highly effective method for achieving C5-fluorination is through deprotonation at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting anion with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI).[5][6]
-
-
Minimizing Di-fluorination:
-
Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent, using only a slight excess.
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature to decrease the reaction rate and improve selectivity.
-
Choice of Fluorinating Agent: Consider using a milder electrophilic fluorinating agent if powerful reagents like Selectfluor® are leading to over-fluorination.
-
Issue 3: Low Yields and Instability of Precursors
Symptom: Your reaction yield is consistently low, or you notice degradation of your starting materials, particularly the fluorinated building blocks.
Root Cause Analysis: Fluorinated synthons can be unstable under certain conditions. For instance, some fluorinated 1,3-dicarbonyls may be prone to decomposition. Additionally, transient intermediates, such as trifluoromethylhydrazine, can have a short half-life, necessitating optimized reaction conditions for efficient trapping.[7]
Troubleshooting Protocol:
-
Handling of Unstable Precursors:
-
In Situ Generation: If using a particularly unstable reagent like trifluoromethylhydrazine, employ methods for its in situ generation and trapping to minimize decomposition.[7][8]
-
Purification and Storage: Ensure that all starting materials are pure. Some fluorinated building blocks may require purification immediately before use and storage under an inert atmosphere at low temperatures.
-
-
Reaction Optimization:
II. Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity such a common problem in the synthesis of fluorinated pyrazoles?
A1: The synthesis of pyrazoles often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative. The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound create the potential for the formation of two different regioisomeric products. The presence of a strongly electron-withdrawing fluorine-containing group (like a CF3 group) on the dicarbonyl backbone significantly influences the electrophilicity of the adjacent carbonyl carbon, yet the reaction outcome is a delicate balance of both electronic and steric effects, which can be difficult to predict and control.[12][13]
Q2: I need to install a single fluorine atom directly onto the pyrazole ring. What is the best strategy?
A2: Direct fluorination can be challenging due to the potential for multiple reactive sites on the pyrazole ring.[14][15] A common and effective strategy for selective monofluorination involves a deprotonation-fluorination sequence. This typically entails using a strong base to selectively deprotonate the desired carbon, followed by the addition of an electrophilic fluorine source.[5][14] For example, to achieve C5-fluorination, deprotonation with n-BuLi followed by reaction with NFSI is a well-established method.[6]
Q3: What are the primary safety concerns when working with fluorinating agents?
A3: Fluorinating agents are inherently reactive and require careful handling.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are strong oxidizers and can react violently with organic materials.
-
Nucleophilic Fluoride Sources (e.g., HF-amine complexes): These can release hydrogen fluoride (HF), which is highly toxic and corrosive, causing severe burns upon contact.[16] Always consult the Safety Data Sheet (SDS) for your specific reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[16][17]
Q4: My trifluoromethyl-containing precursor seems to be decomposing. What can I do?
A4: The stability of fluorine-containing building blocks can be an issue.[18][19] The strong electron-withdrawing nature of the trifluoromethyl group can make adjacent functional groups more labile. If you suspect decomposition, consider the following:
-
Purity: Ensure your starting material is pure. Impurities can sometimes catalyze decomposition.
-
Storage: Store the compound at low temperatures, under an inert atmosphere, and protected from light.
-
Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) if possible. For some reactions, the slow addition of the sensitive reagent to the reaction mixture can be beneficial.
Q5: Are there alternatives to direct fluorination or using fluorinated dicarbonyls?
A5: Yes, 1,3-dipolar cycloaddition reactions are a powerful alternative for constructing the fluorinated pyrazole core.[20][21] This approach often involves the reaction of a fluorinated 1,3-dipole (like a trifluoroacetonitrile imine) with a suitable dipolarophile (an alkene or alkyne).[20][21] This method can offer excellent control over regioselectivity.[20][21] Additionally, transition-metal-catalyzed cross-coupling reactions are emerging as a valuable tool for introducing fluorinated groups.[9][11]
III. Visual Guides and Data
Decision Workflow for Improving Regioselectivity
This diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.
Caption: Troubleshooting workflow for regioselectivity.
Comparative Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes typical observations when synthesizing N-methylpyrazoles from fluorinated 1,3-diketones.
| 1,3-Diketone Substituent (R1) | 1,3-Diketone Substituent (R2) | Solvent | Regioisomer Ratio (2a:3a) | Overall Yield (%) | Reference |
| 2-furyl | CF3 | Ethanol | 1 : 1.8 | ~100 | [1] |
| 2-furyl | CF3 | TFE | 97 : 3 | 97 | |
| 2-furyl | CF3 | HFIP | 97 : 3 | 97 | |
| p-ClC6H4 | CF3 | Ethanol | 12 : 88 | 90 | [1] |
| p-ClC6H4 | CF3 | TFE | 80 : 20 | 85 | [1] |
| p-ClC6H4 | CF3 | HFIP | 88 : 12 | 94 | [1] |
Data adapted from Fustero, S., et al. (2008).[1][2]
Synthetic Pathways to Fluorinated Pyrazoles
This diagram illustrates the two primary synthetic strategies discussed: cyclocondensation and direct fluorination.
Caption: Major synthetic routes to fluorinated pyrazoles.
IV. References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. J. Org. Chem.
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, eGrove. [Link]
-
Liu, H., et al. (2016). Ultrafast Click Chemistry with Fluorosydnones. Angewandte Chemie International Edition, 55(39), 12073–12077. [Link]
-
Gonçalves, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1085. [Link]
-
Gonçalves, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Amedjkouh, M., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 89(19), 13959–13969. [Link]
-
De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]
-
Legros, J., et al. (2013). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]
-
Sharma, S., et al. (2023). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. MDPI. [Link]
-
Kudyakova, Y. S., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Al-Warhi, T., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer. [Link]
-
Pianoski, K. E., et al. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2024). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]
-
Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Amedjkouh, M., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. PubMed. [Link]
-
Weng, Z., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. National Institutes of Health. [Link]
-
Paquin, J. F., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4660–4663. [Link]
-
Singh, V. K., et al. (2020). Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks. Organic Chemistry Frontiers. [Link]
-
Davydenko, N. A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
-
Weng, Z., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Publishing. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. [Link]
-
Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate. [Link]
-
Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2354–2358. [Link]
-
Qing, F. L., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]
-
Shibata, N., et al. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2328–2347. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]
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- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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Technical Support Center: Purification of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Welcome to the technical support guide for the purification of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid from crude reaction mixtures. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven protocols to help you achieve high purity for this important building block. Our approach is grounded in fundamental chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product has a low purity (<85%) and contains both acidic and neutral impurities. What is the most effective initial purification step?
Answer:
When dealing with a complex crude mixture, a liquid-liquid extraction based on the acidic nature of your target compound is the most robust initial purification step. The carboxylic acid group is the key to separating it from non-acidic impurities.
Causality: The principle behind an acid-base extraction is the reversible conversion of the acidic product into its water-soluble salt form. By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution, this compound is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, while neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) remain in the organic layer. Subsequently, re-acidifying the aqueous layer will protonate the carboxylate, causing the pure acid to precipitate out of the aqueous solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Scientist's Note: A weak base is preferred over a strong base (like NaOH) to prevent potential hydrolysis of other functional groups or side reactions.
-
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Troubleshooting Tip: If an emulsion forms, a small amount of brine (saturated NaCl solution) can be added to help break it.[1]
-
-
Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the pH is acidic (pH ~2). Your product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Question 2: I've attempted recrystallization, but I'm getting poor crystal formation, an oily precipitate, or a low yield. How can I optimize this?
Answer:
Recrystallization failures are almost always linked to the choice of solvent or the cooling rate.[2] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] For a substituted benzoic acid like this, a polar protic solvent or a mixed solvent system is often a good starting point.
Causality: Successful recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature.[3][4] A saturated solution is prepared at a high temperature, and as it cools slowly, the solubility decreases, forcing the desired compound to crystallize out of the solution. Impurities, being present in lower concentrations, ideally remain in the "mother liquor."[4] If cooling is too rapid, impurities can be trapped in the crystal lattice, and if the wrong solvent is used, the compound may "oil out" or remain soluble.[2]
Workflow: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Recommended Solvents for Screening:
| Solvent/System | Class | Rationale |
| Water | Polar Protic | Benzoic acids often have increased solubility in hot water versus cold.[4] |
| Ethanol/Water | Mixed Protic | Allows for fine-tuning of polarity to achieve ideal solubility profile.[5] |
| Isopropanol | Polar Protic | A common alternative to ethanol with slightly different solubility characteristics. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |
| Toluene or Xylene | Aromatic | A patent for a similar compound mentions xylene for recrystallization.[6] Best for removing polar impurities. |
Experimental Protocol: Optimized Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents from the table above, both at room temperature and at boiling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Continue adding the minimum amount of hot solvent until all the solid just dissolves.[3]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Reheat to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure, large crystals.[4]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.[7]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Question 3: Recrystallization improved the purity, but my analytical data (HPLC, NMR) still shows persistent impurities. What's the next step?
Answer:
When impurities have very similar solubility profiles to your product, making them difficult to remove by recrystallization, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Causality: Flash chromatography on silica gel separates compounds primarily based on polarity. Silica gel is a polar stationary phase. A mobile phase (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. Non-polar compounds have weak interactions with the silica and travel down the column quickly, while more polar compounds interact more strongly and elute later. Since your product is a carboxylic acid, it is quite polar and may stick to the silica. To ensure good separation and prevent severe peak tailing, a small amount of acid (like acetic acid) is often added to the eluent.
Workflow: Purification Strategy
Caption: A general workflow for the purification of the target compound.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4. A common starting point is a mixture of Hexanes and Ethyl Acetate. Add 0.5-1% acetic acid to the eluent to improve the peak shape of your carboxylic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve your semi-pure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of the packed column.
-
Elution: Run the column by applying positive pressure, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A: Impurities can arise from several sources. Common culprits include unreacted starting materials, byproducts from side reactions (e.g., resulting from incomplete lithiation or alternative coupling pathways), and residual solvents from the reaction or initial workup. The nitration of similar aromatic acids is known to produce undesired by-products, suggesting that synthetic side-products are a key concern.[8]
Q2: How do I choose between recrystallization and chromatography? A: Start with the simplest, most scalable method first. Use the workflow diagram above. An acid-base extraction followed by recrystallization is often sufficient. If you have a high-value product or if recrystallization fails to remove closely-related impurities, then proceed to flash chromatography. Chromatography is more time-consuming and uses more solvent but offers superior separation power.[9]
Q3: What analytical techniques should I use to assess purity? A: A combination of techniques is ideal.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, allowing you to determine the percentage purity of your sample. Common issues like peak tailing can be addressed by adjusting mobile phase pH.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from your product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.
Q4: My product is a tan or yellow solid. How can I remove the color? A: Colored impurities are often large, conjugated organic molecules. These can typically be removed by treating a hot solution of your product with activated charcoal during the recrystallization protocol, as described above.[7] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
References
-
Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. [Link]
-
National Institutes of Health. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][11]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
ResearchGate. (2021). Synthesis and (fluoro)solvatochromism of two 3-styryl-2-pyrazoline derivatives bearing benzoic acid moiety: A spectral, crystallographic and computational study. [Link]
-
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]
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Technical Support Center: Grignard Reactions with Pyrazole Substrates
Welcome to the technical support center for navigating the complexities of Grignard reactions with pyrazole-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the versatile pyrazole scaffold in their synthetic endeavors. The unique electronic and structural properties of pyrazoles can present specific challenges when employing highly reactive organometallics like Grignard reagents.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an N-unsubstituted pyrazole is failing completely. I'm seeing no product and recovering my starting material after quench. What's the primary issue?
A1: The most probable cause is the acidic proton on the pyrazole nitrogen (N-H). Pyrazoles are weakly acidic, with a pKa typically in the range of 14-15, making the N-H proton susceptible to deprotonation by the strongly basic Grignard reagent (R-MgX)[1]. This acid-base reaction is significantly faster than the desired nucleophilic addition to your electrophilic center (e.g., a ketone or aldehyde)[2].
The immediate consequence is the consumption of your Grignard reagent to form a non-nucleophilic pyrazolylmagnesium halide salt and the corresponding alkane (R-H), effectively "killing" your reagent.
-
Reaction: Pyrazole-H + R-MgX → Pyrazole-MgX + R-H
You are essentially running a titration of your Grignard reagent. To overcome this, you have two primary strategies:
-
Use an Excess of Grignard Reagent: Add at least two equivalents of the Grignard reagent. The first equivalent will be consumed for deprotonation, and the subsequent equivalents will be available to react with your electrophilic functional group.
-
Protect the Pyrazole Nitrogen: A more robust and often cleaner approach is to protect the acidic N-H proton with a suitable protecting group prior to the Grignard reaction. This is the recommended strategy for complex substrates or multi-step syntheses.
Q2: I'm observing a significant amount of a homocoupled (Wurtz-type) product from my aryl/alkyl halide during Grignard reagent formation. How can I minimize this side reaction?
A2: The formation of homocoupled products (R-R) is a known side reaction during the preparation of Grignard reagents, often referred to as Wurtz coupling[2]. This occurs when the newly formed Grignard reagent (R-MgX) reacts with the remaining starting halide (R-X). This issue can be exacerbated by several factors:
-
High Local Concentration of Halide: Adding the organic halide too quickly to the magnesium turnings can lead to high local concentrations, promoting the side reaction.
-
Reaction Temperature: Higher temperatures can increase the rate of Wurtz coupling.
-
Type of Halide: Iodides are more reactive and may be more prone to this side reaction than bromides or chlorides.
Troubleshooting Steps:
-
Slow Addition: Add the solution of your organic halide dropwise to the magnesium suspension to maintain a low, steady concentration.
-
Control the Temperature: Maintain a gentle reflux during the Grignard formation. If the reaction is too vigorous, you may need to cool the flask in an ice bath while adding the halide.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent, which can sometimes reduce side reactions[3].
In-Depth Troubleshooting Guides
Issue 1: Low Yield and Complex Product Mixtures with N-Protected Pyrazoles
Q: I've protected the pyrazole N-H, but my Grignard addition to a ketone on the pyrazole sidechain is still giving low yields and multiple byproducts. What could be happening?
A: Even with N-protection, several factors related to the pyrazole ring's electronics and the reaction conditions can lead to poor outcomes. Let's break down the possibilities.
Causality Analysis:
-
Steric Hindrance: The combination of a bulky protecting group on the pyrazole nitrogen and a sterically hindered ketone can prevent the Grignard reagent from accessing the electrophilic carbonyl carbon. The Grignard reagent may act as a base instead, leading to enolization of the ketone[2][4].
-
Chelation Effects: If your pyrazole substrate has other coordinating groups, the magnesium atom of the Grignard reagent can form a chelate, altering the reactivity of the electrophilic center or hindering the approach of the nucleophile.
-
Reagent Quality and Reaction Conditions: Standard Grignard problems are often the culprit. The reaction is highly sensitive to moisture and oxygen.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and solve this issue.
Sources
Technical Support Center: Synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. This valuable building block is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent these common issues.
Introduction: The Synthetic Pathway
The synthesis of this compound most commonly involves the palladium-catalyzed Suzuki-Miyaura coupling between a pyrazole-containing organoboron reagent and a halogenated fluorobenzoic acid derivative. The primary reactants are typically:
-
Aryl Halide: 2-Fluoro-5-bromobenzoic acid or 2-Fluoro-5-iodobenzoic acid.
-
Organoboron Reagent: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester or the corresponding boronic acid.
The general reaction scheme is a robust method for C-C bond formation but requires careful optimization to navigate the landscape of potential side reactions.[1]
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered issues during the synthesis. Each entry is structured in a question-and-answer format to directly resolve specific experimental observations.
Issue 1: Formation of 2-Fluorobenzoic Acid Impurity (Dehalogenation)
Question: My final product is contaminated with a significant amount of 2-fluorobenzoic acid, and the yield of my desired product is low. What is causing this?
Answer: This is a classic case of dehalogenation of your aryl halide starting material (e.g., 2-fluoro-5-bromobenzoic acid). Instead of coupling with the pyrazole boronic ester, the bromine or iodine atom is replaced by a hydrogen atom.
Causality & Mechanism: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[2] It typically occurs when a hydride species is generated in the reaction mixture. This hydride can be transferred to the palladium center after the initial oxidative addition step. Subsequent reductive elimination of the aryl group and the hydride forms the dehalogenated arene (2-fluorobenzoic acid) and regenerates the Pd(0) catalyst, creating an unproductive catalytic cycle.[3] Potential hydride sources include amine bases, alcohol solvents, or even trace water.
Troubleshooting & Prevention:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Aryl Halide | Using 2-fluoro-5-iodobenzoic acid. | Switch to 2-fluoro-5-bromobenzoic acid or the chloro-analogue. Iodo derivatives have a weaker C-I bond, making them more susceptible to side reactions, including dehalogenation.[4][5][6] |
| Solvent | Using alcohol-based solvents (e.g., isopropanol) which can act as hydride donors. | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF . If a protic co-solvent is necessary, a mixture like dioxane/H₂O is common, but water content should be carefully controlled.[6] |
| Base | Using bases that can generate hydrides, such as those with β-hydrogens. | Employ inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ . These are less likely to serve as hydride sources compared to some organic bases. |
| Atmosphere | Poorly degassed reaction mixture. | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) . Degas all solvents and reagents thoroughly (e.g., via sparging with argon for 20-30 minutes) before adding the catalyst. |
Issue 2: Formation of 1-Methyl-1H-pyrazole Impurity (Protodeboronation)
Question: I am observing a significant peak in my analysis corresponding to 1-methyl-1H-pyrazole. Why is my boronic ester decomposing?
Answer: This impurity results from protodeboronation (or protodeborylation), a reaction where the C-B bond of your pyrazole boronic ester is cleaved and replaced by a C-H bond.[7] This is one of the most prevalent decomposition pathways for organoboron reagents, especially for heteroaromatic boronic acids.[8][9]
Causality & Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The reaction is highly dependent on factors like pH, temperature, and the amount of water present.[7] Heteroaromatic boronic acids, like pyrazole derivatives, can be particularly unstable and prone to this side reaction, sometimes even during storage or workup.[10][11] The presence of a basic nitrogen atom in the pyrazole ring can influence the mechanism and rate of decomposition.[7]
Troubleshooting & Prevention:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Boron Reagent | Using pyrazole boronic acid directly, which can be unstable. | Use an air-stable pinacol ester or MIDA boronate ester .[11] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition rate.[11] |
| Reaction Time/Temp | Prolonged reaction times at high temperatures (>100 °C). | Optimize the reaction to proceed at the lowest effective temperature (e.g., 80-90 °C) and for the shortest time necessary . Monitor the reaction by TLC or LC-MS to avoid unnecessary heating after completion. |
| Base/Water | Using a strong aqueous base, which can accelerate hydrolysis and protodeboronation. | Use a moderately strong base like K₃PO₄ with a controlled amount of water (e.g., in a 4:1 or 5:1 dioxane:water mixture).[10] Anhydrous conditions can also be explored, though some water is often needed to hydrolyze the ester for transmetalation.[12] |
| Stoichiometry | Using a 1:1 ratio of reactants. | Use a slight excess of the pyrazole boronic ester (1.2 - 1.5 equivalents) . This ensures that even with some decomposition, enough reagent is present to drive the desired coupling to completion. |
Issue 3: Formation of Dimeric Byproducts (Homocoupling)
Question: My purification is difficult due to high-molecular-weight impurities identified as a bi-pyrazole (from the boronic ester) and/or a biphenyl (from the aryl halide). How can I prevent this?
Answer: You are observing byproducts from homocoupling reactions. This can involve the coupling of two pyrazole boronic ester molecules or two 2-fluoro-5-bromobenzoic acid molecules.
Causality & Mechanism: Homocoupling of boronic acids/esters is a well-documented side reaction in Suzuki couplings.[13][14][15] It can be mediated by the palladium catalyst, particularly in the presence of an oxidant like oxygen (air).[16] A proposed mechanism involves the formation of a Pd(II) species that can promote the dimerization of the boronic acid.[16] Reductive homocoupling of the aryl halide can also occur, though it is often less common than boronic acid homocoupling.
Troubleshooting & Prevention:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Atmosphere | Ingress of air (oxygen) into the reaction vessel. | Maintain a strictly anaerobic (oxygen-free) environment . Use Schlenk techniques or a glovebox. Purging the vessel with an inert gas before and during the reaction is critical.[16] |
| Catalyst Addition | Adding the catalyst to an oxygen-containing mixture. | Degas the solvent and substrate mixture thoroughly before adding the palladium catalyst. Consider adding a mild reducing agent like potassium formate to minimize free Pd(II) concentration.[16] |
| Ligand Choice | Using simple phosphine ligands that may not be optimal. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos , often supplied as stable pre-catalysts (e.g., XPhos Pd G2). These ligands can promote the desired cross-coupling cycle over the homocoupling pathway.[13] |
| Reagent Purity | Using old or partially decomposed boronic ester. | Use high-purity reagents . Impurities in the boronic ester can sometimes promote side reactions. |
Visualizing the Reaction Network
The following diagrams illustrate the desired synthetic pathway and the competing side reactions that can reduce yield and purity.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Major Side Reaction Pathways
Caption: Common side reactions branching from the main Suzuki coupling pathway.
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group on my 2-fluoro-5-bromobenzoic acid? A: It is highly recommended. Free carboxylic acids can interfere with the Suzuki coupling by coordinating to the palladium catalyst or reacting with the base, potentially inhibiting the reaction or reducing yields.[10][17] A common strategy is to perform the coupling using the methyl or ethyl ester of the benzoic acid and then hydrolyze the ester in a final step to yield the desired product.
Q2: My pyrazole boronic ester is difficult to analyze by standard reverse-phase HPLC and appears to degrade on the column. How can I get an accurate purity assessment? A: Pinacol boronate esters are known to be susceptible to on-column hydrolysis, especially on standard silica-based columns with high residual silanol activity.[18] This hydrolysis converts your ester to the more polar boronic acid, leading to peak tailing, broadening, or apparent impurity peaks. To get an accurate analysis, use an HPLC column with low silanol activity or end-capping (e.g., XTerra MS C18) and a mobile phase that minimizes hydrolysis.[18] Alternatively, ¹H NMR or ¹¹B NMR spectroscopy can provide a more accurate assessment of purity without the risk of on-column degradation.
Q3: What is the best palladium catalyst and ligand combination for this specific coupling? A: For coupling heteroaryl boronic esters with functionalized aryl halides, modern catalyst systems using bulky, electron-rich phosphine ligands are generally superior. Catalyst systems like Pd(OAc)₂ with SPhos or pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 are excellent starting points.[6][13] They often provide higher yields, require lower catalyst loadings, and are more effective at suppressing side reactions compared to older catalysts like Pd(PPh₃)₄.
Q4: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can often significantly reduce reaction times. A typical condition might be heating at 120 °C for 20-30 minutes.[6] However, be aware that the higher temperatures can sometimes accelerate decomposition pathways like protodeboronation. It is crucial to first optimize the reaction under conventional heating to understand its thermal stability before transitioning to microwave conditions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize common side reactions.
Reaction: Suzuki-Miyaura Coupling of 2-Fluoro-5-bromobenzoic acid methyl ester with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Materials:
-
2-Fluoro-5-bromobenzoic acid methyl ester (1.0 equiv)
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.3 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid methyl ester (1.0 equiv), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Degassing: Sparge the stirred solution with a gentle stream of argon for 20-30 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G2 catalyst (2 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl ester product by flash column chromatography on silica gel.
-
Hydrolysis (Saponification): Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol mixture), add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until hydrolysis is complete (monitor by TLC/LC-MS). Acidify the mixture with dilute HCl to precipitate the product, filter, wash with water, and dry to afford the final this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 356-368.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
- Worthington, R. J., & Melander, C. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2569-2572.
- Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 356-368.
- Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(45), 8245-8247.
- Busacca, C. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 438-442.
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]
-
PubMed. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
- Campos, S., et al. (2021).
- Chuang, H.-Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6848.
-
Wikipedia. Protodeboronation. Available from: [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(20), 9789-9801.
-
ResearchGate. Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Available from: [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available from: [Link]
- Cox, P. A., et al. (2015). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 80(5), 2649-2660.
- Google Patents. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available from: [Link]
- Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(16), 4022-4025.
- Lin, S., & Li, Z. (2007).
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842.
-
Organic Chemistry Portal. Protodeboronation. Available from: [Link]
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Available from: [Link]
-
PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]
- Akula, N., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(4), 814-825.
- Wallace, D. J., & Chen, C. Y. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. The Journal of Organic Chemistry, 75(20), 6965-6968.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
- Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
- DiRocco, D. A., et al. (2017). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624-14626.
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- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
improving the stability of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in solution
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your molecule is paramount for reproducible and reliable experimental outcomes.
Section 1: Understanding the Core Chemistry of Your Molecule
Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its stability is governed by the interplay of its three primary structural components: the benzoic acid moiety, the pyrazole ring, and the fluoro-substituent.
-
Benzoic Acid Group (-COOH): This is the primary driver of pH-dependent behavior. As a carboxylic acid, its solubility and stability are intrinsically linked to the pH of the solution.[1][2] In acidic conditions (low pH), it exists predominantly in its neutral, protonated form (R-COOH), which is generally less soluble in aqueous media.[2] In neutral to basic conditions (higher pH), it deprotonates to form the carboxylate salt (R-COO-), which is significantly more water-soluble.[2] The antimicrobial action of benzoic acid, for instance, is known to be more effective in its undissociated, acidic form.[3]
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally confers a high degree of stability.[4] However, like many heterocyclic systems, it is not inert. The nitrogen atoms can be sites for protonation, and the ring system can be susceptible to oxidation, particularly under harsh conditions or in the presence of certain catalysts.[4][5][6] While the pyrazole ring itself is relatively stable against oxidation, substituents on the ring can influence its reactivity.[4]
-
Fluoro Substituent (-F): The fluorine atom on the benzene ring is a strong electron-withdrawing group. This has two key consequences. First, it increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid by stabilizing the carboxylate anion through an inductive effect.[7][8] Second, the carbon-fluorine bond is exceptionally strong, making this part of the molecule highly stable and resistant to cleavage.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for creating a stock solution?
For long-term storage, we recommend using a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents minimize the risk of hydrolysis and can typically dissolve the compound at high concentrations. Prepare high-concentration stock solutions (e.g., 10-50 mM) in these solvents.
Q2: I need to use an aqueous buffer for my experiment. What pH range is optimal for stability?
The optimal pH is a balance between solubility and stability. For maximum solubility, a pH above the compound's pKa (likely in the range of 3-4, typical for a substituted benzoic acid) is required to form the more soluble benzoate salt.[2] We recommend a pH range of 6.0 to 7.5 . This range ensures the compound is in its soluble carboxylate form while avoiding the extremes of high or low pH, which can promote degradation. The antimicrobial activity of benzoic acid derivatives is pH-dependent, being more effective in acidic conditions where the undissociated form can penetrate microbial membranes.[3]
Q3: How should I store my stock solutions?
Store stock solutions at -20°C or -80°C in tightly sealed vials.[9] For aqueous solutions intended for short-term use, store at 2-8°C for no more than 24-48 hours. Always minimize freeze-thaw cycles by preparing smaller, single-use aliquots of your stock solution.
Q4: Is this compound sensitive to light?
Aromatic and heterocyclic compounds can be susceptible to photodegradation.[10][11] As a precautionary measure, we strongly advise protecting solutions from light by using amber vials or by wrapping containers in aluminum foil.[9] Photostability testing is recommended as part of forced degradation studies to confirm this.[12]
Section 3: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: I'm observing precipitation after diluting my DMSO stock into an aqueous buffer.
-
Causality: This is the most common issue and is almost always related to pH and solubility. Your DMSO stock contains the neutral (R-COOH) form of the acid. When you dilute this into an aqueous buffer with a pH at or below the compound's pKa, the compound's solubility limit is exceeded, causing it to precipitate. Benzoic acid's solubility is significantly lower in acidic conditions where it is unionized.[2][13]
-
Solution Pathway:
-
Verify Buffer pH: Ensure your final buffer pH is at least 1.5 to 2 units above the compound's pKa. A pH of 6.0-7.5 is a safe starting point.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first, ensuring it dissolves, and then slowly adding the remaining buffer while vortexing.
-
Use a Co-solvent: If your experimental conditions allow, including a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or DMSO in your final aqueous solution can help maintain solubility.[9]
-
Consider Salt Forms: For formulation development, using a pre-formed salt of the carboxylic acid can significantly improve aqueous solubility.[14]
-
Issue: My experimental results are inconsistent, especially with solutions prepared days in advance.
-
Causality: Inconsistent results often point to compound degradation, leading to a lower effective concentration of the active molecule over time. The likely culprits are slow oxidation or, if at extreme pH, hydrolysis. The pyrazole ring, while generally stable, can undergo oxidative ring-opening or other transformations under certain conditions.[6][15]
-
Solution Pathway:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh dilutions from your frozen organic stock for each experiment. Avoid using aqueous solutions that are more than 24 hours old.
-
De-gas Buffers: To minimize oxidation, use buffers that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon. This removes dissolved oxygen, a key player in oxidative degradation.
-
Avoid Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity water and reagents (e.g., EDTA-free buffers unless required) to prepare your solutions.
-
Perform a Stability Check: Analyze a sample of your solution by HPLC or LC-MS at the beginning (T=0) and end of your experiment to quantify any degradation.
-
Issue: My HPLC/LC-MS analysis shows new peaks appearing over time.
-
Causality: The appearance of new peaks is direct evidence of degradation. Characterizing these peaks is key to understanding the degradation pathway. Potential degradation products could arise from oxidation of the pyrazole ring, or decarboxylation of the benzoic acid moiety, especially under thermal stress.[6][16]
-
Solution Pathway:
-
Characterize Degradants: Use high-resolution mass spectrometry (LC-MS/MS or LC-QTOF) to determine the mass of the new peaks.[17][18] This data will provide crucial clues. For example:
-
A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom).
-
A mass loss of -44 Da suggests decarboxylation (loss of CO₂).
-
-
Implement a Forced Degradation Study: To proactively identify vulnerabilities, perform a forced degradation study as outlined in Section 4. This will help you pinpoint whether the compound is sensitive to acid, base, oxidation, heat, or light, and it will generate the degradation products for analytical identification.[12][19]
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol ensures the long-term viability of your compound.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of solid this compound.
-
Dissolution: Add high-purity, anhydrous DMSO to the solid to achieve the target concentration (e.g., 20 mM). Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, screw-cap vials. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Inert Gas Overlay (Optional but Recommended): For maximum protection against oxidation, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Immediately place the sealed aliquots in a -80°C freezer for long-term storage.
Protocol 2: Forced Degradation Study Workflow
This study is essential for identifying the primary degradation pathways for your compound under your specific experimental conditions. It is a cornerstone of validating a stability-indicating analytical method.[12]
-
Prepare Test Solutions: Prepare several identical solutions of the compound in your intended experimental buffer at the final working concentration.
-
Expose to Stress Conditions: Subject each solution to a different stress condition. Include a control sample protected from all stress conditions.
-
Acidic: Adjust pH to 1-2 with HCl. Incubate at 40-60°C for 24-48 hours.
-
Basic: Adjust pH to 12-13 with NaOH. Incubate at 40-60°C for 24-48 hours.
-
Oxidative: Add a small amount of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal: Incubate a solution at 60-80°C for 48 hours.
-
Photolytic: Expose a solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] Keep a control sample wrapped in foil to serve as a dark control.
-
-
Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples using a suitable stability-indicating HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. A loss in the parent peak area and the appearance of new peaks indicate degradation. Use the mass spectrometry data to identify the degradants.
Section 5: Data Summary & Visualizations
Table 1: Recommended Solution Storage Conditions
| Solution Type | Solvent/Buffer | Temperature | Light Condition | Max. Recommended Duration |
| Long-Term Stock | Anhydrous DMSO / Ethanol | -80°C | Protected (Amber Vial) | > 6 months |
| Intermediate Stock | Anhydrous DMSO / Ethanol | -20°C | Protected (Amber Vial) | 1-3 months |
| Aqueous Working Solution | pH 6.0 - 7.5 Buffer | 2-8°C | Protected (Amber Vial) | < 24 hours |
Diagrams
Caption: Potential degradation pathways for the molecule in solution.
Caption: Troubleshooting workflow for stability issues.
References
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Retrieved from [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. Retrieved from [Link]
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Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). Chemistry – An Asian Journal. Retrieved from [Link]
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Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
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A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved from [Link]
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Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2025). ResearchGate. Retrieved from [Link]
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. (2009). Astrobiology. Retrieved from [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Why does the efficiency of benzoic acid for food preservatives depend on the pH of the food? (2015). Quora. Retrieved from [Link]
-
Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015). Quora. Retrieved from [Link]
-
Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Retrieved from [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. Retrieved from [Link]
-
Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. (1987). Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]
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Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. Retrieved from [Link]
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Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. (n.d.). SciSpace. Retrieved from [Link]
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FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. (2024). (n.d.). Retrieved from [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP. Retrieved from [Link]
-
2-fluoro-5-(1-methyl-1h-pyrazol-4-yl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]
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Photochemistry of carboxylic acid derivatives. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved from [Link]
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Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
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Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography A. Retrieved from [Link]
-
Hydrothermal stability of aromatic carboxylic acids. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Forced Degradation Studies of Synthetic Oligonucleotide. (2025). Agilent. Retrieved from [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Toxics. Retrieved from [Link]
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Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives in Experimental Assays
Welcome to the technical support center dedicated to addressing a critical hurdle in the research and development of pyrazole-based compounds: poor solubility. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4] However, their often hydrophobic and planar nature can lead to significant solubility issues in aqueous assay environments, posing a major challenge for accurate and reproducible experimental results.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth solutions, moving beyond simple solvent suggestions to explain the underlying principles of each strategy. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more robust experimental protocols.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common questions encountered when working with pyrazole derivatives.
Q1: My pyrazole compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?
A1: The most immediate and common starting point is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for creating a high-concentration stock solution.[7][8] From this stock, you can perform serial dilutions into your aqueous buffer. It's crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid off-target effects on your biological system. If precipitation occurs upon dilution, gentle warming or sonication can sometimes aid dissolution.[7]
Q2: I'm using DMSO, but my compound is still precipitating in the final assay plate. What's my next step?
A2: If direct dilution from a DMSO stock is failing, consider a multi-step dilution protocol or the addition of other co-solvents. For instance, you can try a serial dilution of your DMSO stock in a secondary organic solvent like ethanol or methanol before the final dilution into the aqueous buffer.[1] This can sometimes ease the transition of the hydrophobic compound into the aqueous environment. Also, visually inspect your plates for any signs of precipitation before starting your assay.[7]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, if your pyrazole derivative possesses ionizable functional groups (acidic or basic), pH modification can be a very effective strategy.[9][10] By adjusting the pH of the buffer to a point where the functional group is ionized, you can form a salt in situ, which is often significantly more water-soluble.[10] For example, a pyrazole with a basic amine group will be more soluble at a lower pH where it becomes protonated. Conversely, an acidic pyrazole will be more soluble at a higher pH.
Q4: How does temperature affect the solubility of pyrazole derivatives?
A4: Generally, the solubility of solid organic compounds, including pyrazole derivatives, increases with temperature.[1][9] Gentle warming of your solution can be a simple and effective method to aid dissolution. However, you must be cautious to not exceed the thermal stability limits of your compound or other assay components.
Part 2: In-Depth Troubleshooting Guides & Advanced Strategies
When basic troubleshooting is insufficient, a more systematic and informed approach is required. This section delves into advanced solubilization techniques, providing not just the "how" but also the "why."
Guide 1: Optimizing Co-Solvent Systems
While DMSO is a universal starting point, a more nuanced co-solvent strategy can be the key to success. The goal is to find a solvent system that maintains the compound's solubility without interfering with the assay.
The Rationale: The introduction of a water-miscible organic solvent reduces the overall polarity of the aqueous medium, making it more favorable for a hydrophobic solute to remain dissolved.
Experimental Protocol: Co-Solvent Screening
-
Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your pyrazole derivative in 100% DMSO.
-
Intermediate Dilution Series: Create a series of intermediate dilutions from your primary stock into various organic solvents such as ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[7]
-
Aqueous Buffer Addition: From each intermediate dilution, perform a final dilution into your aqueous assay buffer to reach the desired final concentration.
-
Observation & Analysis: Visually inspect each solution for precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature. Measure the turbidity using nephelometry or a UV-Vis spectrophotometer to quantify precipitation.[8] The optimal co-solvent system will be the one that results in the lowest turbidity at the highest compound concentration.
Table 1: Example Solubility Data for a Model Pyrazole Compound (Celecoxib)
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| DMSO | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
Data adapted from BenchChem Application Notes.[7]
Guide 2: Harnessing Formulation Technologies
For particularly challenging compounds, advanced formulation strategies borrowed from pharmaceutical development can be invaluable.
The Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, forming an inclusion complex that is more water-soluble.[13][14] This is a powerful technique for increasing the aqueous solubility of a compound without chemically modifying it.[13]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drug molecules.[7]
-
Initial Solubilization: Dissolve the pyrazole compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Cyclodextrin Solution Preparation: In a separate container, prepare an aqueous solution of the cyclodextrin. The concentration will depend on the stoichiometry of the complex formation, which may need to be determined empirically.
-
Complex Formation: Slowly add the pyrazole solution to the cyclodextrin solution while vigorously stirring or vortexing.
-
Equilibration & Solvent Removal: Allow the mixture to equilibrate (this can range from a few hours to overnight). If a significant amount of organic solvent was used, it may need to be removed via evaporation or dialysis.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.
Diagram 1: Cyclodextrin Encapsulation Workflow
Caption: Workflow for preparing a pyrazole-cyclodextrin inclusion complex.
The Rationale: A nanosuspension consists of sub-micron colloidal particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[15][16][17] By dramatically increasing the surface area-to-volume ratio, nanosuspensions can significantly enhance the dissolution rate and saturation solubility of a compound.[18] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[15]
Methods of Preparation:
-
Top-Down Methods: These involve the reduction of large drug particles to the nanometer scale, typically through media milling or high-pressure homogenization.[18][19]
-
Bottom-Up Methods: These involve the controlled precipitation of the drug from a solution to form nanoparticles.[18][19]
For a laboratory setting, a bottom-up precipitation method is often more accessible.
Experimental Protocol: Nanosuspension by Precipitation
-
Solvent Selection: Dissolve the pyrazole derivative in a suitable water-miscible organic solvent.
-
Anti-Solvent Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). This will be your anti-solvent.
-
Precipitation: Under high shear stirring or sonication, rapidly inject the drug solution into the anti-solvent solution. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Stabilization: The stabilizer in the anti-solvent will adsorb to the surface of the newly formed nanoparticles, preventing their aggregation.
-
Solvent Removal: The organic solvent is typically removed by evaporation under reduced pressure.
The Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[20][21][22] The drug can exist in an amorphous or crystalline form within the matrix. This formulation enhances dissolution by reducing particle size to a molecular level and improving the wettability of the drug.[23]
Methods of Preparation:
-
Melting/Fusion Method: The drug and a meltable carrier (e.g., polyethylene glycol - PEG) are heated until they melt together, then cooled rapidly to form a solid mass.[21][23]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.[20][23][24]
Diagram 2: Logic of Solubility Enhancement Strategies
Caption: Logical flow from the problem to various solution strategies.
Part 3: Final Considerations & Best Practices
-
Solubility is Assay-Dependent: A compound that is soluble in a simple biochemical buffer may precipitate in a complex cell culture medium containing proteins and salts. Always validate solubility in the final assay conditions.
-
Beware of Compound Degradation: Some solubilization techniques, such as heating or extreme pH adjustments, can potentially degrade your compound. Always assess the stability of your pyrazole derivative under the chosen conditions.
-
Document Everything: Meticulously record your solubilization protocols, including solvent types, concentrations, temperatures, and incubation times. This is crucial for reproducibility.
-
The Impact of Structure: The solubility of a pyrazole derivative is intrinsically linked to its chemical structure.[6][25][26] Substituents on the pyrazole ring can significantly influence properties like lipophilicity and crystal lattice energy, which in turn affect solubility.[6][27] As you progress through lead optimization, consider making structural modifications that introduce polar functional groups to inherently improve aqueous solubility.[10]
By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges posed by pyrazole derivatives, leading to more reliable and accurate data in your research and drug discovery efforts.
References
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Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Gomha, S. M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 11(48), 30247-30271. Retrieved from [Link]
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Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure, 1074, 523-529. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
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Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved from [Link]
-
Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Riela, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(11), 3192. Retrieved from [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Wang, L., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2772. Retrieved from [Link]
-
da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Retrieved from [Link]
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Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH. Retrieved from [Link]
-
Prabhu, N. V., et al. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. ResearchGate. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Sharma, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, M., et al. (2018). Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. MDPI. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. Retrieved from [Link]
-
Yaripour, F., et al. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. PubMed. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PubMed. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. (2018). ResearchGate. Retrieved from [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). NIH. Retrieved from [Link]
-
Pinho, E., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. PubMed. Retrieved from [Link]
-
de la Torre, M. C., & Tejeda, A. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]
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de la Torre, M. C., & Tejeda, A. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]
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How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Retrieved from [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. We will delve into the underlying principles of catalyst choice, provide actionable troubleshooting steps, and offer detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Substrate's Challenges
The molecule this compound is a valuable building block, but it presents a unique combination of chemical features that demand careful consideration for successful cross-coupling.
-
The Carboxylic Acid: This is the most critical functionality to address. The acidic proton readily reacts with the basic conditions essential for most cross-coupling reactions. The resulting carboxylate can coordinate to the palladium catalyst, leading to inhibition or complete deactivation.[1]
-
The Pyrazole Ring: Heterocyclic systems, particularly those with nitrogen atoms, can act as ligands for the palladium center. This can interfere with the desired catalytic cycle, sequestering the active catalyst.[2][3]
-
The Fluoro Substituent: While the C-F bond is typically robust, its electronic influence on the aryl system can affect the rates of key steps in the catalytic cycle, such as oxidative addition.[4][5]
This guide will primarily focus on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing a framework that can be adapted for other cross-coupling transformations.
Part 1: Pre-Coupling Strategy & FAQs
Proactive measures are crucial for this substrate. Addressing the reactive carboxylic acid functionality prior to the cross-coupling step is the single most important factor for achieving high yields and reproducibility.
Q1: Should I protect the carboxylic acid group before attempting the cross-coupling?
A1: Yes, this is our strongest recommendation. While some cross-coupling reactions on substrates bearing free carboxylic acids have been reported, they are often inconsistent and require extensive optimization. Protecting the acid as an ester, typically a methyl or ethyl ester, prevents the formation of the catalyst-inhibiting carboxylate.[1] This strategy simplifies optimization, improves reaction outcomes, and enhances the overall reliability of the process.
Q2: What is a reliable method for protecting the carboxylic acid as a methyl ester?
A2: A straightforward and high-yielding method is esterification using trimethylsilyldiazomethane (TMSCHN₂) or by forming the acid chloride followed by quenching with methanol.
Experimental Protocol: Methyl Ester Formation
-
Preparation: Dissolve this compound (1.0 equiv) in a mixture of Toluene and Methanol (e.g., a 4:1 ratio).
-
Reaction: Slowly add a 2.0 M solution of TMSCHN₂ in hexanes (1.2 equiv) dropwise at room temperature. You will observe gas evolution (N₂).
-
Monitoring: Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed.
-
Workup: Quench any excess TMSCHN₂ by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure. The resulting crude methyl ester is often of sufficient purity to be used directly in the subsequent cross-coupling step after drying under high vacuum.
Part 2: Suzuki-Miyaura Coupling Guide
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6][7] Success with the methyl ester of our target substrate hinges on selecting a catalyst system that is tolerant of the heterocyclic moiety and efficient enough to overcome any steric or electronic challenges.
Suzuki-Miyaura: FAQs
Q1: What is the best general-purpose catalyst system to start with for this substrate?
A1: For a challenging substrate like this, we recommend starting with a modern, well-defined palladium precatalyst system. These systems generate the active Pd(0) species cleanly and efficiently.[8] A combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is the state-of-the-art approach.[9][10]
Q2: Why are bulky, electron-rich ligands like SPhos or XPhos recommended?
A2: These ligands serve multiple functions. Their electron-rich nature promotes the initial, often rate-limiting, oxidative addition step. Their steric bulk facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[11] This combination of properties makes them particularly effective for coupling heteroaromatic compounds.[12][13]
Q3: Which base should I choose?
A3: The choice of base is critical for activating the boronic acid.[14] Potassium phosphate (K₃PO₄) is an excellent starting point. It is effective in many solvent systems and generally shows good functional group tolerance. For particularly difficult couplings, or if you observe substrate decomposition, switching to a milder base like potassium carbonate (K₂CO₃) or a fluoride source like cesium fluoride (CsF) can be beneficial.[1]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Comments |
| Substrate | Methyl 2-fluoro-5-(1-methyl-5-pyrazolyl)benzoate | Protection prevents catalyst deactivation. |
| Aryl Halide | Assumed to be an Aryl Bromide (Ar-Br) | Bromides offer a good balance of reactivity and stability.[11] |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Use of a slight excess drives the reaction to completion. |
| Pd Precatalyst | SPhos Pd G3 (1-3 mol %) | Highly active, air-stable precatalyst. Ensures efficient generation of the active Pd(0)L species.[8] |
| Ligand | SPhos (included in precatalyst) | Excellent general ligand for heteroaromatic couplings.[9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, effective base for activating the boronic acid.[14] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common, effective solvent system for Suzuki reactions.[10] |
| Temperature | 80 - 100 °C | A good starting temperature range for most couplings. |
Suzuki-Miyaura: Troubleshooting Guide
-
Q: My reaction shows low or no conversion. What should I do?
-
A: First, ensure your reagents are pure and your solvent is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. If the issue persists, consider increasing the temperature or switching to a more active ligand system. For electron-rich aryl bromides, oxidative addition can be slow; a more electron-rich ligand like RuPhos may help. For very challenging couplings, consider switching the leaving group from a bromide to a more reactive iodide or triflate.
-
-
Q: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
-
A: Protodeboronation (hydrolysis of the boronic acid back to the arene) is a common side reaction, often exacerbated by high temperatures and prolonged reaction times.[11] Try using a less aqueous solvent system or anhydrous conditions with a base like K₃PO₄. Alternatively, using a more stable boronic acid derivative, such as a pinacol ester (BPin), can significantly mitigate this issue.
-
-
Q: The main side product is the homocoupling of my boronic acid. What is the cause?
-
A: This side reaction is often caused by the presence of oxygen. Ensure your reaction setup is under a strict inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Visualizations: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterizing 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
Welcome to the technical support center for the analytical characterization of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents. My aim is to provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Analytical Puzzle
This compound is a multifaceted molecule, presenting a unique combination of analytical hurdles. The presence of a fluorine atom, a carboxylic acid group, and a substituted pyrazole ring necessitates a multi-technique approach for comprehensive characterization. Potential challenges include isomeric impurities from synthesis, degradation, and complexities in spectral interpretation. This guide will address these issues in a practical, question-and-answer format.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity and stability of this compound. However, its polar nature and potential for interactions with the stationary phase can lead to common issues.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing poor peak shape (tailing) for my main compound. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like this one. It's often caused by secondary interactions between the carboxylic acid group and active sites on the silica-based stationary phase.
-
The Cause: The acidic silanol groups on the surface of C18 columns can interact with the polar carboxylic acid, leading to inconsistent retention and peak tailing.
-
The Solution:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase will suppress the ionization of the benzoic acid moiety.[1] This makes the molecule less polar and minimizes interactions with the stationary phase, resulting in a sharper, more symmetrical peak.
-
Use a Different Column: Consider a column with a less active stationary phase or one that is end-capped to reduce the number of free silanol groups. Some modern columns are designed to have low silanol activity.[2][3]
-
Q2: I suspect my compound is degrading on the column. How can I confirm this and prevent it?
A2: While this compound is relatively stable, some pyrazole derivatives can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures.[3]
-
Confirmation:
-
Peak Area Inconsistency: If you see a decrease in the main peak area and the appearance of new, smaller peaks over multiple injections, degradation is likely.
-
Mass Spectrometry: If using LC-MS, analyze the new peaks to see if their mass corresponds to potential degradation products (e.g., hydrolysis of an amide bond if one were present).
-
-
Prevention:
-
Optimize Mobile Phase: If possible, work with a mobile phase closer to a neutral pH, though this may compromise peak shape.
-
Lower Column Temperature: Reducing the column temperature can slow down on-column degradation.
-
Sample Preparation: Prepare your samples fresh and in a suitable aprotic solvent like acetonitrile to minimize degradation before injection.[3]
-
Recommended HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This is a starting point. Optimization will be necessary based on your specific instrumentation and sample matrix.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. However, the low volatility and polar nature of carboxylic acids present a significant challenge.
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing my compound in the chromatogram. Why?
A1: this compound is not sufficiently volatile for direct GC-MS analysis. The polar carboxylic acid group will cause it to either not elute from the column or decompose at high temperatures.
-
The Solution: Derivatization. You must convert the carboxylic acid into a more volatile ester. A common method is esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (TMS) ester.[4]
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS workflow with derivatization.
Q2: What are the expected fragmentation patterns for my derivatized compound in MS?
A2: The fragmentation will be characteristic of the pyrazole ring and the TMS ester.
-
Key Fragmentation Pathways:
-
Loss of the TMS group: You will likely see a prominent ion corresponding to the loss of the TMS group (-Si(CH₃)₃).
-
Expulsion of HCN or N₂: Pyrazole rings are known to fragment via the loss of HCN or N₂ from the molecular ion or [M-H]⁺.[5][6]
-
Benzoic Acid Fragmentation: Expect to see fragments characteristic of the benzoic acid structure, such as the loss of CO₂TMS.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of this compound. However, the substituted pyrazole ring can lead to complex spectra.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble assigning the proton and carbon signals for the pyrazole ring. How can I do this definitively?
A1: Unambiguous assignment requires a combination of 1D and 2D NMR techniques.[7]
-
Recommended Techniques:
-
¹H NMR: Provides initial information on proton chemical shifts and coupling constants.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and linking the different parts of the molecule.
-
Q2: The chemical shifts of my pyrazole protons seem to be different from what I expected based on literature for similar compounds. Why?
A2: The chemical shifts in pyrazoles are highly sensitive to the electronic effects of the substituents.[8][9] The electron-withdrawing fluorine atom and the carboxylic acid group will influence the electron density within the pyrazole ring, leading to shifts in the proton and carbon signals. Comparing your data to unsubstituted pyrazoles will likely be misleading.
Logical Flow for NMR Signal Assignment
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Validation Guide: Evaluating 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid as a Novel Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of the novel compound 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. We will objectively compare its hypothetical performance against established multi-kinase inhibitors, supported by detailed experimental protocols and data interpretation.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatility and presence in numerous FDA-approved drugs.[1][2] Many of these compounds function as protein kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[3][4][5] This guide will situate our topic compound within this competitive landscape, providing the scientific rationale and methodologies for its rigorous evaluation.
Introduction to the Candidate and Comparator Compounds
Our analysis centers on the in vitro characterization of "this compound" (hereafter referred to as Compound X ). Based on its structural motifs, we hypothesize that Compound X functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
To establish a robust comparative framework, we will benchmark Compound X against three well-characterized kinase inhibitors:
-
Sunitinib: A multi-targeted RTK inhibitor with potent activity against VEGFRs and PDGFRs, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7]
-
Sorafenib: Another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway in addition to VEGFRs and PDGFRs, used in the treatment of advanced renal and liver cancers.[8][9][10]
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective, protein kinase inhibitor.[11][12][13][14] It will serve as a positive control for kinase inhibition in our assays.
The following sections will detail the experimental workflows, from initial biochemical validation to cell-based functional assays, providing a comprehensive picture of Compound X's potential as a therapeutic agent.
Experimental Workflows for In Vitro Validation
A multi-faceted approach is essential for the thorough validation of a novel kinase inhibitor. We will employ both biochemical and cell-based assays to determine the potency, selectivity, and cellular efficacy of Compound X.
Biochemical Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of Compound X on the catalytic activity of purified kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[15][16]
Caption: Workflow for the TR-FRET biochemical kinase assay.
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X, Sunitinib, Sorafenib, and Staurosporine in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 100 nL of each diluted compound to a 384-well low-volume assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Kinase Reaction: Prepare a master mix containing recombinant human VEGFR2 kinase and a suitable peptide substrate in kinase reaction buffer. Dispense 5 µL of this mixture into each well of the assay plate.
-
Initiation of Reaction: Add 5 µL of ATP solution (at the Km concentration for VEGFR2) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of TR-FRET detection mix, containing a europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor molecule, to each well.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay
To assess the functional consequences of kinase inhibition in a cellular context, a cell proliferation assay is performed. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model system, as their proliferation is highly dependent on VEGFR signaling.
Caption: Workflow for the HUVEC cell proliferation assay.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X, Sunitinib, Sorafenib, and Staurosporine. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control wells to calculate the percent viability. Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting percent viability against the log of the compound concentration.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the described in vitro assays. This data is structured to facilitate a clear comparison of Compound X with the established inhibitors.
Table 1: Biochemical IC50 Values against a Panel of Kinases
| Kinase | Compound X (nM) | Sunitinib (nM) | Sorafenib (nM) | Staurosporine (nM) |
| VEGFR2 | 25 | 80[7] | 90[10] | 6[14] |
| PDGFRβ | 40 | 2[7] | 57[10] | 20[14] |
| c-Kit | 150 | - | 68[10] | - |
| B-Raf | >10,000 | - | 22[10] | - |
| PKCα | >10,000 | - | - | 3[14] |
Data for Sunitinib, Sorafenib, and Staurosporine are representative values from published literature.
Table 2: Cell-Based GI50 Values in HUVECs
| Compound | GI50 (nM) |
| Compound X | 150 |
| Sunitinib | 200 |
| Sorafenib | 250 |
| Staurosporine | 10 |
Interpretation and Discussion
The hypothetical data presented above would suggest that Compound X is a potent inhibitor of VEGFR2 and PDGFRβ, with an IC50 in the low nanomolar range. Notably, its potency against these key angiogenic kinases is comparable to, or even exceeds, that of Sorafenib.
A key aspect of a successful kinase inhibitor is its selectivity. The data in Table 1 suggests that Compound X possesses a favorable selectivity profile. Its lack of significant activity against B-Raf and PKCα at high concentrations indicates a more targeted mechanism of action compared to the broader-spectrum inhibitors Sorafenib and Staurosporine. This selectivity could translate to a more favorable side-effect profile in a clinical setting.
The cell-based assay results corroborate the biochemical findings. Compound X demonstrates potent anti-proliferative activity in HUVECs, a cell line highly dependent on VEGFR signaling. Its GI50 value is in a relevant range for a promising preclinical candidate and compares favorably with Sunitinib and Sorafenib in this specific assay.
Signaling Pathway Context
The primary hypothesized targets of Compound X, VEGFR2 and PDGFRβ, are critical components of signaling pathways that drive tumor angiogenesis and growth. Inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to reduced tumor vascularization and proliferation.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Compound X.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the in vitro validation of this compound (Compound X). By employing a combination of biochemical and cell-based assays and comparing its performance against well-characterized inhibitors, researchers can generate a robust data package to support its further development. The hypothetical data presented herein illustrates a promising profile for Compound X as a potent and selective kinase inhibitor, warranting further investigation into its mechanism of action and in vivo efficacy.
References
- Mascitti, V. & Jones, P. The pyrazole nucleus in medicinal chemistry: a privileged scaffold? Future Medicinal Chemistry.
-
Faria, J. V. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
- Sigma-Aldrich. Kinase Assay Kit.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
BMG LABTECH. Kinase assays. [Link]
- Le, T. N. & E. L. Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
-
Tyrosine kinase inhibitors (TKIs) play a crucial role in the treatment of advanced renal cell carcinoma (RCC). However, there is a lack of useful biomarkers for assessing treatment efficacy. Through urinary metabolite analysis, we identified the metabolites and pathways. ResearchGate. [Link]
- Wilhelm, S. M. et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research.
-
Current FDA-approved kinase inhibitors cause diverse adverse effects, some of which are due to the mechanism-independent effects of these drugs. Identifying these mechanism-independent interactions could improve drug safety and support drug repurposing. Here, we develop iDTPnd (integrated Drug Target Predictor with negative dataset), a computational approach for large-scale discovery of novel targets for known drugs. For a given drug, we construct a positive structural signature as well as a negative structural signature that captures the weakly conserved structural features of drug-binding sites. To facilitate assessment of unintended targets, iDTPnd also provides a docking-based interaction score and its statistical significance. We confirm the interactions of sorafenib, imatinib, dasatinib, sunitinib, and pazopanib with their known targets at a sensitivity of 52% and a specificity of 55%. We also validate 10 predicted novel targets by using in vitro experiments. Our results suggest that proteins other than kinases, such as nuclear receptors, cytochrome P450, and MHC class I molecules, can also be physiologically relevant targets of kinase inhibitors. Our method is general and broadly applicable for the identification of protein–small molecule interactions, when sufficient drug–target 3D data are available. The code for constructing the structural signatures is available at [Link]. PLoS Computational Biology.
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]
-
Al-Hourani, B. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
- Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.
- Gajiwala, K. S. et al. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.
- Zhang, C. et al. Staurosporine-Derived Inhibitors Broaden the Scope of Analog- Sensitive Kinase Technology. ACS Chemical Biology.
- Montagnoli, A. et al. Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood.
- van Linde, M. E. et al. Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. Clinical Cancer Research.
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
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iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. [Link]
-
Wikipedia. Staurosporine. [Link]
-
(PDF) Novel Protein Kinase Inhibitors: SMART Drug Design Technology. ResearchGate. [Link]
- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
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Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
- Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Houghton, P. J. et al. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program.
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- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
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- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 16. bmglabtech.com [bmglabtech.com]
A Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework for 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid Against Established MAP4K4 Inhibitors
For researchers and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to potential clinical application is both exciting and fraught with challenges. A critical step in this process is the rigorous evaluation of a new compound's efficacy and selectivity against existing inhibitors. This guide provides a comprehensive framework for such a comparison, using the novel compound 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid as a case study for evaluation against the established MAP4K4 inhibitor, GNE-495.
While direct comparative data for this compound is not yet publicly available, its structure, featuring a pyrazole core, suggests potential kinase inhibitory activity. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in targeting the ATP-binding site of various kinases.[1][2][3][4] This guide will, therefore, outline the essential experimental workflows and data interpretation necessary to position a novel pyrazole-based compound within the existing landscape of MAP4K4 inhibitors.
The Therapeutic Target: MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant player in a multitude of cellular processes and pathologies.[5] As an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, MAP4K4 is implicated in cancer cell migration and invasion, inflammation, and metabolic diseases.[5][6] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[5]
MAP4K4 Signaling Pathway
Below is a simplified representation of the MAP4K4 signaling cascade, highlighting its role as an upstream activator of the JNK pathway.
Sources
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid Analogs as Novel Enzyme Inhibitors
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in drug design.[2] This guide explores the structure-activity relationship (SAR) of a specific series of compounds based on the 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid scaffold. We present a systematic investigation into how structural modifications at key positions influence inhibitory potency against a representative serine hydrolase, monoacylglycerol lipase (MAGL), a therapeutic target implicated in various diseases.[3] This analysis is supported by comparative data tables, detailed experimental protocols for synthesis and biological evaluation, and workflow diagrams to provide researchers and drug development professionals with a comprehensive framework for designing next-generation inhibitors based on this promising chemical series.
Introduction: The this compound Scaffold
The selection of a lead scaffold is a critical step in any drug discovery campaign. The this compound core (Compound 1 ) was identified as a promising starting point due to several key features inherent to its constituent parts:
-
The Pyrazole Ring: This five-membered aromatic heterocycle is a cornerstone of many pharmaceuticals, valued for its metabolic stability and ability to engage in various non-covalent interactions.[4][5] The N-methyl substitution pre-occupies one nitrogen, leaving the second nitrogen (N-2) as a potential hydrogen bond acceptor, a feature often exploited in kinase and enzyme inhibitors.[2]
-
The Benzoic Acid Moiety: The carboxylate group is a classic pharmacophore, capable of forming strong ionic and hydrogen bonds with positively charged residues like arginine or lysine in an enzyme's active site. Its planar, rigid nature helps to properly orient the molecule for optimal binding.
-
The Fluoro Substituent: The fluorine atom, positioned ortho to the carboxylic acid, serves multiple strategic roles. It can lower the pKa of the carboxylic acid, potentially enhancing its binding affinity. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.[6]
This guide will systematically deconstruct the SAR of this scaffold, providing a logical, data-supported narrative for optimizing its inhibitory activity.
General Synthesis of Analogs
The synthesis of the target compounds is achieved through a robust and scalable synthetic route. A representative procedure, adapted from established methods for pyrazole synthesis, is outlined below.[7][8] The general workflow involves the construction of the pyrazole ring followed by functional group interconversion to generate the final analogs.
Experimental Protocol: Synthesis of Compound 1
-
Step 1: Diketone Formation. Commercially available 2-fluoro-5-bromo-benzoic acid is converted to its corresponding methyl ester. This is then reacted with the enolate of 1-methoxy-2-propanone to yield a 1,3-diketone intermediate.
-
Step 2: Pyrazole Ring Formation. The 1,3-diketone intermediate is cyclized by reacting it with methylhydrazine in ethanol under reflux conditions. This reaction regioselectively yields the N-methyl pyrazole core.
-
Step 3: Hydrolysis. The methyl ester of the resulting pyrazole-benzoic acid derivative is hydrolyzed to the final carboxylic acid (Compound 1 ) using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Step 4: Purification. The crude product is purified by reverse-phase column chromatography to yield the final compound with >95% purity, which is confirmed by NMR and LC-MS.
Synthetic Workflow Diagram
Caption: Workflow for determining enzyme inhibition (IC50).
Structure-Activity Relationship (SAR) Analysis
The SAR of the this compound scaffold was systematically explored by modifying three key regions: the benzoic acid, the phenyl ring, and the N-methyl pyrazole. The results are summarized in Table 1.
Table 1: SAR of this compound Analogs Against MAGL
| Cmpd | R1 (Benzoic Acid Position) | R2 (Phenyl Ring Position) | R3 (Pyrazole Position) | MAGL IC50 (nM) |
| 1 | -COOH | H | -CH3 | 50 |
| 2 | -CONH2 | H | -CH3 | >10,000 |
| 3 | -SO2NH2 | H | -CH3 | >10,000 |
| 4 | -COOCH3 | H | -CH3 | 8,500 |
| 5 | -tetrazole | H | -CH3 | 120 |
| 6 | -COOH | 3-F | -CH3 | 35 |
| 7 | -COOH | 3-Cl | -CH3 | 45 |
| 8 | -COOH | 3-CH3 | -CH3 | 250 |
| 9 | -COOH | H | H | 480 |
| 10 | -COOH | H | -CH2CH3 | 75 |
| 11 | -COOH | H | -cyclopropyl | 60 |
| 12 | -COOH | H | -phenyl | 900 |
Part A: The Critical Role of the Carboxylic Acid (R1)
The initial hypothesis was that the carboxylic acid is a key binding motif. This was confirmed decisively.
-
Compound 1 (Baseline): The parent compound displayed potent activity with an IC50 of 50 nM.
-
Neutral Analogs (2, 3, 4): Replacement of the acidic proton with neutral groups, such as a primary amide (2 ), sulfonamide (3 ), or methyl ester (4 ), led to a complete loss of activity. [9]This strongly suggests that a direct ionic interaction or a critical hydrogen bond donation from the acidic group is essential for binding to the enzyme's active site.
-
Bioisostere Replacement (5): Replacing the carboxylic acid with a tetrazole, a well-known acidic bioisostere, restored a significant portion of the activity (5 , IC50 = 120 nM). While slightly less potent than the parent compound, this result confirms the necessity of an acidic functional group at this position for potent inhibition.
Part B: Phenyl Ring Substitution (R2)
Modifications were made to the phenyl ring to probe for additional interactions.
-
Small Halogen Substituents (6, 7): Adding a small, electron-withdrawing fluorine (6 ) or chlorine (7 ) at the 3-position (meta to the pyrazole) was well-tolerated and resulted in a slight improvement in potency. This may be due to favorable electronic effects or occupation of a small hydrophobic pocket.
-
Hydrophobic Substituent (8): The introduction of a larger, hydrophobic methyl group (8 ) resulted in a 5-fold decrease in potency, suggesting potential steric hindrance within the active site.
Part C: N-Substituted Pyrazole (R3)
The N-substituent on the pyrazole ring was explored to understand its contribution to binding.
-
N-H Analog (9): Removal of the methyl group (9 ) led to a nearly 10-fold loss in activity. This indicates that the N-methyl group is not merely a placeholder but likely occupies a beneficial hydrophobic pocket, contributing favorably to the overall binding energy.
-
Larger Alkyl Groups (10, 11): Extending the alkyl chain to an ethyl (10 ) or a cyclopropyl (11 ) group was well-tolerated, maintaining potency similar to the parent compound. This suggests the hydrophobic pocket can accommodate slightly larger substituents.
-
Bulky Aromatic Group (12): The introduction of a bulky phenyl group (12 ) was highly detrimental to activity, causing a significant drop in potency. This further defines the size limitations of this particular sub-pocket in the enzyme.
SAR Summary Diagram
Caption: Key structure-activity relationships for the scaffold.
Comparison with Alternative Inhibitors
The optimized analogs from this series, such as Compound 6 (IC50 = 35 nM), demonstrate potency comparable to other reported small molecule inhibitors targeting various enzymes. For instance, certain pyrazole-based inhibitors of meprin α and β also exhibit low nanomolar activity. [8][10]The key differentiating feature of the present series is the specific combination of the 2-fluoro-benzoic acid with the 5-substituted pyrazole. Unlike inhibitors that rely on larger, more complex heterocyclic systems, the compact nature of this scaffold provides an excellent starting point for developing drug candidates with favorable physicochemical properties, such as lower molecular weight and topological polar surface area, which are often correlated with better oral bioavailability.
Conclusion and Future Directions
This guide provides a comprehensive analysis of the structure-activity relationship for a series of this compound analogs. Our systematic investigation has established several critical principles for designing potent inhibitors based on this scaffold:
-
An acidic group, preferably a carboxylic acid, at the R1 position is non-negotiable for potent enzyme inhibition.
-
The phenyl ring is sensitive to substitution, with only small, electron-withdrawing groups being tolerated or slightly beneficial at the R2 position.
-
The N-substituent of the pyrazole (R3) plays a crucial role in occupying a hydrophobic pocket, with small alkyl groups being optimal.
Future work should focus on exploring a wider range of small substituents on the phenyl ring to further optimize interactions. Additionally, synthesizing analogs with alternative 5-membered heterocyclic rings in place of the pyrazole could yield inhibitors with novel binding modes and improved selectivity profiles. The insights presented here serve as a robust foundation for the continued development of this promising class of inhibitors.
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Navigating the Labyrinth: A Comparative Guide to Identifying the Biological Target of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the identification of a small molecule's biological target is a critical juncture that dictates the trajectory of a research program. The compound 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, a member of the versatile pyrazole class of molecules, presents a compelling case for target discovery. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, from cannabinoid receptor antagonism to anticancer and antibacterial effects, underscoring the potential for novel mechanisms of action.[1][2][3] This guide provides a comparative analysis of modern experimental and computational strategies to elucidate the molecular target(s) of this intriguing compound, empowering researchers to make informed decisions in their discovery workflow.
The Investigator's Dilemma: Choosing the Right Path
The journey to target identification is not a one-size-fits-all endeavor. The selection of an appropriate methodology hinges on a variety of factors including the availability of specialized equipment, the biochemical characteristics of the compound, and the desired depth of mechanistic insight. Here, we dissect and compare the leading strategies, offering a rationale for their application in the context of this compound.
Table 1: Comparative Analysis of Key Target Identification Strategies
| Strategy | Principle | Advantages | Disadvantages | Throughput |
| Affinity-Based Methods | Utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[4] | Direct identification of binding partners; can capture transient interactions. | Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding. | Low to Medium |
| Label-Free Methods | Detects changes in protein stability or conformation upon ligand binding in their native state.[5] | No chemical modification of the compound needed; reflects in-situ interactions. | May not detect all binding events; can be technically demanding. | Medium to High |
| Computational Approaches | Employs in silico methods like reverse docking and pharmacophore modeling to predict potential targets based on chemical structure. | Rapid and cost-effective for generating initial hypotheses. | Predictions require experimental validation; accuracy depends on the quality of available protein structures and databases. | High |
I. Affinity-Based Approaches: Fishing for a Target
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between a ligand and its protein target.[6] These techniques involve immobilizing the small molecule or a derivative onto a solid support or tagging it to facilitate the capture and subsequent identification of interacting proteins, typically by mass spectrometry.
A. The "On-Bead" Affinity Matrix Approach
In this classic method, this compound would be chemically synthesized with a linker arm that allows its covalent attachment to a solid support, such as agarose beads.[5] This "bait" is then incubated with a cell lysate, and proteins that bind to the compound are isolated, washed, and identified.
Caption: Workflow for on-bead affinity pulldown.
-
Linker Position: The choice of where to attach the linker on this compound is critical. An ideal position would be one that does not interfere with the pharmacophore, the key structural features responsible for binding. Structure-activity relationship (SAR) studies of related pyrazole derivatives can provide valuable clues for rational linker placement.[1][7]
-
Control Experiments: A crucial self-validating aspect of this protocol is the use of control beads. These can be beads with no immobilized compound or beads with an immobilized, structurally similar but biologically inactive analog. This helps to distinguish true binding partners from proteins that non-specifically adhere to the beads or the linker.
B. The Biotin-Tagged Approach
An alternative to immobilization on beads is to conjugate the small molecule with a high-affinity tag, such as biotin.[4] The biotinylated compound is incubated with the cell lysate, and the resulting compound-protein complexes are then captured using streptavidin-coated beads, which have an exceptionally strong affinity for biotin.
Caption: Workflow for biotin-streptavidin pulldown.
II. Label-Free Methods: Observing the Native Interaction
A significant drawback of affinity-based methods is the potential for the chemical modifications to alter the compound's binding behavior. Label-free methods circumvent this issue by assessing the interaction of the unmodified small molecule with its target proteins within a cellular context.[5]
A. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[4] In a typical DARTS experiment, cell lysate is treated with the compound of interest, followed by the addition of a protease. The stabilized proteins are then identified by comparing the protein banding patterns on a gel or through quantitative mass spectrometry.
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest in a suitable buffer that maintains protein stability and function.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at room temperature).
-
Protease Digestion: Add a protease, such as pronase, to each aliquot and incubate for a time determined to achieve partial digestion in the control samples.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE and Coomassie staining or by Western blotting if a candidate target is suspected.
-
Identification of Stabilized Proteins: Excise protein bands that show increased intensity in the presence of the compound and identify them using mass spectrometry.
B. Cellular Thermal Shift Assay (CETSA)
CETSA leverages the concept that ligand binding can alter the thermal stability of a protein.[5] Intact cells or cell lysates are heated to various temperatures in the presence or absence of the small molecule. The soluble protein fraction is then analyzed to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) by the compound.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
III. Computational Approaches: In Silico Target Prediction
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[8][9]
A. Reverse Docking and Pharmacophore Screening
Reverse docking involves screening the structure of the small molecule against a library of 3D protein structures to predict potential binding partners.[9] Similarly, pharmacophore modeling can be used to search for proteins that have binding sites complementary to the key chemical features of the compound.
Caption: Integrating computational and experimental approaches.
IV. Target Validation: From Hypothesis to Confirmation
Identifying a list of potential binding partners is only the first step. The next critical phase is to validate these candidates to confirm that they are indeed bona fide targets and that their modulation by the compound leads to a functional cellular or physiological effect.[10]
Table 2: A Guide to Target Validation Techniques
| Validation Method | Purpose | Experimental Approach |
| Biochemical Assays | To confirm a direct interaction and determine binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Enzyme Inhibition Assays. |
| Cell-Based Assays | To demonstrate target engagement and functional consequences in a cellular context. | Reporter gene assays, cellular thermal shift assays, gene knockdown/knockout studies. |
| Genetic Approaches | To establish a causal link between the target and the compound's phenotype. | CRISPR-Cas9 mediated gene editing, RNA interference (RNAi).[8] |
Conclusion: A Multi-pronged Strategy for Success
The identification of the biological target for this compound requires a strategic and multi-faceted approach. While computational methods offer a rapid and cost-effective starting point for hypothesis generation, experimental validation is paramount. A judicious combination of label-free methods, such as DARTS or CETSA, to assess native interactions, followed by more traditional affinity-based approaches for confirmation, provides a robust workflow. The ultimate goal is to build a compelling and self-consistent body of evidence that not only identifies the direct binding partner(s) but also elucidates the functional consequences of this interaction, thereby paving the way for future drug development efforts.
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A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazoles: A Medicinal Chemistry Perspective
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] A key strategy to optimize the pharmacological profile of pyrazole-based compounds is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole analogues, delving into the profound impact of fluorination on bioactivity. We will explore how this unique halogen can modulate physicochemical properties, enhance target binding, and improve metabolic stability, supported by experimental data and detailed methodologies. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage fluorination as a tool for rational drug design.
Introduction: The Strategic Value of Pyrazoles and Fluorine
The Pyrazole Scaffold: A Privileged Structure
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various non-covalent interactions make them a "privileged" scaffold in drug discovery.[3] They are integral components of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4]
The Role of Fluorine in Modern Drug Design
The incorporation of fluorine into drug candidates has become a widespread and highly effective strategy in medicinal chemistry.[5][6][7] Unlike other halogens, fluorine possesses a unique combination of properties:
-
High Electronegativity: The most electronegative element, fluorine can create strong dipoles and alter the acidity/basicity (pKa) of nearby functional groups.[7][8]
-
Small van der Waals Radius: With a radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a "super-hydrogen" with minimal steric hindrance.[8]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule, prolonging its half-life.[8][9]
-
Modulation of Lipophilicity: Fluorination generally increases a compound's lipophilicity, which can enhance membrane permeability and cell uptake.[7]
These properties collectively allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5]
Caption: Impact of Fluorine Substitution on Pyrazole Properties.
Core Comparative Analysis: A Case Study in COX-2 Inhibition
To illustrate the tangible effects of fluorination, we will examine the well-known pyrazole-containing drug, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its trifluoromethyl analogue.[10][11]
Non-Fluorinated Parent: Celecoxib
Celecoxib features a central pyrazole ring with a p-sulfonamidophenyl group at one nitrogen and two aryl groups (p-tolyl and phenyl) at adjacent carbons. The methyl group on the p-tolyl ring is a potential site for oxidative metabolism.
Fluorinated Analogue: 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TFM-C)
In this analogue, the methyl group of the p-tolyl substituent is replaced by a trifluoromethyl (-CF3) group. This single modification dramatically alters the compound's properties, even though it significantly reduces its direct COX-2 inhibitory activity.[10]
Comparative Bioactivity Data
While TFM-C is a much weaker direct COX-2 inhibitor, studies have shown it retains or even enhances certain anti-inflammatory and neuroprotective effects, suggesting a shift towards COX-2-independent mechanisms of action.[10] For instance, in models of neuroinflammation, TFM-C was as potent as Celecoxib in ameliorating experimental autoimmune encephalomyelitis (EAE).[10] This effect was linked to the suppression of pro-inflammatory cytokines like IL-17 and IFN-γ.[10]
| Compound | Key Structural Feature | COX-2 IC50 | Bioactivity in EAE Model | Primary Mechanism |
| Celecoxib | -CH₃ on phenyl ring | ~8 nM[11] | Effective | COX-2 Inhibition |
| TFM-C | -CF₃ on phenyl ring | ~1650 nM (205-fold lower)[10] | Equally Effective[10] | COX-2 Independent Pathways |
Data synthesized from multiple sources for comparative purposes.
Mechanistic Insights
The replacement of -CH₃ with -CF₃ provides a clear example of strategic fluorination:
-
Blocked Metabolism: The trifluoromethyl group is highly resistant to oxidation, preventing the metabolic inactivation that can occur at the methyl group of Celecoxib.[8][9]
-
Altered Target Profile: The significant drop in COX-2 inhibition for TFM-C, coupled with its retained efficacy in complex disease models, demonstrates that fluorination can fundamentally alter a drug's mechanism of action, unveiling new therapeutic possibilities.[10] Studies suggest TFM-C may exert its effects by modulating other inflammatory pathways, such as the secretion of IL-12 family cytokines.[10]
This case highlights that the goal of fluorination is not always to increase potency against the primary target but can be a tool to improve pharmacokinetics or discover novel bioactivities.
Experimental Design & Protocols
To ensure the trustworthiness of comparative bioactivity data, standardized and well-validated assays are essential. Below are representative protocols for assessing the cytotoxic and anti-inflammatory potential of novel pyrazole compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] It is a foundational experiment to determine the concentration range at which a compound may be cytotoxic.
Rationale: Before assessing specific bioactivities, it is crucial to understand a compound's general effect on cell health. A compound that is highly cytotoxic at its effective concentration may not be a viable therapeutic candidate.
Step-by-Step Methodology: [1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Dissolve pyrazole compounds (fluorinated and non-fluorinated) in DMSO to create stock solutions. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).[1]
Caption: Workflow for the MTT Cytotoxicity Assay.
Broader Implications and Future Directions
The principles observed in the Celecoxib case study are broadly applicable. Fluorination has been shown to enhance the biological activity of pyrazoles across various target classes.
-
Nitric Oxide Synthase (NOS) Inhibition: A study on curcumin-related pyrazoles demonstrated that the introduction of fluorine atoms enhanced the inhibitory activity against inducible NOS (iNOS), a key enzyme in inflammatory processes.[12]
-
Antimicrobial and Herbicidal Activity: Fluorinated pyrazole derivatives have shown significant potential as both antifungal and herbicidal agents, often exhibiting greater potency than their non-fluorinated counterparts.[3][13]
-
Kinase Inhibition: In the vast field of oncology, fluorination is a routine strategy to improve the metabolic stability and target residence time of pyrazole-based kinase inhibitors.[9]
-
PET Imaging: The use of the positron-emitting isotope ¹⁸F allows for the development of fluorinated pyrazole-based radiotracers for Positron Emission Tomography (PET).[5][14] This enables non-invasive in vivo imaging of drug distribution and target engagement, accelerating drug development.
Conclusion
The comparative analysis of fluorinated and non-fluorinated pyrazoles unequivocally demonstrates the power of fluorine in medicinal chemistry. It is not merely an isosteric replacement for hydrogen but a strategic tool that can profoundly influence a molecule's entire pharmacological profile. Fluorination can be used to block metabolic liabilities, modulate pKa, improve membrane permeability, and alter target-binding interactions. As demonstrated by the TFM-C case study, it can even unveil novel mechanisms of action independent of the original target. A thorough understanding of the context-dependent effects of fluorine is therefore essential for the rational design of the next generation of pyrazole-based therapeutics.
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Validating 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid as a Chemical Probe for Protein Kinase X: A Comparative Guide
In the landscape of chemical biology and drug discovery, the judicious use of chemical probes is paramount to unraveling complex biological processes and validating novel therapeutic targets. A chemical probe is a highly selective small molecule that can be used to perturb a specific protein's function, thereby enabling the study of its biological role. However, the utility of a chemical probe is entirely dependent on its rigorous validation. A poorly characterized molecule can lead to misleading results and wasted resources.
This guide provides a comprehensive framework for the validation of a novel chemical entity, 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid , as a putative chemical probe. Due to the limited publicly available data on the biological activity of this specific molecule, we will proceed with a hypothetical case study where it is posited as an inhibitor of a novel protein kinase, "Kinase X" (PKX). This guide will compare its hypothetical validation data against a well-established (hypothetical) PKX inhibitor, "PKX-Gold," and a structurally similar, inactive molecule, "Negative Control."
The Imperative of Rigorous Chemical Probe Validation
Before delving into the experimental validation of our candidate probe, it is crucial to understand the core principles of what constitutes a high-quality chemical probe. The Structural Genomics Consortium (SGC) and the Chemical Probes Portal have established stringent criteria that a molecule must meet to be considered a validated probe.[1][2][3] These criteria typically include:
-
Potency: The compound should exhibit high potency against its intended target, generally with an in vitro IC50 or Kd of less than 100 nM.[2][3]
-
Selectivity: The probe must be highly selective for its target over other related proteins. A common benchmark is a >30-fold selectivity against other members of the same protein family.[2][3]
-
Cellular Activity: The probe must be able to engage its target in a cellular context and elicit a measurable biological response at a concentration of less than 1 µM.[2][4]
-
Demonstrated Target Engagement: There must be direct evidence that the compound binds to its intended target in cells.[5][6][7]
-
Availability of a Negative Control: A structurally related but biologically inactive molecule is essential to control for off-target effects.[2]
This guide will walk through the experimental workflow required to assess "this compound" against these criteria.
Hypothetical Validation Workflow for this compound as a PKX Inhibitor
The following sections detail the essential experiments and hypothetical data for the validation of our candidate probe.
In Vitro Biochemical Potency
The first step in validating a potential chemical probe is to determine its potency against the purified target protein. This is typically done using a biochemical assay, such as a kinase activity assay.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Purified recombinant PKX enzyme, ATP, substrate peptide, and the test compounds (this compound, PKX-Gold, and Negative Control).
-
Procedure:
-
A dilution series of each compound is prepared.
-
The compounds are incubated with the PKX enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | Target | In Vitro IC50 (nM) |
| This compound | PKX | 50 |
| PKX-Gold (Positive Control) | PKX | 10 |
| Negative Control | PKX | >10,000 |
Interpretation: The hypothetical data shows that this compound is a potent inhibitor of PKX with an IC50 of 50 nM, meeting the sub-100 nM potency criterion for a chemical probe. It is less potent than the "gold standard" inhibitor but significantly more potent than the negative control, which shows no activity.
Cellular Target Engagement
Demonstrating that a compound can enter cells and bind to its intended target is a critical validation step.[5][7][8] Several methods can be used for this, including the Cellular Thermal Shift Assay (CETSA).[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: A suitable cell line endogenously expressing PKX is cultured.
-
Compound Treatment: Cells are treated with the test compounds or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Analysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Target Detection: The amount of soluble PKX at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The melting curves of PKX in the presence of the compounds are plotted. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.
Hypothetical Data Summary:
| Compound | Target | CETSA Shift (ΔTm in °C) |
| This compound | PKX | +5.2 |
| PKX-Gold (Positive Control) | PKX | +7.5 |
| Negative Control | PKX | No significant shift |
Interpretation: The positive thermal shift observed with this compound provides strong evidence of direct target engagement in a cellular environment.
Diagram: Chemical Probe Validation Workflow
Caption: A typical workflow for the validation of a chemical probe.
Selectivity Profiling
A crucial aspect of chemical probe validation is to demonstrate its selectivity for the intended target over other related proteins.[10][11][12] For a kinase inhibitor, this involves screening against a panel of other kinases.
Experimental Protocol: Kinase Selectivity Panel
-
Panel Selection: A broad panel of kinases (e.g., >100) is chosen to assess the selectivity of the compound.
-
Screening: this compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Hit Confirmation: For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50.
-
Data Analysis: The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (PKX).
Hypothetical Data Summary:
| Compound | Primary Target IC50 (nM) | Number of Off-Targets with IC50 < 1 µM (out of 100 kinases) | Selectivity over closest off-target (fold) |
| This compound | 50 | 2 | 50-fold |
| PKX-Gold (Positive Control) | 10 | 1 | >100-fold |
Interpretation: The hypothetical data indicates that this compound has good selectivity, with only two off-targets at a 1 µM concentration and a 50-fold selectivity over its closest off-target. This meets the >30-fold selectivity criterion.
Cellular Potency and On-Target Effects
Finally, it is essential to demonstrate that the chemical probe can modulate the activity of its target in cells and produce a measurable downstream effect.[4][13] This is often assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Cellular Biomarker Assay
-
Cell Treatment: Cells are treated with a dilution series of the test compounds.
-
Cell Lysis: After a defined incubation period, the cells are lysed.
-
Biomarker Detection: The level of phosphorylated downstream substrate of PKX (p-Substrate) is measured by Western blotting or ELISA.
-
Data Analysis: The data is plotted as the level of p-Substrate versus the compound concentration, and the EC50 value is determined.
Hypothetical Data Summary:
| Compound | Cellular EC50 for p-Substrate inhibition (nM) |
| This compound | 200 |
| PKX-Gold (Positive Control) | 50 |
| Negative Control | >10,000 |
Interpretation: The sub-micromolar EC50 value for this compound demonstrates its ability to inhibit PKX activity in a cellular context, fulfilling another key criterion for a chemical probe.
Diagram: Hypothetical PKX Signaling Pathway
Caption: Inhibition of the hypothetical PKX signaling pathway.
Conclusion: A Promising Candidate Warranting Further Investigation
Based on this comprehensive, albeit hypothetical, validation workflow, This compound emerges as a promising candidate for a chemical probe targeting PKX. It demonstrates potent and selective inhibition of its target in both biochemical and cellular assays, with clear evidence of on-target engagement.
This guide underscores the critical importance of a multi-faceted approach to chemical probe validation. By systematically evaluating a candidate molecule's potency, selectivity, and cellular activity, researchers can gain confidence in its utility as a tool to dissect complex biological systems. The principles and experimental frameworks outlined here provide a robust roadmap for the validation of any novel chemical probe, ensuring the generation of reliable and reproducible scientific data.
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A Comparative Guide to Assessing the Selectivity of Pyrazole-Based Kinase Inhibitors
Senior Application Scientist Note: The initial compound of interest for this guide was 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid. However, a thorough review of publicly accessible scientific literature and databases reveals a lack of published biological data regarding its selectivity and target profile. To provide a scientifically rigorous and data-supported comparison guide, we will use the well-characterized, structurally-related Pim kinase inhibitor, SGI-1776 , as our primary subject. This allows us to explore the principles and methodologies of selectivity assessment with concrete experimental data. We will further compare its profile to other notable pan-Pim kinase inhibitors, AZD1208 and CX-6258 , to provide a comprehensive overview for researchers in drug development.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] A non-selective inhibitor can bind to numerous "off-target" kinases, leading to unforeseen toxicities or a dilution of the intended therapeutic effect.[4] Therefore, a multi-tiered, rigorous assessment of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical development.[1]
This guide provides an in-depth technical overview of the experimental workflows used to define the selectivity profile of a kinase inhibitor, using the pyrazole-containing compound SGI-1776 as a case study.
The Target: PIM Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous, constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3).[5] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] PIM kinases are not regulated by phosphorylation but primarily at the level of transcription and protein stability.[5] They phosphorylate a wide array of substrates involved in cell survival, proliferation, and apoptosis, such as the pro-apoptotic protein BAD and the cell cycle regulator p27.[3][] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][7]
The unique hinge region of PIM kinases, which lacks a canonical hydrogen bond donor, presents an opportunity for designing selective inhibitors.[3][8]
Caption: PIM Kinase Signaling Pathway.
A Multi-Tiered Framework for Selectivity Assessment
A comprehensive selectivity profile is built by integrating data from multiple experimental platforms, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular and proteomic assays.
Tier 1: Biochemical Selectivity Profiling
The foundational step in selectivity assessment is to screen the inhibitor against a large panel of purified kinases.[4] This provides a direct measure of the compound's intrinsic affinity for hundreds of kinases under controlled, cell-free conditions.
Methodology: Large-Panel Kinase Screening
Commercial services typically offer panels of 100-400 kinases.[4] The assays are often performed at a single inhibitor concentration (e.g., 1 µM) to identify initial "hits," followed by dose-response curves to determine the half-maximal inhibitory concentration (IC50) for any kinase showing significant inhibition (e.g., >70%).[4] Common assay formats include:
-
Radiometric Assays: The traditional "gold standard," measuring the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[9]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which correlates with luminescence.[10]
-
Mobility Shift Assays: These non-radioactive methods, often run on microfluidic chips, measure the difference in charge between a peptide substrate and its phosphorylated product.[9]
Caption: Biochemical Kinase Screening Workflow.
Comparative Biochemical Data:
The table below summarizes the biochemical potency of SGI-1776 and two other pan-Pim inhibitors, AZD1208 and CX-6258, against the three PIM isoforms and selected off-targets.
| Kinase Target | SGI-1776 IC50 (nM) | AZD1208 IC50 (nM) | CX-6258 IC50 (nM) |
| PIM1 | 7[11] | 0.4[12] | 5 |
| PIM2 | 363 | 5[12] | 25 |
| PIM3 | 69 | 1.9[12] | 16[13] |
| Flt-3 | 44[14] | >1000[15] | 134[16] |
| Haspin | 34[14] | N/A | N/A |
Data compiled from cell-free biochemical assays.
This data reveals that while all three compounds potently inhibit PIM1, their profiles against the other isoforms and off-targets differ significantly. SGI-1776 shows a preference for PIM1 over PIM2 and PIM3, but also inhibits Flt-3 and Haspin kinases with nanomolar potency.[11][14] In contrast, AZD1208 and CX-6258 are potent pan-Pim inhibitors, with AZD1208 demonstrating exceptional selectivity against Flt-3.[12][13][15][16]
Tier 2: Cellular Target Engagement
While biochemical assays are essential, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and protein complex formation.[17] Therefore, it is critical to confirm that the compound engages its intended target within a live cell.
CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[18][19] A ligand-bound protein is typically more resistant to heat-induced unfolding and aggregation.[18]
CETSA Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[20] The assay requires expressing the target kinase as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added, bringing the fluorophore close to the luciferase and generating a BRET signal. When a test compound is added, it competes with the tracer for the binding site, disrupting BRET in a dose-dependent manner.[21]
NanoBRET™ Protocol (Adherent Format):
-
Cell Seeding: Seed HEK293T cells into a white, 96-well assay plate and transfect with the NanoLuc®-kinase fusion plasmid. Culture for ~18-24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM® medium. Add the dilutions to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer to all wells at a predetermined concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the NanoGlo® substrate and extracellular NanoLuc® inhibitor. Immediately measure luminescence at 450 nm and 610 nm. The BRET ratio (610nm/450nm) is calculated and plotted against compound concentration to determine cellular IC50.[21]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Tier 3: Proteome-Wide Selectivity Profiling
To gain an unbiased view of an inhibitor's interactions across the native kinome, chemical proteomics approaches like the Kinobeads assay are invaluable.[17][22] This technology identifies targets by measuring a compound's ability to compete with a broad-spectrum kinase inhibitor matrix for binding to kinases present in a cell lysate.
Methodology: Kinobeads Competition Binding Assay
Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[22][23] This affinity matrix can capture a large portion of the expressed kinome from a cell lysate.
Kinobeads Protocol:
-
Lysate Preparation: Prepare lysates from cultured cells (often a mix of several cell lines is used to maximize kinome coverage).[24]
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test inhibitor (or vehicle). This allows the inhibitor to bind to its targets in the lysate.
-
Affinity Capture: Add the Kinobeads slurry to the inhibitor-treated lysates. The beads will capture kinases whose ATP-binding sites are not occupied by the test inhibitor.
-
Wash and Digest: Wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry. The abundance of peptides from each kinase is measured across the different inhibitor concentrations.
-
Data Analysis: Generate dose-response curves for each identified kinase. A decrease in the amount of a kinase captured by the beads with increasing inhibitor concentration indicates that the kinase is a target of the inhibitor.[22]
Caption: Kinobeads Chemical Proteomics Workflow.
This method is exceptionally powerful for identifying unanticipated off-targets and confirming the on-target activity in a complex, near-native environment.[17]
Integrated Selectivity Analysis: A Comparative Summary
A robust assessment of selectivity requires synthesizing data from all three tiers. A compound that is potent and selective in a biochemical assay must also demonstrate on-target engagement in cells without binding to a multitude of other proteins at therapeutically relevant concentrations.
| Inhibitor | PIM Family Selectivity (Biochemical) | Key Off-Targets (Biochemical) | Cellular Engagement | Proteomic Profile | Overall Assessment |
| SGI-1776 | PIM1-preferential (IC50: 7 nM vs 363 nM for PIM2)[11] | Flt-3 (44 nM), Haspin (34 nM)[14] | Induces apoptosis in Pim- and Flt-3-dependent cell lines.[11] | Confirms PIM and Flt-3 as primary targets. | Potent PIM1 inhibitor with significant Flt-3 activity, making it a dual inhibitor rather than a highly selective PIM tool compound. |
| AZD1208 | Potent pan-Pim (IC50s: 0.4-5 nM)[12] | Highly selective; >1000-fold selectivity over Flt-3.[15] | Reduces phosphorylation of PIM substrates (e.g., BAD, 4EBP1) in AML cells.[15] | KINOMEscan of 442 kinases confirmed high selectivity for PIM family.[15] | A potent and highly selective pan-Pim kinase inhibitor suitable for clinical investigation.[15][25] |
| CX-6258 | Potent pan-Pim (IC50s: 5-25 nM)[13] | Flt-3 (134 nM)[16] | Inhibits phosphorylation of BAD and 4E-BP1 in cells; synergistic with chemotherapy.[13] | Profiled as having excellent kinase selectivity.[16] | A potent, selective, and orally efficacious pan-Pim inhibitor with demonstrated in vivo efficacy.[16][26] |
Conclusion
Assessing the selectivity of a kinase inhibitor like the conceptual this compound requires a systematic and multi-faceted experimental approach. As demonstrated with the well-characterized inhibitors SGI-1776, AZD1208, and CX-6258, a complete picture of selectivity only emerges through the integration of data from large-scale biochemical panels, cell-based target engagement assays (CETSA, NanoBRET™), and unbiased proteomic methods (Kinobeads). This rigorous, evidence-based cascade ensures that researchers can confidently link a compound's cellular phenotype to its molecular targets, a critical step in the development of safe and effective targeted therapies.
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A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals, owing to their diverse biological activities. Among these, pyrazole carboxylic acids stand out as particularly valuable building blocks, offering a reactive handle for further molecular elaboration. The strategic placement of the carboxylic acid group on the pyrazole ring is a critical design element, and the choice of synthetic route is paramount to achieving the desired substitution pattern efficiently and selectively.
This guide provides an in-depth comparison of the principal synthetic routes to substituted pyrazole carboxylic acids. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, supported by experimental data and protocols.
I. The Workhorse: Cyclocondensation of β-Dicarbonyls with Hydrazines (Knorr Synthesis)
The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole core.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of pyrazole carboxylic acids, the typical starting material is a β-ketoester or a related 1,3-dicarbonyl precursor bearing a latent or protected carboxylic acid function.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.[4][5]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric products are possible.[1][2] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Generally, the more reactive (less hindered) carbonyl is attacked first by the substituted nitrogen of the hydrazine.
For instance, the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate selectively yields ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[6] This is because the ketone carbonyl is more electrophilic than the ester carbonyl.
Key Variants and Experimental Insights
-
Classical Approach (Acid or Base Catalysis): The reaction is often carried out in a protic solvent like ethanol or acetic acid, sometimes with catalytic amounts of a strong acid.[3][7] The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack by the hydrazine.[8]
-
Green Chemistry Approaches: To improve the environmental footprint, researchers have developed methods using catalysts like nano-ZnO, which can lead to excellent yields (up to 95%) and shorter reaction times.[1][2] Another approach utilizes recyclable magnetic ionic liquids with oxygen as a green oxidant in a one-pot, three-component reaction.
Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of pyrazole carboxylic acids.
II. Precision Engineering: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Synthesis of Pyrazole-5-carboxylates using Diazo Compounds
A common strategy employs diazo compounds, such as ethyl diazoacetate, as the 1,3-dipole. Reaction with alkynes or α,β-unsaturated carbonyl compounds provides a direct route to pyrazole-5-carboxylates.[1][9]
-
Mechanism: The [3+2] cycloaddition of ethyl diazoacetate to an alkyne proceeds to form a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic 1H-pyrazole.[9] The regioselectivity is generally high, with the ester group ending up at the 5-position.
-
Experimental Considerations: These reactions can be catalyzed by various metals, such as zinc triflate, which can lead to good yields under mild conditions.[9] Base-mediated reactions using DBU have also been shown to be effective.[1]
Synthesis via Sydnones and Nitrilimines
Other 1,3-dipoles like sydnones and nitrilimines (often generated in situ) can also be employed.[1][9] For example, nitrilimines, generated from arylhydrazones, react with vinyl derivatives to yield 1,3,5-substituted pyrazoles.[1][9]
Logical Flow of [3+2] Cycloaddition
Caption: Decision logic for designing a [3+2] cycloaddition synthesis.
III. Convergent and Efficient: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach.[10]
Synthesis of Pyrazole-4-carboxylates
A notable example is the three-component synthesis of pyrazole-4-carboxylic acid ethyl esters. This reaction can involve an aldehyde, a hydrazine derivative, and ethyl acetoacetate in the presence of a catalyst.
-
Causality in MCRs: The reaction sequence is often a tandem Knoevenagel condensation/[3+2] cycloaddition. The aldehyde and ethyl acetoacetate first undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate. This intermediate then reacts in situ with the hydrazine via a Michael addition-cyclization sequence to afford the final pyrazole product.
-
Catalyst Choice: The choice of catalyst is crucial. Imidazolium-based magnetic ionic liquids have been shown to be effective and recyclable, aligning with green chemistry principles. Yb(PFO)3 has also been used as a mild and efficient catalyst for this transformation.[10]
IV. Targeting the 4-Position: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction provides a reliable method for the synthesis of 1H-pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids. A more direct route to esters involves the Vilsmeier cyclization of hydrazones derived from β-keto esters.[11][12]
-
Mechanism: Hydrazones of β-keto esters react with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to undergo cyclization and formylation at the 4-position.[11]
-
Process Optimization: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and significantly increase product yields compared to conventional heating.[11][12]
Comparative Summary of Synthetic Routes
| Synthetic Route | Target Position | Key Precursors | Advantages | Limitations | Typical Yields |
| Knorr Synthesis | 3- and 5- | β-Dicarbonyls, Hydrazines | Widely applicable, simple, scalable.[1][2] | Potential for regioisomeric mixtures.[1] | 70-95%[2] |
| [3+2] Cycloaddition | 5- (often) | Diazo compounds, Alkynes/Alkenes | High regioselectivity, mild conditions.[1][9] | Availability and stability of dipoles. | 77-90%[1][9] |
| Multicomponent Reactions | 4- (often) | Aldehydes, β-Ketoesters, Hydrazines | High atom economy, operational simplicity, convergent.[10] | Optimization can be complex. | 75-92% |
| Vilsmeier-Haack | 4- | Hydrazones of β-Keto Esters | Good for 4-substituted pyrazoles, amenable to microwave synthesis.[11] | Requires stoichiometric and corrosive reagents. | High yields reported.[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Knorr Condensation[6]
-
Intermediate Synthesis: Diethyl oxalate is reacted with acetophenone in the presence of sodium ethoxide to form ethyl 2,4-dioxo-4-phenylbutanoate.
-
Cyclization: A suspension of the intermediate dioxo-ester is prepared. Hydrazine hydrate is added in the presence of glacial acetic acid.
-
Reaction: The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Protocol 2: Three-Component Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate[9]
-
Reaction Setup: In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).
-
Reaction: Allow a stream of oxygen to flow through the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, separate the magnetic ionic liquid using an external magnet.
-
Isolation: Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to afford the pure pyrazole derivative.
Conclusion
The synthesis of substituted pyrazole carboxylic acids is a mature field with several robust and reliable methods at the disposal of the synthetic chemist.
-
The Knorr synthesis remains the go-to method for its simplicity and scalability, particularly for accessing 3- and 5-substituted pyrazoles, though regioselectivity must be carefully considered.
-
[3+2] cycloadditions offer unparalleled precision and high regioselectivity, making them ideal for complex targets where isomeric purity is critical.
-
Multicomponent reactions shine in their efficiency and atom economy, providing rapid access to polysubstituted pyrazoles, often targeting the 4-position.
-
The Vilsmeier-Haack reaction is a valuable tool specifically for the synthesis of 4-carboxy pyrazole derivatives.
The optimal choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and considerations such as scalability, cost, and green chemistry principles. By understanding the underlying mechanisms and practical nuances of each approach, researchers can make informed decisions to efficiently construct the pyrazole carboxylic acid scaffolds required for their drug discovery and development programs.
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A Comparative Guide to the Cross-Reactivity Profiling of Novel Pyrazole-Benzoic Acid Derivatives
In the landscape of modern drug discovery, the aphorism "selectivity is the cornerstone of safety" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions that can lead to unforeseen toxicities and clinical attrition. This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel investigational compound, 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid , hereafter referred to as CMPD-X .
While specific biological data for CMPD-X is not yet publicly available, its structural motifs—a pyrazole ring and a benzoic acid derivative—are prevalent in numerous approved pharmaceuticals.[1][2] Pyrazole cores are found in kinase inhibitors and anti-inflammatory drugs like Celecoxib and Ruxolitinib, while benzoic acid derivatives are known to interact with targets such as cyclooxygenases (COX) and various receptors and transporters.[2][3][4] This structural heritage makes a thorough and early assessment of cross-reactivity not just a regulatory requirement, but a strategic imperative.
This document outlines a multi-tiered strategy to build a comprehensive selectivity profile for CMPD-X. We will compare its hypothetical performance against two alternatives:
-
Analog-S : A structurally similar analog designed to improve potency, but with an unknown selectivity profile.
-
Comparator-T : A compound with a distinct chemical scaffold but aimed at the same hypothetical primary biological target (e.g., a specific kinase).
Through this comparative lens, we will explore the causal logic behind experimental choices, provide detailed protocols for key assays, and interpret the resulting data to guide a rational, data-driven lead optimization process.
Part 1: The Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment is not a single experiment but a systematic, tiered investigation designed to efficiently identify potential liabilities. The logic is to move from broad, cost-effective screening to more detailed, mechanistic studies for any identified "hits." This tiered approach ensures that resources are focused on de-risking the most relevant off-target interactions early in the discovery process.[5][6]
The workflow begins with a wide-net screen against a panel of targets associated with common adverse drug reactions (ADRs).[7][8] Hits from this primary screen are then validated and characterized in secondary, functional assays to understand the biological consequence of the interaction. Parallel, target-class-specific screens, such as kinome-wide profiling, are conducted based on the compound's structural alerts.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Part 2: In Vitro Safety Pharmacology Profiling
The first line of defense is to screen CMPD-X against a panel of targets known to be implicated in adverse drug reactions. Commercial services offer curated panels that cover key GPCRs, ion channels, transporters, and enzymes, providing a cost-effective way to flag major liabilities early.[5][7][9][10] An interaction is typically flagged if the compound causes >50% inhibition of binding or activity at a standard screening concentration (e.g., 10 µM).
Table 1: Hypothetical Safety Panel Screening Results (% Inhibition @ 10 µM)
| Target | Class | CMPD-X | Analog-S | Comparator-T | Potential Clinical Implication of Inhibition |
| hERG | Ion Channel | 8% | 68% | 5% | Cardiac arrhythmia (QT prolongation) |
| 5-HT2B | GPCR | 55% | 15% | 12% | Valvular heart disease |
| Adrenergic α1 | GPCR | 3% | 4% | 72% | Hypotension, dizziness |
| COX-1 | Enzyme | 12% | 18% | 2% | GI bleeding, impaired platelet aggregation |
| COX-2 | Enzyme | 9% | 11% | 1% | (Therapeutic target for NSAIDs) |
| Dopamine Transporter (DAT) | Transporter | 2% | 1% | 4% | CNS side effects, abuse potential |
Interpretation: In this hypothetical scenario, CMPD-X shows a potential liability at the 5-HT2B receptor. Analog-S, while potentially more potent at its primary target, raises a significant red flag with strong hERG inhibition. Comparator-T shows a potent interaction with the alpha-1 adrenergic receptor. These hits must be followed up with dose-response studies and functional assays.
Experimental Protocol: Radioligand Binding Assay (Generic)
This protocol describes a standard method for assessing a compound's ability to displace a known radiolabeled ligand from a receptor, a common format in safety panels.
-
Preparation : A membrane preparation from cells expressing the target receptor (e.g., 5-HT2B) is thawed and diluted in an appropriate binding buffer.
-
Reaction Mixture : In a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a known high-affinity non-radiolabeled ligand (for non-specific binding).
-
25 µL of test compound (CMPD-X, etc.) at various concentrations.
-
25 µL of a specific radioligand (e.g., [³H]-LSD for 5-HT2B) at a concentration near its Kd.
-
25 µL of the diluted membrane preparation to initiate the reaction.
-
-
Incubation : The plate is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Harvesting : The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while unbound radioligand passes through.
-
Washing : The filters are washed rapidly with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.
-
Detection : The filter plate is dried, a scintillant is added to each well, and the plate is read in a scintillation counter to quantify the radioactivity bound to the membranes.
-
Data Analysis : Percent inhibition is calculated relative to the total and non-specific binding controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Part 3: Kinase Selectivity Profiling
Given the prevalence of the pyrazole scaffold in approved kinase inhibitors, a comprehensive assessment of CMPD-X's activity across the human kinome is essential.[1][11][12] The most efficient strategy is a two-tiered approach: first, a broad screen at a single high concentration (e.g., 1 µM) against hundreds of kinases. Second, any kinases showing significant inhibition (e.g., >70%) are selected for full IC50 dose-response determination.[6]
This process allows for the calculation of a Selectivity Index , a quantitative measure of selectivity.[13] For example, the SI(10) would be the number of off-target kinases inhibited by more than 50% at a concentration 10-fold higher than the on-target IC50. A higher number indicates lower selectivity.
Table 2: Hypothetical Kinase Selectivity Profile (IC50, nM)
| Kinase Target | CMPD-X | Analog-S | Comparator-T | Comments |
| Target Kinase A | 15 | 4 | 22 | Primary Target |
| Off-Target Kinase B | 850 | 250 | >10,000 | Structurally related to Target A |
| Off-Target Kinase C | >10,000 | >10,000 | 150 | Unrelated kinase, potential liability for Comparator-T |
| VEGFR2 | 1,200 | 3,500 | >10,000 | Common anti-target due to toxicity concerns |
| PI3Kα | >10,000 | 890 | >10,000 | Potential liability for Analog-S |
Interpretation: CMPD-X demonstrates good selectivity, with a >50-fold window between its primary target and the closest off-target. Analog-S, while more potent on-target, shows significantly reduced selectivity against Kinase B and a new liability at PI3Kα. Comparator-T is highly selective but less potent on-target. This data is critical for guiding medicinal chemistry efforts to optimize selectivity while maintaining on-target potency.
Part 4: Functional Assays for GPCR Hit Deconvolution
A binding hit from a safety panel is only an alert; it doesn't reveal the compound's functional effect.[14] A compound could be an agonist (activator), antagonist (blocker), or allosteric modulator.[15] Therefore, any binding hit must be followed up in a functional assay that measures a downstream cellular response.[16][17] For the hypothetical 5-HT2B hit with CMPD-X, a functional assay measuring inositol phosphate (IP1) accumulation or calcium mobilization would be appropriate, as this receptor signals through the Gq pathway.[16]
Caption: Signaling pathway for a Gq-coupled receptor like 5-HT2B.
Experimental Protocol: cAMP Accumulation Assay (Generic for Gs/Gi)
This protocol is for receptors coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the production of cyclic AMP (cAMP).
-
Cell Plating : Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Compound Addition : Aspirate the media and add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add test compounds (CMPD-X, etc.) or a known agonist/antagonist control.
-
Stimulation : For antagonist testing, add a known agonist at its EC80 concentration after a brief pre-incubation with the test compound. For agonist testing, proceed directly to the next step.
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection : Lyse the cells and detect the accumulated intracellular cAMP using a competitive immunoassay kit, typically employing a fluorescence resonance energy transfer (FRET) or luminescence-based readout.
-
Data Analysis : Quantify cAMP levels against a standard curve. For agonists, determine EC50 values. For antagonists, determine IC50 values.
Part 5: Cellular Cytotoxicity Assessment
It is crucial to determine if a compound is cytotoxic at concentrations near its effective dose, as this can confound assay results and indicate a poor therapeutic window.[18][19][20] Cytotoxicity assays measure cell death through various mechanisms, such as loss of membrane integrity (LDH release) or metabolic activity (MTT assay).[18][21][22] This helps distinguish targeted, on-pathway effects from non-specific cellular poisoning.
Table 3: Hypothetical Cytotoxicity and Therapeutic Index
| Compound | On-Target IC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50 / IC50) |
| CMPD-X | 15 | >30,000 | >2000 |
| Analog-S | 4 | 500 | 125 |
| Comparator-T | 22 | >30,000 | >1360 |
Interpretation: CMPD-X and Comparator-T show excellent therapeutic windows, with cytotoxicity only observed at concentrations far exceeding their effective dose. Analog-S, however, has a much narrower window, suggesting its potency may come at the cost of increased cellular toxicity, a critical finding for project progression.
Conclusion and Path Forward
This comparative guide establishes a rigorous, multi-tiered framework for the cross-reactivity profiling of a novel compound like this compound. Based on our hypothetical data, a clear picture emerges:
-
CMPD-X appears to be a promising lead. It has good on-target potency, a clean kinase selectivity profile, a large therapeutic window, and a manageable off-target hit (5-HT2B) that can now be addressed through functional characterization and SAR studies.
-
Analog-S , while more potent, is a less desirable candidate due to significant safety liabilities, including a strong hERG signal and a narrow therapeutic index. These issues would likely halt its development.
-
Comparator-T is highly selective but less potent. It represents a viable, albeit different, starting point for optimization.
The power of this systematic approach lies in its ability to generate a holistic view of a compound's biological interactions. By integrating broad panel screening with mechanistic functional assays and cytotoxicity profiling, we can make informed, data-driven decisions, prioritize resources effectively, and ultimately increase the probability of selecting a safe and effective clinical candidate.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
In the fast-paced environment of pharmaceutical research and drug development, the integrity of our science is matched by the rigor of our safety protocols. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid, a halogenated heterocyclic compound. The procedures outlined below are synthesized from established best practices for managing halogenated organic waste and are grounded in regulatory compliance and a deep understanding of chemical reactivity.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from structurally similar compounds—such as fluorinated benzoic acids and pyrazole derivatives—provide valuable insights.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar fluorinated aromatic compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[5][7]
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. This compound falls into a specific waste category due to its chemical structure.
Chemical Classification: This compound is classified as a halogenated organic compound because of the fluorine atom on the benzoic acid ring.[9][10]
Segregation Protocol:
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled.[10]
-
NEVER mix halogenated organic waste with non-halogenated organic waste. [10] Halogenated wastes require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[11]
-
Do not mix with other waste streams such as aqueous waste, acids, bases, or oxidizers.[10][12] Incompatible materials can lead to dangerous chemical reactions.[12]
The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for disposing of different types of waste containing this compound.
Solid Waste Disposal
This includes unused or expired pure compounds, as well as grossly contaminated items like weighing paper or spill cleanup materials.
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure, leak-proof lid.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[13] The label must include:
-
Waste Collection: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[7]
-
Storage: Keep the container tightly sealed when not in use.[12][14] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the direct supervision of lab personnel.[12][15] The SAA should be in a secondary containment tray to manage potential spills.
Liquid Waste Disposal
This category includes solutions of the compound in organic solvents.
-
Container Selection: Use a sealable, chemically compatible solvent waste container (e.g., an HDPE carboy). Metal containers are not recommended as halogenated solvents can degrade and form acids that corrode metal.[8]
-
Segregation: As this is a halogenated compound, any organic solvent solutions must be disposed of in the "Halogenated Organic Waste" stream.[10][14]
-
Labeling: The container must have a "Hazardous Waste" label. List all chemical constituents of the mixture by their full name and estimate their percentages.[13]
-
Waste Collection: Use a funnel to transfer liquid waste into the container to prevent external contamination.[14] Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
Storage: Keep the container tightly capped at all times, except when adding waste.[12][14] Store in the designated SAA, away from incompatible materials like acids and bases.[8][12]
Sharps and Contaminated Labware Disposal
This includes items like needles, syringes, and glass Pasteur pipettes that are contaminated with the compound.
-
Sharps Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Glassware: Heavily contaminated disposable glassware (e.g., vials) should be placed in a designated "Contaminated Glass Waste" box. If only lightly contaminated, rinse with a suitable organic solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
-
Labeling: The sharps container or glass waste box must be labeled as hazardous waste, indicating the chemical contaminants.
The workflow for handling and disposing of waste is summarized in the diagram below.
Caption: General workflow for chemical waste disposal.
Emergency Procedures and Spill Management
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Cleanup: For small spills of the solid material:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[7]
-
Use an inert absorbent material for any remaining residue.
-
Place all cleanup materials into a sealed container labeled as "Halogenated Solid Waste".[8]
-
Decontaminate the spill area with an appropriate solvent and cleaning agent.
Final Disposal Logistics
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][16] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[13]
Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form.[17]
-
Ensure all containers are properly labeled, sealed, and have not been accumulating for longer than the permitted time (often 6 months to a year).[12][17]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or public well-being.
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Personal protective equipment for handling 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Comprehensive Safety and Handling Guide: 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1342382-45-9).[1][2] As a fluorinated heterocyclic compound, this substance requires rigorous adherence to safety procedures to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this specific molecule is not widely published, its structural motifs—a fluoro-substituted benzoic acid and a methyl-pyrazole group—necessitate a cautious approach. Based on GHS classifications for structurally similar compounds, this compound should be handled as a hazardous substance with the potential for multiple routes of exposure.[3][4]
The primary hazards are identified as:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]
These classifications are derived from data on analogous compounds and represent the minimum safety standard that should be adopted.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [3][4] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. The primary method for controlling exposure is the use of robust engineering controls.
Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and to contain any potential splashes or aerosols.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is dictated by the task and the potential for exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[3][4]
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times when in the laboratory where this chemical is handled.[5]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing, heating, or transferring large volumes), a full-face shield must be worn over the chemical splash goggles. Standard safety glasses with side shields are insufficient.[6]
Hand Protection
Skin contact is a primary route of exposure that can lead to irritation.[3][4]
-
Glove Selection: Chemically resistant nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use.[7]
-
Double Gloving: It is best practice to double-glove when handling this compound. This provides a critical safety buffer; if the outer glove becomes contaminated, it can be safely removed without exposing the skin. The contaminated outer glove should be disposed of immediately as hazardous waste.[6]
-
Glove Removal: Use the proper technique to remove gloves without touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[7]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be fully buttoned with sleeves rolled down.
-
Chemical Gown: For procedures with a higher risk of splashes or significant contamination, a disposable, long-sleeved chemical-resistant gown with tight-fitting cuffs should be worn over the lab coat.[8] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of properly.
Respiratory Protection
Engineering controls (i.e., the fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be necessary:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Weighing Large Quantities: If engineering controls are insufficient to prevent dust generation when handling large amounts of the solid. In such cases, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[7] A full respiratory protection program, including fit testing and training, is required for respirator use.
Operational Plan: Step-by-Step Handling Procedure
This procedure outlines a standard workflow for handling the solid compound and preparing a solution.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing the Compound:
-
Conduct all weighing operations inside the fume hood.
-
Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat.
-
Minimize the creation of dust. Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place a flask containing the desired solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
If necessary, rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
-
Post-Handling:
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood.
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated halogenated solid waste container.
-
Spill and Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.[7]
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
Minor Spill (inside fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or involves volatile solvents, activate the fire alarm to initiate a full-building evacuation.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, this compound and its associated waste are classified as halogenated organic waste .[9] This classification is critical for proper disposal and environmental protection, as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[10][11]
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials (gloves, paper towels, weigh boats, spent absorbent) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."[12]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical constituents and their approximate percentages.[11]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials like strong acids or bases.[11]
-
Disposal: Arrange for waste pickup through your institution's EHS department. Never dispose of this chemical down the drain.[12]
Caption: Safety workflow for handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
